4-Bromo-N,N-bis(trimethylsilyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5089-33-8 | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Strategic Reagent in Modern Synthesis
Abstract
4-Bromo-N,N-bis(trimethylsilyl)aniline, identified by CAS Number 5089-33-8, is a highly versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1] Its unique molecular architecture, featuring a reactive aryl bromide and a sterically hindered, protected aniline nitrogen, provides a powerful platform for controlled, sequential functionalization.[2] The trimethylsilyl (TMS) groups serve as removable protecting units that enhance solubility and stability while preventing the nitrogen's lone pair from interfering in key reactions, such as palladium-catalyzed cross-couplings.[1] This guide offers a comprehensive examination of the compound's properties, a detailed and validated synthesis protocol, an exploration of its core reactivity, and essential safety guidelines for its handling and use.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible and successful experimentation. This compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures.[3][4] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5089-33-8 | [3][4][5] |
| Molecular Formula | C₁₂H₂₂BrNSi₂ | [5] |
| Molecular Weight | 316.38 g/mol | [3][4][5] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 156-158 °C at 23 mmHg | [3][4] |
| Density | 1.121 g/mL at 25 °C | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |
| InChI Key | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [3][5] |
| SMILES | C(C)N(c1ccc(Br)cc1)(C)C | [3][4] |
Spectroscopic Signature for Quality Control
Verification of reagent identity and purity is paramount. The following spectroscopic data serve as a reliable fingerprint for this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by two main signals. A sharp, intense singlet appears around 0.2-0.3 ppm, corresponding to the 18 equivalent protons of the two trimethylsilyl groups. The aromatic protons appear as a set of two doublets, typical of a 1,4-disubstituted benzene ring, between approximately 6.8 and 7.3 ppm.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show a strong signal for the methyl carbons of the TMS groups near 0-1 ppm. The aromatic carbons will appear in the 115-140 ppm region, with the carbon atom bonded to the bromine showing a characteristic signal.
-
IR (Infrared) Spectroscopy: Key absorptions include C-H stretching from the methyl and aromatic groups, Si-C stretching, and characteristic aromatic C=C bending frequencies. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) confirms the successful disilylation of the aniline nitrogen.
Note: Specific peak positions can vary slightly based on the solvent and instrument used. Researchers should consult reference spectra when available.[6]
Synthesis and Purification Protocol
The preparation of this compound is most commonly achieved by the direct silylation of 4-bromoaniline. This protocol is designed for high yield and purity, with explanations for each critical step.
Synthesis Workflow Diagram
Caption: Key reaction pathways for this compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding substituted biphenyl structures. [7]* Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a cornerstone for synthesizing complex amines and pharmaceutical targets. [7]* Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, essential in materials science and the synthesis of conjugated systems.
This reagent is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), hydrophilic porphyrin dimers for photodynamic therapy, and functionalized organometallic polymers. [1][3][8][9]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets. [3][4][5] Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [3][10]* First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [10] * Skin Contact: Immediately wash off with soap and plenty of water. [10] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [10] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [10]* Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Conclusion
This compound is a strategically designed reagent that offers a powerful solution for the synthesis of complex aromatic compounds. By providing robust protection of the aniline nitrogen, it enables chemists to perform selective transformations at the aryl bromide position with high fidelity. Its utility in palladium-catalyzed cross-coupling reactions has cemented its role as a valuable building block in the development of novel pharmaceuticals, advanced polymers, and electronic materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.
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- Sigma-Aldrich. This compound 97%.
- Vertex AI Search. High-Purity this compound Supplier: Synthesis, Properties, and Applications.
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- ChemicalBook. This compound(5089-33-8) 1 h nmr.
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The Trimethylsilyl Group as a Transient Shield: An In-Depth Technical Guide to Aniline Protection
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount. The nucleophilic nature of the amino group in anilines necessitates a temporary shield to prevent unwanted side reactions and ensure chemoselectivity. This technical guide provides a comprehensive exploration of the trimethylsilyl (TMS) group as a versatile and efficient protecting group for anilines. We will delve into the mechanistic underpinnings of N-silylation, provide field-proven experimental protocols for both protection and deprotection, and offer a comparative analysis against other common amine protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of TMS protection in their synthetic strategies.
The Challenge of Aniline Reactivity: A Case for Protection
Anilines, characterized by an amino group directly attached to an aromatic ring, present a unique set of challenges in organic synthesis. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, which modulates its nucleophilicity and basicity compared to aliphatic amines. While this electronic interplay is key to the diverse reactivity of anilines, it also complicates synthetic transformations where the NH₂ group is not the intended reaction site.
Unprotected anilines can undergo a variety of undesired reactions, including:
-
N-Alkylation and N-Acylation: Competing reactions with electrophiles intended for other functional groups.
-
Oxidation: Susceptibility to oxidation, leading to complex product mixtures.
-
Interference with Organometallic Reagents: Reaction with Grignard reagents, organolithiums, and other strong bases.
-
Reduced Solubility: The polar N-H bonds can decrease solubility in nonpolar organic solvents.
To navigate these challenges, the temporary "masking" or protection of the aniline nitrogen is a critical strategic maneuver. An ideal protecting group for anilines should be:
-
Easy to introduce under mild conditions.
-
Stable to a wide range of reaction conditions.
-
Readily removed under specific and mild conditions that do not affect other functional groups (orthogonality).
-
Inexpensive and readily available.
The trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a powerful tool that fulfills many of these criteria, offering a transient yet robust shield for the aniline nitrogen.
The Trimethylsilyl Group: A Unique Protective Moiety
The utility of the TMS group stems from the distinct properties of the silicon-nitrogen (Si-N) bond. The silicon atom is less electronegative than carbon, and the Si-N bond is more polarized and longer than a C-N bond. This imparts a unique reactivity profile to N-silylated anilines.
Mechanism of N-Silylation
The protection of an aniline with a TMS group typically proceeds via a nucleophilic attack of the aniline nitrogen on the silicon atom of a silylating agent. The most common silylating agents for this purpose are trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS).
With Trimethylsilyl Chloride (TMSCl):
This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.[1]
Diagram 1: Mechanism of Aniline Silylation with TMSCl
Caption: Nucleophilic attack of aniline on TMSCl, facilitated by a base.
With Hexamethyldisilazane (HMDS):
HMDS is a milder silylating agent that produces ammonia as the only byproduct, which can be easily removed from the reaction mixture.[2][3] This method often requires a catalyst, such as a small amount of TMSCl or an acid catalyst, to proceed at a reasonable rate.[4]
Diagram 2: Aniline Silylation with HMDS
Caption: Silylation of aniline using HMDS, yielding ammonia as a byproduct.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point and may require optimization based on the specific aniline substrate and reaction scale.
Protocol 1: N-Silylation using TMSCl and Triethylamine
This is a robust and widely applicable method for the N-silylation of anilines.[1]
Materials:
-
Aniline (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (1.1 - 1.5 eq)
-
Triethylamine (Et₃N) (1.2 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline and anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add trimethylsilyl chloride to the reaction mixture. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-trimethylsilylaniline.
Diagram 3: Workflow for N-Silylation with TMSCl/Et₃N
Caption: Step-by-step workflow for the N-silylation of aniline using TMSCl.
Protocol 2: N-Silylation using Hexamethyldisilazane (HMDS)
This method is advantageous when a milder, non-acidic silylating agent is required.[2][5]
Materials:
-
Aniline (1.0 eq)
-
Hexamethyldisilazane (HMDS) (0.6 - 1.5 eq)
-
Catalyst (e.g., a few drops of TMSCl, saccharin, or iodine)
-
Anhydrous toluene or acetonitrile (optional, can be run neat)
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine the aniline, HMDS, and catalyst.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-110 °C) and stir for 2-16 hours. The reaction can be monitored by observing the evolution of ammonia gas.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure. The product is often of sufficient purity for subsequent steps, or it can be purified by distillation under reduced pressure.
Troubleshooting N-Silylation:
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or amount of silylating agent. Consider a more potent catalyst for HMDS reactions. |
| Moisture in reagents/solvent | Ensure all reagents and solvents are anhydrous. Flame-dry glassware. | |
| Sterically hindered aniline | Use a more reactive silylating agent (e.g., TMSI) or higher temperatures.[6][7] | |
| Side Product Formation | O-silylation of other functional groups | Use milder conditions or a more chemoselective silylating agent. |
| Di-silylation | Use stoichiometric amounts of the silylating agent. |
Deprotection of N-TMS Anilines: A Gentle Unveiling
The facile cleavage of the Si-N bond is a key advantage of using TMS as a protecting group. Deprotection can typically be achieved under very mild conditions, ensuring the preservation of other sensitive functional groups.
Protocol 3: Mild Deprotection with Methanol
This is one of the simplest and mildest methods for the deprotection of N-TMS anilines.
Materials:
-
N-TMS aniline
-
Methanol
Procedure:
-
Dissolve the N-TMS aniline in methanol.
-
Stir the solution at room temperature for 30 minutes to a few hours.
-
Monitor the deprotection by TLC or GC-MS.
-
Upon completion, remove the methanol and the volatile methoxytrimethylsilane byproduct under reduced pressure to yield the deprotected aniline.
Other mild deprotection methods include treatment with water, dilute aqueous acid (e.g., HCl or acetic acid), or a fluoride source like tetrabutylammonium fluoride (TBAF).[8]
Comparative Analysis: TMS vs. Other Aniline Protecting Groups
The choice of a protecting group is highly dependent on the overall synthetic strategy. Here, we compare the TMS group with two other commonly used amine protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Protecting Group | Introduction | Stability | Deprotection | Orthogonality & Remarks |
| TMS | TMSCl, Et₃N; HMDS | Labile to acid and fluoride ions. | Mild acid, alcohol, water, fluoride ions. | Orthogonal to Boc and Cbz under their standard deprotection conditions.[9][10] TMS protection increases volatility, which can be advantageous for purification and analysis. |
| Boc | (Boc)₂O, base | Stable to base and hydrogenolysis. | Strong acid (e.g., TFA, HCl).[11][12] | Orthogonal to Cbz and TMS. Widely used in peptide synthesis. The strong acidic deprotection may not be suitable for acid-sensitive substrates.[13][14] |
| Cbz | Cbz-Cl, base | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C).[11][15] | Orthogonal to Boc and TMS. The hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[16] |
Diagram 4: Orthogonality of TMS, Boc, and Cbz Protecting Groups
Caption: Orthogonal deprotection strategies for TMS, Boc, and Cbz protected anilines.
Applications in Drug Development and Organic Synthesis
The transient nature and mild deprotection conditions of the TMS group make it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Case Study: Synthesis of Valsartan Intermediate
Valsartan is an angiotensin II receptor antagonist used to treat high blood pressure.[17][18] In some synthetic routes, a TMS-protected aniline intermediate is utilized to facilitate a key carbon-carbon bond-forming reaction, such as a Suzuki or Negishi coupling.[19][20] The TMS group serves to temporarily deactivate the aniline nitrogen, preventing it from interfering with the palladium catalyst, and to enhance the solubility of the intermediate in organic solvents. Following the coupling reaction, the TMS group is easily removed during the workup or in a subsequent step.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies.[21][22] Many of these molecules feature complex aniline-based scaffolds. The use of TMS protection allows for the selective functionalization of the aniline ring or other parts of the molecule without interference from the amino group. For instance, in the synthesis of certain 2-substituted aniline pyrimidine derivatives as dual Mer/c-Met inhibitors, TMS protection can be employed to facilitate late-stage diversification of the molecule.[23][24][25]
Characterization of N-Silylated Anilines
Confirmation of successful N-silylation is crucial. This is typically achieved through spectroscopic methods.
NMR Spectroscopy
-
¹H NMR: The most prominent feature is the appearance of a singlet in the upfield region (typically δ 0.1 - 0.4 ppm) corresponding to the nine equivalent protons of the TMS group.[26][27] The N-H proton signal of the starting aniline will disappear, and the chemical shifts of the aromatic protons may experience slight changes.
-
¹³C NMR: A signal corresponding to the methyl carbons of the TMS group will appear at a characteristic chemical shift (around δ 0-2 ppm).[26]
FTIR Spectroscopy
The most significant change in the infrared spectrum upon N-silylation is the disappearance of the N-H stretching vibrations of the primary aniline (typically two bands in the 3300-3500 cm⁻¹ region).[28][29] A new, strong Si-N stretching band may be observed in the 900-950 cm⁻¹ region.[30]
Conclusion
The trimethylsilyl group offers a compelling combination of ease of introduction, mild deprotection, and orthogonality, making it an invaluable tool for the protection of anilines in modern organic synthesis. Its ability to transiently shield the reactive amino group allows for a broader range of chemical transformations to be performed on aniline-containing molecules, facilitating the efficient synthesis of complex targets in drug discovery and materials science. By understanding the underlying principles and employing robust experimental protocols, researchers can effectively harness the power of TMS protection to streamline their synthetic endeavors and unlock new avenues for molecular innovation.
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Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline as an N-protected aryl reagent
An In-Depth Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Versatile N-Protected Aryl Reagent
Abstract
This compound, identified by CAS number 5089-33-8, is a highly versatile organosilicon compound that has emerged as a pivotal reagent in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a stable N-protected aniline and a reactive aryl bromide, provides a dual functionality that is invaluable for the construction of complex molecular frameworks. The bulky trimethylsilyl (TMS) groups effectively shield the nitrogen atom, preventing unwanted side reactions, while the carbon-bromine bond serves as a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this reagent, with a focus on its role in C-N and C-C bond formation. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, chemists, and professionals in the fields of drug development and materials science.
Introduction: The Strategic Advantage of Silyl Protection
The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask a reactive functional group to perform transformations elsewhere in the molecule.[3] The protection of the amino group in anilines has been a persistent challenge. This compound provides an elegant solution, belonging to the class of organosilicon compounds that contain robust carbon-silicon bonds.[3]
The two trimethylsilyl (TMS) groups attached to the nitrogen atom are the defining feature of this reagent.[3] These bulky, chemically inert groups serve several critical functions:
-
Steric Shielding: They physically block the nitrogen atom, preventing its participation in undesired nucleophilic or basic reactions.[3]
-
Enhanced Solubility: The lipophilic nature of the TMS groups increases the reagent's solubility in common organic solvents.[2]
-
Stability and Facile Cleavage: The N-Si bonds are stable under a wide range of reaction conditions, yet they can be easily cleaved under mild acidic or fluoride-mediated conditions to regenerate the primary amine functionality post-transformation.[1]
This combination of a stable protecting group and a reactive aryl bromide moiety makes this compound an ideal substrate for building complex aniline derivatives.[1]
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 5089-33-8 | [4] |
| Molecular Formula | C₁₂H₂₂BrNSi₂ | [5][6] |
| Molecular Weight | 316.38 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 156-158 °C at 23 mmHg | [4] |
| Density | 1.121 g/mL at 25 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| SMILES | C(C)N(c1ccc(Br)cc1)(C)C | [5] |
| InChI Key | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [5] |
Characterization is typically confirmed using standard spectroscopic methods. The ¹H NMR spectrum shows characteristic signals for the trimethylsilyl protons and the aromatic protons.[7] Further confirmation is obtained through ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[7]
Synthesis and Purification
The synthesis of this compound typically starts from p-bromoaniline. A common and direct one-pot method involves the deprotonation of p-bromoaniline followed by silylation.[3]
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes the direct silylation of p-bromoaniline.
Materials:
-
p-Bromoaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-bromoaniline (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed.
-
Silylation: After stirring for 1 hour at -78 °C, add chlorotrimethylsilane (2.5 eq) dropwise.
-
Warm-up and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a liquid.
Core Application: A Versatile Reagent in Cross-Coupling Reactions
The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions.[1][3] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[8]
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds.[1] In this context, the N-silylated bromoaniline can be coupled with another amine. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] The N-silyl groups remain intact during this process, allowing for the synthesis of complex diarylamines after a final deprotection step.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboron compound.[1] this compound is an excellent substrate for this reaction, enabling the synthesis of biphenyl derivatives and other complex structures.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation
The aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal.[3] This creates a potent nucleophile, 4-(magnesiobromo)-N,N-bis(trimethylsilyl)aniline, which can react with various electrophiles (aldehydes, ketones, esters) to form new C-C bonds.[3]
Deprotection of the N-Silyl Groups
A key advantage of using the bis(trimethylsilyl) group is the ease with which it can be removed to unveil the primary aniline.[1] This is typically the final step after modifications to the aromatic ring have been completed.
Protocol: Desilylation with Mild Acid
Materials:
-
N-Silylated aniline derivative
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl, e.g., 1M)
Procedure:
-
Dissolution: Dissolve the silylated compound in methanol or ethanol.
-
Acidification: Add a few drops of dilute HCl to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected aniline.
Alternatively, a source of fluoride ions, such as Tetra-n-butylammonium fluoride (TBAF), can be used for desilylation, especially for sensitive substrates.[1]
Applications in Materials Science and Drug Discovery
The versatility of this compound has made it a valuable intermediate in several advanced applications:
-
OLED Materials: It serves as a crucial building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where precise molecular structures are needed to achieve desired electronic properties.[2][9]
-
Pharmaceutical Intermediates: The ability to construct complex aniline derivatives is fundamental in drug discovery, and this reagent provides a reliable pathway to novel therapeutic agents.[2]
-
Advanced Polymers: It is used in the synthesis of functionalized organometallic polymers, such as poly(ferrocenylsilane), and silicon-containing poly(imido-amides) (PIAs).[4]
-
Specialty Chemicals: The reagent is employed in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy and various borylanilines.[4]
Safety and Handling
This compound is an organosilicon compound and should be handled with appropriate care.[10]
Hazard Information:
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Signal Word: Warning.[5]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Use in a well-ventilated area or a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10] Keep the container tightly closed.
-
Handling: Handle carefully to avoid spills and splashes.[10] Avoid ingestion and inhalation.[10]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[10]
Conclusion
This compound stands out as a powerful and versatile N-protected aryl reagent. Its dual functionality allows for the selective modification of the aromatic ring via a wide range of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. The stability of the N-silyl protecting groups, combined with their facile removal, provides a robust strategy for the synthesis of complex anilines. Its proven utility in the development of pharmaceuticals, advanced polymers, and electronic materials ensures its continued importance in both academic and industrial research.
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Key features of N,N-bis(trimethylsilyl)anilines in synthesis
An In-Depth Technical Guide to N,N-bis(trimethylsilyl)anilines in Synthesis
Abstract
N,N-bis(trimethylsilyl)anilines are a versatile and powerful class of reagents in modern organic synthesis. The presence of two trimethylsilyl (TMS) groups on the nitrogen atom imparts unique reactivity and handling characteristics that are highly advantageous for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, key features, and strategic applications of these compounds, offering field-proven insights and detailed experimental protocols to enable their effective utilization in complex molecular construction. We will delve into their role as protecting groups, their utility in directed ortho-lithiation, and their application in various cross-coupling reactions, underscoring the causality behind experimental choices and providing a framework for their successful implementation.
Introduction: The Strategic Advantage of Silylation in Aniline Chemistry
Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the reactivity of the amine functionality can often complicate synthetic sequences. The introduction of one or more trimethylsilyl (TMS) groups, a process known as silylation, is a cornerstone strategy to modulate this reactivity.[3] N,N-bis(trimethylsilyl)anilines, in particular, offer a robust solution for protecting the aniline nitrogen, preventing its interference in reactions targeting other parts of the molecule.[4][5]
The two bulky and chemically resilient TMS groups serve to sterically hinder and electronically deactivate the nitrogen atom, rendering it non-nucleophilic and non-basic under many reaction conditions.[4] This protection is crucial for enabling selective transformations, such as metal-catalyzed cross-coupling reactions at a halogenated position on the aromatic ring.[1] Furthermore, the lipophilic nature of the TMS groups enhances the solubility of the aniline derivative in common organic solvents, facilitating homogeneous reaction conditions and simplifying purification processes.[4] A key feature of this protecting group strategy is the facile and often quantitative removal of the TMS groups under mild conditions, allowing for the timely unmasking of the free amine for subsequent synthetic steps.[1][5]
This guide will explore the synthesis of N,N-bis(trimethylsilyl)anilines and then delve into their key applications, providing both the theoretical underpinnings and practical, step-by-step protocols.
Synthesis of N,N-bis(trimethylsilyl)anilines
The preparation of N,N-bis(trimethylsilyl)anilines is typically straightforward and can be achieved through several reliable methods. The choice of method often depends on the starting aniline and the desired scale of the reaction.
Direct Silylation with Trimethylsilyl Halides
A common and direct approach involves the reaction of the parent aniline with a trimethylsilyl halide, most frequently trimethylsilyl chloride (TMSCl), in the presence of a base.
Experimental Protocol: Synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline
This one-pot synthesis method allows for the direct formation of the N,N-bis(trimethylsilyl) derivative from p-bromoaniline.[5]
-
To a solution of p-bromoaniline (1 equivalent) in anhydrous tetrahydrofuran (THF), cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) to the solution while maintaining the temperature at -78 °C. This facilitates the deprotonation of the amine.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.
-
Slowly add chlorotrimethylsilane (TMSCl) (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a liquid.[6][7]
Silylation using other Silylating Agents
Alternative silylating agents can also be employed. For instance, tris(trimethylsilyl)amine can serve as a silylating agent for the synthesis of N-silylated compounds.[5] This reaction involves the transfer of a trimethylsilyl group from the reagent to the aniline nitrogen, likely proceeding through a nucleophilic attack of the aniline nitrogen on a silicon atom of the tris(trimethylsilyl)amine.[5]
Key Features and Reactivity
The synthetic utility of N,N-bis(trimethylsilyl)anilines stems from a combination of their protective nature and their ability to direct reactivity on the aromatic ring.
A Robust Protecting Group
As previously mentioned, the primary role of the bis(trimethylsilyl)amino group is to protect the nitrogen atom. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without interference from the amine.
Deprotection Strategies
A crucial aspect of any protecting group is its ease of removal. The N-Si bonds in N,N-bis(trimethylsilyl)anilines can be readily cleaved under mild conditions.[5]
-
Acidic Conditions: Mild acidic conditions, such as treatment with dilute hydrochloric acid or acetic acid, can effectively cleave the N-Si bonds to regenerate the primary aniline.[5]
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) are also highly effective for desilylation.[1]
Directed ortho-Lithiation
The N,N-bis(trimethylsilyl)amino group can act as a powerful directing group in ortho-lithiation reactions.[8] This allows for the selective functionalization of the aromatic ring at the position adjacent to the silylated amine.
Caption: Workflow for directed ortho-lithiation.
The reaction proceeds by treatment of the N,N-bis(trimethylsilyl)aniline with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Experimental Protocol: ortho-Bromination of N,N-bis(trimethylsilyl)aniline
-
In a flame-dried flask under an inert atmosphere, dissolve N,N-bis(trimethylsilyl)aniline (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add sec-butyllithium (1.1 equivalents) and TMEDA (1.1 equivalents).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can then be subjected to a standard desilylation protocol to yield 2-bromoaniline.
Participation in Cross-Coupling Reactions
N,N-bis(trimethylsilyl)anilines, particularly those bearing a halogen substituent on the aromatic ring, are excellent substrates for various palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
This reaction enables the formation of new carbon-carbon bonds by coupling the aryl halide with an organoboron compound.[1]
Buchwald-Hartwig Amination
This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl halide with a wide range of amines.[1]
Hiyama Coupling
The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. While less common for aniline derivatives, it represents another potential avenue for C-C bond formation.[9]
Caption: Cross-coupling reactions of silylated anilines.
Applications in Complex Molecule Synthesis
The unique reactivity profile of N,N-bis(trimethylsilyl)anilines makes them valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Synthesis
In medicinal chemistry, these compounds serve as key building blocks for the synthesis of a variety of therapeutic agents.[2][10] For example, this compound is used in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy.[7][11] The silylated aniline allows for precise modification at the bromine position before deprotection and subsequent elaboration.[10]
Materials Science
N,N-bis(trimethylsilyl)anilines are also employed in the synthesis of advanced materials. They are used as precursors for functionalized organometallic polymers like poly(ferrocenylsilane) and in the preparation of borylanilines and silicon-containing oligomeric poly(imido-amides).[7][11]
Handling and Safety Considerations
N,N-bis(trimethylsilyl)anilines, like many organosilicon compounds, require careful handling. They are generally combustible liquids and can cause skin, eye, and respiratory irritation.[6][12][13] It is essential to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][12] For disposal, it is recommended to consult a licensed professional waste disposal service.[12]
| Property | Value | Reference |
| Molecular Formula | C12H22BrNSi2 | [13] |
| Molecular Weight | 316.38 g/mol | [13] |
| Boiling Point | 156-158 °C/23 mmHg | [6][7] |
| Density | 1.121 g/mL at 25 °C | [6][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
Table 1: Physical and Chemical Properties of this compound.
Conclusion
N,N-bis(trimethylsilyl)anilines are indispensable tools in the arsenal of the modern synthetic chemist. Their ability to serve as robust protecting groups, coupled with their utility in directing ortho-lithiation and participating in a variety of cross-coupling reactions, provides a powerful platform for the construction of complex and valuable molecules. By understanding the principles behind their synthesis and reactivity, and by following established protocols, researchers can effectively leverage these versatile reagents to advance their synthetic endeavors in drug discovery, materials science, and beyond.
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An In-depth Technical Guide to the Stability of N-Silyl Protective Groups
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic route. Among the arsenal of protecting groups, silyl agents are indispensable for their versatility in masking reactive functional groups like alcohols and amines. While the behavior of O-silyl ethers is extensively documented, N-silyl groups present a unique set of stability characteristics that are often nuanced and substrate-dependent. This guide provides an in-depth exploration of the core principles governing the stability of N-silyl protective groups, offering field-proven insights to navigate their application and cleavage with precision.
The Fundamental Dichotomy: Understanding N-Si vs. O-Si Bond Stability
The utility of any protecting group hinges on its ability to be selectively introduced and removed under conditions that leave the parent molecule intact. The stability of silyl groups is fundamentally governed by the nature of the silicon-heteroatom bond. The Si-N bond is inherently more labile to hydrolysis than the corresponding Si-O bond. This difference is rooted in several factors:
-
Bond Polarity and Strength: The carbon-silicon bond is polarized towards the more electronegative carbon atom.[1] In contrast, the Si-O bond is one of the strongest single bonds in chemistry, largely due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44), which imparts substantial ionic character. The Si-N bond, with nitrogen's electronegativity (3.04), falls in between, resulting in a bond that is strong yet more susceptible to cleavage than a Si-O bond.
-
Nucleophilic Attack: The silicon atom in silyl groups possesses vacant, low-lying d-orbitals, making it susceptible to nucleophilic attack. This can lead to the formation of a pentacoordinate intermediate, which is a key step in the cleavage mechanism.[2][3] The greater polarization of the Si-O bond makes the silicon atom more electrophilic and thus seemingly more prone to attack. However, the overall stability is a complex interplay of bond strength and the facility of the cleavage mechanism.
-
Hydrolytic Cleavage: N-silylamines exhibit a notable characteristic: facile hydrolytic cleavage of the Si-N bond, which is often advantageous for revealing the free amine product upon reaction completion.[4][5][6] This inherent instability towards water and protic solvents is a defining feature that distinguishes N-silyl from O-silyl groups.
This inherent lability means that N-silyl groups are generally considered more temporary protecting groups compared to their O-silyl counterparts, a crucial factor in synthetic planning.
A Comparative Analysis of Common N-Silyl Groups: The Role of Steric Hindrance
The stability of an N-silyl group is profoundly influenced by the steric bulk of the substituents on the silicon atom.[7] This steric hindrance impedes the approach of nucleophiles or protons, thereby enhancing the group's robustness.[8] The choice of silyl group allows a chemist to tune the stability to match the demands of a synthetic sequence.
| Silyl Group | Acronym | Relative Stability | Typical Cleavage Conditions |
| Trimethylsilyl | TMS | Very Labile | Hydrolyzes upon aqueous workup; mild acidic or basic conditions.[9] |
| Triethylsilyl | TES | Labile | More stable than TMS, but still cleaved by mild acid (e.g., PPTS) and fluoride.[10] |
| tert-Butyldimethylsilyl | TBDMS / TBS | Robust | Stable to aqueous workup and a wide range of non-acidic/non-fluoride conditions.[9][11] Cleaved by strong acid or fluoride sources (e.g., TBAF, HF). |
| Triisopropylsilyl | TIPS | Very Robust | Significantly more stable than TBDMS due to greater steric bulk.[9] Requires stronger acidic conditions or fluoride for cleavage. |
| tert-Butyldiphenylsilyl | TBDPS | Exceptionally Robust | Highly resistant to acidic cleavage; typically removed with fluoride.[9] Its stability approaches that of a permanent protecting group in many contexts. |
Expert Insight: The significant leap in stability from TMS to TBDMS is a cornerstone of modern protecting group strategy. While N-TMS groups are often too labile for multi-step synthesis, N-TBDMS provides a reliable balance of stability and cleavability, making it a workhorse for amine protection.
The Mechanism of Deprotection: A Focus on Fluoride-Mediated Cleavage
The most common and selective method for cleaving silyl groups, particularly the more robust ones, is through the use of a fluoride ion source.[12] Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent due to its excellent solubility in organic solvents like tetrahydrofuran (THF).[13][14]
The mechanism proceeds via nucleophilic attack of the fluoride ion on the silicon atom.[2][3] This is highly effective due to the formation of the exceptionally strong Si-F bond, which acts as the thermodynamic driving force for the reaction.[15] The process involves the formation of a transient pentacoordinate silicon intermediate, which then collapses to release the deprotected amine and the corresponding fluorosilane.[3]
Figure 1: General mechanism of fluoride-mediated N-silyl group deprotection.
Trustworthiness through Self-Validation: The efficacy of fluoride deprotection is exceptionally reliable. However, the basicity of commercial TBAF solutions (which often contain trace hydroxides) can be detrimental to base-sensitive substrates.[16] A self-validating protocol involves buffering the TBAF solution with a mild acid, such as acetic acid, to neutralize basic impurities without significantly impeding the fluoride's nucleophilicity.[17]
Orthogonal Deprotection Strategies in Drug Development
In the synthesis of complex molecules like pharmaceuticals, it is common to have multiple functional groups protected with different silyl groups. The ability to deprotect one silyl group while leaving others intact is known as orthogonal protection, a critical strategy for synthetic efficiency.[18]
The stability hierarchy (TMS < TES < TBDMS < TIPS < TBDPS) allows for selective deprotection based on steric hindrance and reaction conditions.[2][19] For instance, a less hindered N-TMS group can be cleaved under mild aqueous acidic conditions that would not affect a more robust O-TBDPS group.
A common scenario involves the selective deprotection of an N-silyl group in the presence of an O-silyl group. Given the greater inherent lability of the N-Si bond, this is often achievable. Mild hydrolysis conditions can selectively cleave an N-TBDMS group while leaving an O-TBDMS group untouched, a differentiation that is difficult to achieve with fluoride-based reagents.
Figure 2: A logical workflow for the orthogonal deprotection of N-TBDMS in the presence of O-TIPS.
Key Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should always adapt conditions based on the specific substrate and scale.
Protocol 1: General N-Silylation of a Primary Amine with TBDMS-Cl
This procedure details the protection of a primary amine using tert-butyldimethylsilyl chloride, a common and robust N-silylating agent.
-
Reagents:
-
Primary Amine (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Triethylamine (TEA) or Imidazole (2.2 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) and TEA (2.2 equiv) in anhydrous DCM to a concentration of approximately 0.2 M under an inert atmosphere (Nitrogen or Argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add TBDMS-Cl (1.1 equiv) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Standard Deprotection of an N-TBDMS Group using TBAF
This protocol describes the efficient removal of an N-TBDMS group using the standard fluoride source, TBAF.[16][17]
-
Reagents:
-
N-TBDMS protected amine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-TBDMS protected amine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to partition the silyl byproducts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Authoritative Insight: For base-sensitive substrates, a buffered deprotection is recommended. Prepare a solution of TBAF (1.2 equiv) and glacial acetic acid (1.2 equiv) in THF at 0°C, stir for 10 minutes, and then add this pre-buffered solution to the substrate.[17] Reaction times may be longer, but this often prevents degradation and improves yields.[16]
References
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A Comprehensive Technical Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline: Synthesis, Properties, and Applications
Introduction: Unveiling a Key Synthetic Building Block
4-Bromo-N,N-bis(trimethylsilyl)aniline is a specialized organosilicon compound that has emerged as a pivotal intermediate in a variety of synthetic applications, ranging from the development of advanced materials to the construction of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a brominated phenyl ring and a nitrogen atom protected by two bulky trimethylsilyl (TMS) groups, offers a distinct combination of reactivity and stability. The TMS groups serve as effective protecting agents for the aniline nitrogen, enhancing the compound's solubility in organic solvents and preventing unwanted side reactions.[2] This strategic protection allows for selective chemical transformations to be performed at the bromine-substituted carbon atom on the aromatic ring, which is a prime site for cross-coupling reactions.[3] This guide provides a comprehensive overview of this valuable synthetic tool, from its fundamental properties to its practical applications.
Nomenclature and Identification
For clarity and precise communication in a research and development setting, a thorough understanding of the various synonyms and identifiers for this compound is essential.
| Identifier Type | Identifier | Source |
| CAS Number | 5089-33-8 | [4] |
| Molecular Formula | C₁₂H₂₂BrNSi₂ | [4] |
| Molecular Weight | 316.38 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| InChI | InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | [6] |
| InChIKey | YJYMZGDBOMZWSR-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C(C)N(C1=CC=C(C=C1)Br)(C)C | [6] |
A comprehensive list of depositor-supplied synonyms further illustrates the varied nomenclature for this compound:
-
N-(4-Bromophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine[6]
-
4-Bromo-N,N-bistrimethylsilylaniline[6]
-
N,N-bis(trimethylsilyl)-4-bromoaniline[6]
-
p-Bromo-N,N-bis(trimethylsilyl)aniline[6]
-
Silanamine, N-(4-bromophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)-[6]
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is most commonly achieved through the direct silylation of 4-bromoaniline. The trimethylsilyl groups protect the amine functionality, rendering the molecule amenable to a wider range of subsequent reactions at the aryl bromide position.
Reaction Principle and Causality
The core of this synthesis is a nucleophilic substitution reaction where the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic silicon atom of a silylating agent, typically trimethylsilyl chloride (TMSCl). The reaction is driven to completion by the use of a base, which deprotonates the aniline nitrogen, increasing its nucleophilicity, and neutralizes the hydrochloric acid byproduct. The choice of a strong, non-nucleophilic base like n-butyllithium ensures complete deprotonation, facilitating the introduction of two silyl groups. Anhydrous and inert conditions are critical to prevent the hydrolysis of the silylating agent and the reactive organolithium species.
Experimental Workflow Diagram
Caption: Key cross-coupling reactions of this compound.
Desilylation and Deprotection
A crucial aspect of the utility of the N,N-bis(trimethylsilyl) group is its role as a protecting group that can be readily removed under mild conditions. This desilylation step is typically performed after modifications to the aromatic ring have been completed. Common methods for deprotection include treatment with mild acid or a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), to regenerate the free amino group. This controlled deprotection is vital in multi-step syntheses, allowing for the strategic unmasking of the aniline functionality for further transformations.
Applications in Research and Industry
The unique reactivity profile of this compound makes it a valuable intermediate in several high-technology sectors.
-
Organic Light-Emitting Diodes (OLEDs): This compound serves as a crucial building block in the synthesis of complex organic molecules used in OLEDs. [1]Its ability to participate in cross-coupling reactions allows for the construction of the intricate conjugated systems that are essential for the performance of these devices.
-
Pharmaceutical Synthesis: In drug discovery and development, this compound is used to construct complex molecular architectures for novel therapeutic agents. [1]It is employed in the synthesis of hydrophilic conjugated porphyrin dimers for photodynamic therapy and other biologically active compounds. [5][7]* Materials Science: This versatile reagent is used in the synthesis of functionalized organometallic polymers, such as poly(ferrocenylsilane), and silicon-containing oligomeric poly(imido-amides) (PIAs), which have applications in advanced materials. [5][7]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its defining features—a reactive aryl bromide handle and a robust yet readily cleavable N-protecting group—provide chemists with a powerful tool for the construction of complex molecules. From the synthesis of advanced materials for electronic displays to the development of novel pharmaceuticals, this compound continues to play a significant role in driving innovation across various scientific disciplines. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective utilization in research and industrial applications.
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Mechanism of silyl ether and silyl amine formation
An In-depth Technical Guide to the Mechanism of Silyl Ether and Silyl Amine Formation
Abstract
Silylation, the introduction of a silyl group (R₃Si-) into a molecule, is a cornerstone of modern organic synthesis, primarily employed for the protection of reactive functional groups such as alcohols and amines. The resulting silyl ethers and silyl amines exhibit modulated reactivity and enhanced stability under a variety of conditions, enabling complex multi-step syntheses.[1][2] This guide provides an in-depth analysis of the core mechanisms governing the formation of these crucial intermediates. We will explore the underlying principles of the S_N2-type reaction at the silicon center, dissect the multifaceted role of bases and catalysts, and examine the kinetic and thermodynamic factors that dictate reaction efficiency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of these fundamental transformations.
The Strategic Imperative of Silylation
In the intricate chess game of complex molecule synthesis, controlling the reactivity of specific functional groups is paramount. Alcohols and amines, with their labile protons, often interfere with strongly basic or nucleophilic reagents. Silylation provides a robust "masking" strategy, converting these groups into silyl ethers and silyl amines, which are generally stable under basic, oxidative, and organometallic conditions.[3][4] The utility of silyl protecting groups is amplified by the tunable nature of their stability, which is dictated by the steric and electronic properties of the substituents on the silicon atom. This allows for selective installation and removal, a critical feature for orthogonal protection strategies in pharmaceutical development.[5][6]
Core Mechanistic Principles of Silyl Ether Formation
The formation of a silyl ether from an alcohol and a silylating agent, most commonly a silyl halide, is fundamentally a nucleophilic substitution reaction at the silicon center.[7] The accepted mechanism, particularly for reactions involving silyl chlorides in the presence of a base, follows an S_N2-like pathway.[3]
The S_N2-like Pathway at Silicon
The central event is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of the silylating agent (e.g., R'₃SiCl).[3] This attack proceeds via a trigonal bipyramidal, pentacoordinate silicon transition state, leading to the displacement of the leaving group (e.g., chloride).[7]
The key steps are:
-
Deprotonation of the Alcohol (Base-Mediated): A base is used to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide (R-O⁻).[2][8]
-
Nucleophilic Attack: The alkoxide attacks the silicon center of the silyl halide.[9]
-
Leaving Group Departure: The halide ion is expelled, forming the stable Si-O bond of the silyl ether.[2]
The Dual Role of the Base: The Corey Protocol
While a simple tertiary amine base like triethylamine (Et₃N) primarily serves to deprotonate the alcohol and neutralize the HCl byproduct, other bases play a more active catalytic role.[3] The highly reliable Corey protocol utilizes imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][10] In this system, imidazole performs a dual function:
-
Deprotonation: It acts as a base to generate the nucleophilic alkoxide.
-
Activation: It reacts with the silyl chloride (e.g., TBDMSCl) to form a highly reactive silylimidazolium intermediate. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the alcohol than the silyl chloride itself.[7][10]
This activation pathway is a prime example of nucleophilic catalysis and explains the enhanced reaction rates observed with imidazole compared to non-nucleophilic bases.
Factors Influencing Reactivity and Selectivity
The efficiency of silyl ether formation is a delicate balance of several factors:
-
Steric Hindrance of the Alcohol: Primary alcohols are the most reactive, followed by secondary, and then tertiary alcohols.[10] This steric sensitivity allows for the selective protection of a primary alcohol in the presence of a secondary one.[8][10]
-
Steric Hindrance of the Silylating Agent: The reactivity of silyl chlorides decreases as the steric bulk on the silicon atom increases. This gives rise to a spectrum of reactivity and stability.[9] For example, Chlorotrimethylsilane (TMSCl) is highly reactive, while the bulkier Chlorotriethylsilane (TESCl) reacts more moderately.[9]
-
Leaving Group Ability: Silyl triflates (R₃SiOTf) are much more reactive than their corresponding chlorides because the triflate anion is a superior leaving group. They are often used to silylate sterically hindered alcohols that react sluggishly with silyl chlorides.[5]
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they can stabilize charged intermediates and accelerate the reaction.[1][11] Protic solvents are generally avoided as they can competitively react with the silylating agent.[1]
Mechanism of Silyl Amine Formation
The silylation of amines to form silyl amines follows a similar mechanistic pathway to that of alcohols. Primary and secondary amines are sufficiently nucleophilic to attack silyl halides directly, often in the presence of a base to scavenge the generated acid.[2][12]
R₂NH + R'₃SiCl + Base → R₂N-SiR'₃ + Base·HCl
For less reactive amines or to drive the reaction to completion, more potent silylating agents are employed. N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective reagents that silylate amines, alcohols, and other functional groups.[2][13] The reaction with BSA, for instance, produces the silylated amine and the neutral, volatile byproduct acetamide, making it a clean and efficient transformation.[2]
2 R₂NH + MeC(OSiMe₃)NSiMe₃ (BSA) → 2 R₂N-SiMe₃ + MeC(O)NH₂
Quantitative & Practical Considerations
Comparative Stability of Silyl Ethers
The choice of silylating agent is a strategic decision based on the required stability of the protecting group for subsequent synthetic steps. The stability is directly correlated with the steric bulk around the silicon atom, which hinders the approach of acids or bases required for cleavage.[1][14]
| Silyl Group | Abbreviation | Relative Stability (Acidic Media)[5] | Relative Stability (Basic Media)[5] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Experimental Protocol: Selective Protection of a Primary Alcohol with TBDMSCl
This protocol, adapted from the Corey method, is a reliable procedure for the selective silylation of a primary alcohol.[6][10]
Materials:
-
Alcohol substrate (1.0 equiv.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.)
-
Imidazole (2.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate.[10]
-
Dissolution: Dissolve the substrate in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Base Addition: Add imidazole to the solution and stir until fully dissolved. For substrates containing both primary and secondary alcohols where high selectivity is desired, cool the reaction to 0 °C.[10]
-
Silylating Agent Addition: Add TBDMSCl portion-wise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Conclusion
The mechanisms of silyl ether and silyl amine formation are governed by the principles of nucleophilic substitution at a silicon center. The reaction proceeds through a well-accepted S_N2-like pathway, the rate and selectivity of which are profoundly influenced by the steric properties of the substrate and the silylating agent, the nature of the leaving group, the choice of base, and the solvent system. A thorough understanding of these mechanistic details, particularly the dual role of catalytic bases like imidazole in the Corey protocol, empowers chemists to make informed, strategic decisions in the design of complex synthetic routes. This knowledge is indispensable for optimizing reaction conditions, achieving selective protection, and ultimately, advancing the fields of chemical research and drug development.
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- RSC Publishing. (2019).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Gelest. (n.d.).
- CORE. (n.d.).
- ResearchGate. (n.d.). Optimization of the silylation of 1 with using a mixed solvent of acetonitrile/DMFa.
- ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
- YouTube. (2020). 26.02 Silyl Ethers as Protecting Groups.
- Changfu Chemical. (n.d.).
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library.
- RSC Publishing. (n.d.).
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- 5. Silyl ether - Wikipedia [en.wikipedia.org]
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The Grignard Reagent: A Cornerstone of Carbon-Carbon Bond Formation in Advanced Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of the Grignard reagent, a fundamental tool in organic chemistry. We will explore its historical discovery, delve into the mechanistic intricacies of its formation and reactivity, and survey its vast applications, from core reactions with carbonyls to advanced cross-coupling strategies. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of these versatile organomagnesium compounds. Detailed experimental protocols for preparation and titration are provided, alongside discussions on safety and the critical importance of reaction conditions.
Introduction: A Legacy of Innovation
The ability to controllably construct carbon-carbon bonds is the central tenet of organic synthesis. It is the process by which chemists build the molecular architecture of everything from pharmaceuticals to polymers. Few discoveries have had as profound and lasting an impact on this field as that of the organomagnesium halides, universally known as Grignard reagents.
Historical Context and Discovery by Victor Grignard
At the turn of the 20th century, François Auguste Victor Grignard, while working in the laboratory of Philippe Barbier at the University of Lyon, was tasked with improving a reaction that used magnesium and methyl iodide to form a tertiary alcohol.[1] Grignard ingeniously proposed first reacting the organic halide with magnesium metal in anhydrous ether.[1] This seemingly simple modification led to the successful and reproducible formation of a soluble organomagnesium species. This breakthrough was the subject of his brilliant 1901 doctoral thesis and fundamentally changed the landscape of synthetic chemistry.[2][3] For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, an honor he shared with Paul Sabatier.[1][2][3][4][5]
The Fundamental Importance of C-C Bond Formation
The Grignard reaction provides a powerful method for creating new carbon-carbon bonds by effectively reversing the polarity of a carbon atom. An alkyl or aryl halide, where the carbon atom is electrophilic, is converted into a highly nucleophilic carbanionic species. This "umpolung" (polarity reversal) allows for the formation of C-C bonds through reactions with a wide array of electrophiles, most notably carbonyl compounds.[6][7]
Defining the Organomagnesium Halide: Structure and Bonding
A Grignard reagent has the general structure R-Mg-X, where 'R' is an alkyl, vinyl, or aryl group, and 'X' is a halogen (Cl, Br, I).[8] The carbon-magnesium bond is a highly polar covalent bond, with significant ionic character.[9] This polarization places a partial negative charge (δ-) on the carbon atom, making it a potent nucleophile and a strong base. The magnesium center is electron-deficient and typically coordinates with two ether solvent molecules, such as diethyl ether or tetrahydrofuran (THF), to achieve a more stable, tetracoordinate geometry.[10][11]
The Chemistry of Grignard Reagents: Mechanism and Reactivity
Understanding the formation and solution behavior of Grignard reagents is critical to their successful application. The process is not as simple as the empirical formula R-Mg-X might suggest.
Formation of Grignard Reagents: The Radical Mechanism on the Magnesium Surface
The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent.[7] The magnesium metal is typically used in the form of turnings or ribbon to maximize surface area.[9] A passivating layer of magnesium oxide on the metal surface often inhibits the reaction, necessitating activation.[9][11] This can be achieved mechanically by crushing the magnesium or chemically by adding activators like iodine or 1,2-dibromoethane.[9] The reaction is believed to proceed via a single-electron transfer (SET) mechanism on the surface of the magnesium.[12]
The Schlenk Equilibrium: Speciation in Solution
In solution, Grignard reagents exist as a complex mixture of species in a dynamic equilibrium known as the Schlenk equilibrium.[13][14] This equilibrium involves the disproportionation of two molecules of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[9][10]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by several factors, including the solvent, the nature of the R group and halide, concentration, and temperature.[13][14][15] Coordinating solvents like THF tend to favor the monomeric RMgX species, which is generally considered the more reactive nucleophile in most synthetic applications.[10][13] The addition of dioxane can be used to precipitate the magnesium dihalide, driving the equilibrium completely to the right and allowing for the isolation of the pure dialkylmagnesium compound.[9][15]
Reactions with Epoxides: Regioselective Ring-Opening
Grignard reagents are effective nucleophiles for opening epoxide rings. The reaction proceeds via an Sₙ2 mechanism, with the nucleophilic R-group attacking one of the epoxide carbons. In unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. This reaction is a valuable method for forming C-C bonds while introducing a hydroxyl group two carbons away from the site of attachment. [12]
Advanced and Modern Synthetic Strategies
While the classic applications remain vital, the utility of Grignard reagents has been expanded through modern synthetic methodologies.
Grignard Reagents in Cross-Coupling Reactions
Organomagnesium halides are key reagents in several transition metal-catalyzed cross-coupling reactions. The most prominent example is the Kumada coupling, which uses a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. This reaction is a powerful tool for forming carbon-carbon bonds between sp²- and sp³-hybridized centers.
Asymmetric Grignard Additions
The development of chiral ligands and auxiliaries has enabled enantioselective additions of Grignard reagents to prochiral carbonyls. This allows for the synthesis of specific stereoisomers of chiral alcohols, a critical capability in pharmaceutical and natural product synthesis.
The Use of Additives to Modulate Reactivity
The reactivity of Grignard reagents can be fine-tuned through the use of additives.
-
Lithium Chloride (LiCl): Adding LiCl can break up aggregates of Grignard reagents, leading to more reactive monomeric species and improving solubility and reaction rates.
-
Cerium(III) Chloride (CeCl₃): The Luche reduction uses CeCl₃ to generate a softer "organocerium" reagent in situ. This reagent is highly selective for 1,2-addition to α,β-unsaturated ketones, suppressing the competing 1,4-conjugate addition that is often observed with standard Grignard reagents.
Practical Considerations and Experimental Protocols
The successful use of Grignard reagents is highly dependent on careful experimental technique.
Mandatory Anhydrous Conditions: The Achilles' Heel
As strong bases, Grignard reagents are readily destroyed by water. [6][9]All glassware must be rigorously dried (e.g., oven- or flame-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The ether solvents used must also be anhydrous.
Step-by-Step Protocol: Preparation of a Grignard Reagent (Phenylmagnesium Bromide)
Objective: To prepare a ~1.0 M solution of phenylmagnesium bromide in THF.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, addition funnel (all flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Assemble the flame-dried glassware while hot and place it under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine into the reaction flask.
-
Gently heat the flask with a heat gun under vacuum and then refill with inert gas. The iodine will sublime, activating the magnesium surface.
-
Add a portion of the anhydrous THF via cannula.
-
Dissolve bromobenzene (1.0 eq) in the remaining anhydrous THF in the addition funnel.
-
Add a small amount (~10%) of the bromobenzene solution to the stirring magnesium suspension.
-
Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy, grey/brown solution. This may require gentle warming with a heat gun.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting dark solution is the Grignard reagent.
Step-by-Step Protocol: Titration to Determine Molarity
Objective: To accurately determine the concentration of the prepared Grignard reagent.
Materials:
-
Salicylaldehyde phenylhydrazone (or another suitable indicator like I₂)
-
Anhydrous THF
-
Dry syringes and needles
Procedure:
-
Dry a small flask and add a precisely weighed amount of the indicator (e.g., salicylaldehyde phenylhydrazone).
-
Dissolve the indicator in anhydrous THF under an inert atmosphere.
-
Slowly add the Grignard reagent solution via a syringe dropwise to the indicator solution.
-
The endpoint is a distinct and persistent color change (e.g., to a bright orange/red dianion with the chosen indicator).
-
Record the volume of Grignard reagent added.
-
Calculate the molarity using the formula: Molarity = (moles of indicator) / (Volume of Grignard reagent in Liters).
-
Repeat the titration at least twice more and average the results.
| Parameter | Description |
| Indicator | A compound with a weakly acidic proton that produces a colored conjugate base. |
| Solvent | Must be anhydrous to prevent reaction with the titrant. |
| Endpoint | A sharp, persistent color change indicating complete reaction with the indicator. |
| Precision | Requires accurate weighing of the indicator and precise volume measurement. |
Safety Precautions and Handling
-
Flammability: The ether solvents used are extremely flammable. All operations should be conducted in a fume hood, away from ignition sources.
-
Reactivity: Grignard reagents react violently with water. Care must be taken to avoid contact with moisture.
-
Exothermic Reactions: The formation of Grignard reagents and their subsequent reactions can be highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions. [15]
Conclusion: The Enduring Versatility of the Grignard Reagent
Over a century after its discovery, the Grignard reagent remains an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to function as a potent carbon nucleophile provides a robust and versatile method for constructing the molecular frameworks of complex organic molecules. From fundamental transformations of carbonyl compounds to its role in modern, metal-catalyzed cross-coupling reactions, the legacy of Victor Grignard's work continues to enable innovation across the chemical sciences, particularly in the critical field of drug development and materials science.
References
- Victor Grignard – Biographical. NobelPrize.org. [Link]
- Schlenk Equilibrium Definition - Organic Chemistry Key Term. Fiveable. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Victor Grignard winner of the Nobel Prize for Chemistry and the Lycée Victor Grignard. Lycée Victor Grignard. [Link]
- Victor Grignard.
- The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. [Link]
- Victor Grignard. Wikipedia. [Link]
- Victor Grignard | Nobel Prize, Synthesis & Organic Chemistry. Britannica. [Link]
- Grignard Reaction Mechanism. BYJU'S. [Link]
- Grignard reagent. Wikipedia. [Link]
- Schlenk equilibrium. Wikipedia. [Link]
- Schlenk equilibrium. chemeurope.com. [Link]
- 23.3B: Magnesium. Chemistry LibreTexts. [Link]
- Organomagnesium compounds (Grignard reagent-RMgX). Bethune College. [Link]
- Organomagnesium compounds. Bartleby.com. [Link]
- 4.4: Organometallic Compounds of Magnesium. Chemistry LibreTexts. [Link]
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- 4. Victor Grignard winner of the Nobel Prize for Chemistry and the Lycée Victor Grignard [lycee-grignard.fr]
- 5. catholicscientists.org [catholicscientists.org]
- 6. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 7. byjus.com [byjus.com]
- 8. Organomagnesium compounds | bartleby [bartleby.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
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Methodological & Application
Application Notes and Protocols: Strategic Use of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl Anilines
Introduction: The Strategic Advantage of Silyl Protection in Aniline Coupling Chemistry
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl scaffolds crucial for pharmaceuticals, agrochemicals, and advanced materials.[1] While the direct coupling of bromoanilines is feasible, the presence of the free amino group can introduce challenges, including catalyst inhibition and undesired side reactions. The use of 4-Bromo-N,N-bis(trimethylsilyl)aniline offers a strategic solution to these issues. The two trimethylsilyl (TMS) groups serve as a robust, sterically bulky protecting group for the aniline nitrogen.[2] This protection enhances the stability and solubility of the aniline derivative in organic solvents and, critically, prevents the lone pair of the nitrogen from interfering with the palladium catalyst's activity at the bromine site.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, followed by efficient deprotection to yield the desired 4-aryl aniline products.
Reaction Principle and Mechanistic Considerations
The overall synthetic strategy involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the deprotection of the silyl groups to reveal the free amine.
Part 1: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
The N,N-bis(trimethylsilyl) group plays a crucial role by being electronically neutral and sterically demanding, which prevents coordination of the nitrogen to the palladium center, thus avoiding catalyst deactivation and promoting a clean and efficient cross-coupling reaction.
Part 2: Deprotection of the N,N-bis(trimethylsilyl) Group
The TMS groups are labile under mild acidic conditions or in the presence of a fluoride source.[2] This allows for a straightforward deprotection to yield the final 4-aryl aniline.
-
Acid-Catalyzed Deprotection: Protonation of the nitrogen atom by a dilute acid (e.g., HCl) facilitates the cleavage of the silicon-nitrogen bond.
-
Fluoride-Mediated Deprotection: The high affinity of fluoride ions for silicon drives the cleavage of the Si-N bond, forming a stable silyl fluoride byproduct. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.[5]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent via syringe. For many Suzuki couplings, a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1) is effective.
-
Stir the reaction mixture at a temperature between 80-120 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N,N-bis(trimethylsilyl)-[1,1'-biphenyl]-4-amine, can be purified by flash column chromatography on silica gel or used directly in the next deprotection step.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a starting point for optimization, with representative yields for similar systems found in the literature.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | Good to Excellent | [6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | Good to Excellent | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | Good to Excellent | [8] |
Visualization of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Implementation of Silylated Anilines in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Synthetic Hurdles in C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder conditions and superior functional group tolerance.[1][3][4]
Despite its broad utility, challenges persist, particularly with certain classes of amines. Primary anilines, for instance, can be problematic coupling partners. Furthermore, the direct use of ammonia to synthesize primary anilines from aryl halides is notoriously difficult due to its propensity to bind tightly to the palladium catalyst, impeding catalytic turnover.[3] This application note provides an in-depth guide to a powerful strategic variation: the use of silylated anilines. This approach not only facilitates the coupling of challenging amines but also provides an effective solution for the synthesis of primary anilines through the use of silylamides as ammonia equivalents.[3][5]
The Mechanistic Heart of the Reaction
Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium(0) active species.
The Core Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The general reactivity order for the halide is I > Br > OTf > Cl.[6]
-
Amine Coordination & Deprotonation: The silylated aniline coordinates to the Pd(II) complex. A base then facilitates the deprotonation of the amine (or the pre-formed silylamide anion coordinates directly), forming a palladium amido complex.
-
Reductive Elimination: The crucial C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species to continue the cycle.[1][3][7][8][9]
A competitive side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the starting material and other byproducts.[3] The strategic choice of ligands is critical to favor the productive reductive elimination pathway.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Causality Behind Experimental Choices: A Scientist's Perspective
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of four key components. The choice of each is a deliberate decision based on the electronic and steric properties of the substrates.
-
Palladium Source & Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state.[9] Modern protocols increasingly rely on well-defined "precatalysts" developed by the Buchwald group (e.g., G1-G6 precatalysts) and others.[10] These air- and moisture-stable complexes generate the active L-Pd(0) species reliably and reproducibly, often leading to cleaner reactions and lower catalyst loadings.[10] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly robust and effective catalysts.[11][12]
-
The Ligand (The Reaction's Engine): The ligand is arguably the most critical variable.[13] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are paramount.[8][10]
-
Why are they effective? Their steric bulk promotes the formation of a monoligated palladium species (L-Pd), which is highly reactive. This accelerates the rate-limiting oxidative addition step and facilitates the final reductive elimination, outcompeting potential side reactions.[3][8] The choice of ligand must be tailored to the specific coupling partners, often requiring empirical screening for novel substrates.[13]
-
-
The Base (The Activator): The base's primary role is to deprotonate the amine, generating the active nucleophile.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are workhorses, known for their high reactivity.[14] However, their strength can be a liability, potentially causing decomposition of sensitive functional groups on the substrates.[7][14]
-
Weaker Bases: For delicate substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance.[14] Their use, however, may necessitate more active catalyst systems or higher reaction temperatures to achieve reasonable rates.[6]
-
-
The Solvent (The Medium): The solvent must solubilize the reactants and facilitate the desired reaction temperature. Aprotic solvents are standard.
Experimental Protocols: From Theory to Practice
General Considerations:
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Oxygen can deactivate the palladium catalyst.[15][16]
-
Anhydrous Conditions: Solvents and reagents should be anhydrous for optimal results, as water can interfere with the catalyst and base.[15][17]
Protocol 1: General Coupling of an Aryl Halide with a Pre-formed Silylated Aniline
This protocol is suitable for coupling a range of aryl or heteroaryl halides with an N-silylated aniline.
Workflow Diagram:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Reagents & Typical Loadings:
| Component | Role | Typical Loading (mol%) | Example |
| Aryl Halide | Electrophile | 100 (1.0 equiv) | 4-Bromotoluene |
| Silylated Aniline | Nucleophile | 110-120 (1.1-1.2 equiv) | N-(trimethylsilyl)aniline |
| Pd Precatalyst | Catalyst Source | 1-2 | XPhos Pd G3 |
| Ligand | Catalyst Activator | 2-4 | XPhos (if not using precatalyst) |
| Base | Activator | 150-200 (1.5-2.0 equiv) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Medium | - | Anhydrous Toluene (0.1-0.5 M) |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the silylated aniline (1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl aniline.[17]
Protocol 2: Synthesis of Primary Anilines using a Silylamide Ammonia Equivalent
This protocol uses a silylamide, such as lithium bis(trimethylsilyl)amide (LHMDS), as a soluble and effective ammonia equivalent, followed by a simple hydrolysis step.[3][5]
Step-by-Step Methodology:
-
Coupling Reaction: Follow steps 1-5 from Protocol 1, but substitute the silylated aniline with LHMDS (1.0 M solution in THF, 1.5 mmol, 1.5 equiv). Note that LHMDS serves as both the base and the nitrogen source.
-
Hydrolysis (Workup): After cooling the completed reaction to room temperature, carefully add methanol (5 mL) to quench the reaction and initiate desilylation. Follow this with the addition of 1 M HCl (10 mL) and stir the mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the N-silyl group to the primary amine.
-
Basification & Extraction: Neutralize the mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Extract the desired primary aniline with ethyl acetate (3 x 20 mL).
-
Purification: Follow steps 8-9 from Protocol 1 to isolate the final product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents/solvents.3. Suboptimal ligand/base combination. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly purified solvents and high-purity reagents.3. Screen a panel of different ligands and bases. A change from NaOtBu to K₃PO₄, or from XPhos to RuPhos, can have a dramatic effect.[13][14] |
| Significant Starting Material Decomposition | 1. Base is too strong for functional groups present.2. Reaction temperature is too high. | 1. Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).[14]2. Attempt the reaction at a lower temperature (e.g., 80 °C or even room temp with a highly active catalyst).[14] |
| Hydrodehalogenation Side Product | 1. Competing β-hydride elimination.2. Presence of water. | 1. Use a bulkier ligand to sterically disfavor this pathway.[3]2. Ensure all reagents and solvents are scrupulously dry. |
| Reaction Stalls | 1. Poor solubility of the base.2. Catalyst inhibition or deactivation. | 1. Ensure vigorous stirring. For scale-up, agitation rate is critical.[6]2. Increase catalyst loading slightly or switch to a more robust precatalyst system (e.g., an NHC-Pd catalyst). |
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- The Buchwald-Hartwig Amination After 25 Years - PubMed.
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Synthesis of Anilines | Request PDF - ResearchGate.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate.
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate.
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
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Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-N,N-bis(trimethylsilyl)aniline
Introduction: The Strategic Advantage of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Synthesis
In the landscape of advanced organic synthesis, this compound (CAS No. 5089-33-8) has emerged as a highly versatile and strategic building block.[1][2] Its utility is particularly pronounced in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs).[1][3] The unique architecture of this reagent, featuring a reactive aryl bromide handle and a nitrogen atom protected by two sterically bulky and electronically stabilizing trimethylsilyl (TMS) groups, offers chemists precise control over sequential chemical transformations.[2][3]
The N,N-bis(trimethylsilyl) moiety serves a dual purpose. Primarily, it acts as a robust protecting group for the aniline nitrogen, preventing its interference in reactions targeting the C-Br bond.[3] This enhanced stability and solubility in organic solvents are critical for achieving high yields and purity in subsequent reactions.[1] Secondly, the TMS groups can be readily cleaved under mild acidic or fluoride-mediated conditions, unmasking the free aniline for further functionalization.[3] This controlled deprotection is a cornerstone of its application in multi-step synthetic strategies.[3]
This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving this compound, offering detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Applications: A Survey of Palladium-Catalyzed Cross-Coupling Reactions
The primary reactivity of this compound is centered around its aryl bromide functionality, making it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the construction of complex molecular frameworks.[3]
| Reaction Type | Bond Formed | Coupling Partner | Key Applications |
| Suzuki-Miyaura Coupling | C-C | Organoboron compounds | Biaryl synthesis, functional materials, pharmaceuticals.[3][4] |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Synthesis of complex aryl amines, drug discovery.[3][5] |
| Heck Reaction | C-C | Alkenes | Synthesis of substituted alkenes, natural product synthesis.[6][7] |
| Sonogashira Coupling | C-C (sp-sp²) | Terminal Alkynes | Arylalkyne and conjugated enyne synthesis.[8][9] |
| Palladium-Catalyzed Cyanation | C-CN | Cyanide source | Synthesis of benzonitriles, pharmaceutical intermediates.[10][11] |
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or alkyl groups at the para-position to the silylated amino group.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[12] This is followed by transmetalation with the organoboron species, which is activated by a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12] The bulky N,N-bis(trimethylsilyl) group does not typically interfere with the coupling and can enhance solubility.
Protocol: Synthesis of 4-Phenyl-N,N-bis(trimethylsilyl)aniline
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, phenylboronic acid, and potassium carbonate.[13]
-
Evacuate and backfill the vessel with an inert gas three times.[13]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[13]
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.[13]
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[13]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[5][14] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The process involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine.[5][14] A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the desired N-aryl amine and regenerates the active Pd(0) catalyst.[5][14] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and stabilizing the palladium intermediates.[15]
Protocol: Synthesis of 4-(Morpholino)-N,N-bis(trimethylsilyl)aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a flame-dried Schlenk tube.[16]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[16]
-
Add the anhydrous, degassed toluene via syringe.[16]
-
Add the morpholine via syringe.[16]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[16]
-
Once the reaction is complete, cool the mixture to room temperature.[16]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[16]
-
Wash the filtrate with water and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel.[16]
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7] This reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in the synthesis of natural products and active pharmaceutical ingredients.[17]
Mechanistic Rationale
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Heck reaction.
The key steps are: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species.[7] A base is then used to regenerate the Pd(0) catalyst.[7]
Protocol: Synthesis of 4-(2-ethoxycarbonyl-vinyl)-N,N-bis(trimethylsilyl)aniline
This protocol is a representative example for the Heck reaction of this compound with ethyl acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a two-necked round bottom flask under an N₂ atmosphere, add this compound, triethylamine, and Pd(OAc)₂.[18]
-
Solubilize the reagents in DMF.[18]
-
Add ethyl acrylate to the reaction mixture.[18]
-
Heat the reaction to 100-120 °C and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is the cross-coupling of an aryl or vinyl halide with a terminal alkyne, providing a direct route to arylalkynes and conjugated enynes.[9] This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base.[8]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Ar-Pd(II)-Br complex.[9] Copper-free versions of the Sonogashira coupling have also been developed.[9]
Protocol: Synthesis of 4-(Phenylethynyl)-N,N-bis(trimethylsilyl)aniline
This protocol is a representative example for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
THF, anhydrous and degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The palladium-catalyzed cyanation of aryl halides is a powerful method for the synthesis of benzonitriles, which are important intermediates in the production of pharmaceuticals and agrochemicals.[19] Various cyanide sources can be employed, with trimethylsilylcyanide (TMSCN) being a common choice for its mild reaction conditions.[20]
Mechanistic Rationale
The catalytic cycle for cyanation is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation (or cyanide transfer), and reductive elimination. A key challenge is preventing catalyst deactivation by excess cyanide ions.[19] Slow addition of the cyanating agent is often crucial for success.[20]
Protocol: Synthesis of 4-Cyano-N,N-bis(trimethylsilyl)aniline
This protocol is a representative example for the palladium-catalyzed cyanation of this compound using TMSCN.
Materials:
-
This compound (1.0 eq)
-
Trimethylsilylcyanide (TMSCN) (1.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in anhydrous toluene.
-
Heat the mixture to reflux (approx. 110 °C).
-
Slowly add TMSCN to the refluxing solution via a syringe pump over several hours.[20]
-
Continue refluxing and monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with aqueous NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by chromatography or distillation.
Post-Reaction Deprotection of the N,N-bis(trimethylsilyl) Group
A key advantage of using this compound is the ease of deprotection to reveal the free aniline. This is typically achieved under mild acidic conditions.[3]
General Deprotection Protocol:
-
Dissolve the silylated aniline derivative in a suitable solvent such as methanol or THF.
-
Add a mild acid, such as dilute HCl or acetic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the deprotected aniline.
Conclusion
This compound is a powerful and versatile building block for palladium-catalyzed cross-coupling reactions. The strategic use of the N,N-bis(trimethylsilyl) protecting group allows for the selective functionalization of the aryl bromide, providing access to a wide array of substituted anilines. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the development of innovative synthetic routes to complex and valuable molecules.
References
- Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: Key Reactions of this compound. [Link]
- Journal of Chemical Education. (2021).
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- Organic Chemistry Portal.
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- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
- Organic Chemistry Portal.
- PMC. (2020). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
- PubMed. (2017). Mechanistic Insights into Palladium-Catalyzed Silylation of Aryl Iodides with Hydrosilanes through a DFT Study. [Link]
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- YouTube. (2024). 4 bromoaniline : Organic Synthesis. [Link]
- ResearchGate. (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
- YouTube. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
- PubMed. (2012). Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)
- PMC. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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Application Notes & Protocols: A Guide to the Deprotection and Cleavage of N-Trimethylsilyl (N-TMS) Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-trimethylsilyl (N-TMS) group is a valuable protecting group for primary and secondary amines in organic synthesis, prized for its ease of installation and generally mild removal conditions.[1][2] This guide provides a comprehensive overview of the primary methodologies for N-TMS deprotection, detailing the underlying chemical mechanisms, offering field-tested experimental protocols, and discussing the critical factors that govern reaction success. We will explore acidic, basic, and fluoride-mediated cleavage conditions, providing researchers with the knowledge to select the optimal strategy based on substrate sensitivity, functional group compatibility, and desired reaction outcomes.
Introduction: The Role of the N-TMS Group in Synthesis
In multistep organic synthesis, the temporary protection of reactive functional groups is a cornerstone strategy. Amines, being both nucleophilic and basic, often require protection to prevent unwanted side reactions. The N-trimethylsilyl group serves as an effective shield for amines, converting them into less reactive N-silylamines.[1]
The utility of the N-TMS group stems from several key properties:
-
Ease of Formation: Amines are readily silylated using reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA).
-
Inertness: The N-TMS group is stable to a range of non-protic reagents, including many organometallics and hydrides.
-
Facile Cleavage: The Si-N bond can be readily hydrolyzed under mild conditions, regenerating the free amine upon completion of desired synthetic transformations.[2]
Understanding the lability of the N-TMS group is crucial for its strategic application. Unlike the more robust O-silyl ethers (e.g., TBS, TIPS), the N-TMS group is significantly more susceptible to hydrolysis, particularly under acidic or fluoride-mediated conditions.[3][4] This differential stability allows for selective deprotection schemes in complex molecules.
Mechanisms of N-TMS Deprotection
The cleavage of the Si-N bond is typically facilitated by one of three major pathways: acid-catalyzed hydrolysis, base-catalyzed hydrolysis, or fluoride-mediated cleavage. The choice of method depends critically on the stability of other functional groups within the molecule.
Acid-Catalyzed Cleavage
Under acidic conditions, the reaction is initiated by protonation of the nitrogen atom. This increases the electrophilicity of the silicon atom, making it highly susceptible to nucleophilic attack by a solvent molecule (e.g., water, methanol).[5] The reaction proceeds through a pentacoordinate silicon intermediate, leading to the cleavage of the Si-N bond.
Base-Catalyzed Cleavage
In basic media, a nucleophile (such as a hydroxide or alkoxide ion) directly attacks the silicon atom. This pathway is generally less facile for N-silylamines compared to O-silyl ethers but can be effective, especially with protic solvents like methanol which can protonate the leaving amine.[6]
Fluoride-Mediated Cleavage
This is often the most efficient and common method for cleaving silicon-based protecting groups.[7] The exceptional strength of the silicon-fluorine (Si-F) bond (bond energy ~142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.[3] The fluoride ion attacks the silicon atom, forming a stable pentacoordinate intermediate, which then fragments to release the free amine and form a stable trimethylsilyl fluoride (TMS-F) byproduct.[8][9]
Caption: Figure 1: N-TMS Deprotection Pathways.
Deprotection Methodologies & Protocols
The selection of a deprotection protocol must be tailored to the specific substrate. Factors such as steric hindrance around the Si-N bond and the presence of other acid- or base-labile functional groups will dictate the optimal conditions.
Mild Acidic Hydrolysis
This method is suitable for substrates that can tolerate mild acidic conditions. It is often the simplest method to perform.
-
Mechanism: Protonation of the amine nitrogen, followed by nucleophilic attack of a protic solvent on the silicon atom.[5]
-
Advantages: Simple reagents and workup; often very fast for TMS groups.[3]
-
Limitations: Not suitable for molecules containing other acid-sensitive groups like acetals, ketals, or tert-butyl esters.[10][11]
Protocol 1: Deprotection using HCl in Methanol
-
Setup: Dissolve the N-TMS protected amine (1.0 eq.) in methanol (MeOH) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a few drops of 1 M hydrochloric acid (HCl) solution.
-
Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically < 30 minutes).[6]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Fluoride-Mediated Cleavage
This is the most widely used and generally most effective method for cleaving silyl groups, including N-TMS.[12] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source due to its solubility in organic solvents.[7]
-
Mechanism: Nucleophilic attack of the fluoride ion on the silicon atom, driven by the formation of the highly stable Si-F bond.[13]
-
Advantages: High efficiency, mild conditions, and broad functional group tolerance.[14]
-
Limitations: Commercial TBAF solutions contain water and can be basic, which may affect base-sensitive substrates. Workup can sometimes be complicated by the presence of tetrabutylammonium salts.[12]
Protocol 2: Deprotection using TBAF in THF
-
Setup: Dissolve the N-TMS protected amine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[15]
-
Workup: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine to remove the majority of the tetrabutylammonium salts. Dry over anhydrous Na₂SO₄, filter, and concentrate. If residual salts are present, they can often be removed by filtration through a short plug of silica gel or by specialized workup procedures.[12]
Caption: Figure 2: General Experimental Workflow.
Comparative Summary of Deprotection Conditions
The following table provides a comparative summary to aid in the selection of the appropriate deprotection method.
| Method | Common Reagents | Typical Solvents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HCl, Acetic Acid (AcOH), Trifluoroacetic Acid (TFA) | Methanol, THF/H₂O | 0 °C to RT, < 1 hr | Fast, inexpensive reagents, simple workup.[6] | Incompatible with acid-labile groups. |
| Basic Hydrolysis | K₂CO₃/MeOH, aq. NH₃ | Methanol, THF | RT, 1-12 hrs | Mild for some substrates, orthogonal to acid-labile groups. | Can be slow, incompatible with base-labile groups (e.g., esters). |
| Fluoride-Mediated | TBAF, CsF, HF-Pyridine | THF, Acetonitrile (MeCN) | 0 °C to RT, < 3 hrs | Highly effective, mild, high functional group tolerance.[7][16] | Reagent cost, potential basicity of TBAF, workup challenges.[12] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, especially with sterically hindered substrates, gentle heating may be required. For fluoride-mediated reactions, ensure the TBAF reagent is active, as prolonged storage can lead to degradation.
-
Side Reactions: For acid-sensitive substrates, consider using buffered conditions or very mild acids like pyridinium p-toluenesulfonate (PPTS).[3] For base-sensitive substrates, anhydrous fluoride sources like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) may be preferable to TBAF.[16]
-
Workup Issues with TBAF: To remove residual tetrabutylammonium salts, repeated aqueous washes or filtering the crude product through a plug of silica gel with a non-polar eluent can be effective.[12]
Conclusion
The deprotection of N-trimethylsilyl groups is a fundamental transformation in modern organic synthesis. A thorough understanding of the available methods—acidic, basic, and fluoride-mediated cleavage—is essential for the successful execution of complex synthetic routes. By considering the stability of the substrate and the specific demands of the synthetic context, researchers can select and optimize deprotection protocols to achieve high yields and purity. The protocols and comparative data presented in this guide serve as a practical resource for chemists in research and development.
References
- Chemistry Stack Exchange. Desilylation mechanism with fluoride. (2020). Chemistry Stack Exchange.
- Reich, H. J., & Majumdar, D. Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of Organic Chemistry, 71(11), 4031-4039. (2006).
- Chemistry Stack Exchange. Mechanism for removal of trimethylsilyl directly bonded to carbons. (2021). Chemistry Stack Exchange.
- Reich, H. J., & Majumdar, D. Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry, 71(11), 4031-4039. (2006).
- Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses.
- ResearchGate. Desilylation Induced by Metal Fluoride Nanocrystals Enables Cleavage Chemistry In Vivo. ResearchGate.
- Gelest. Silyl Groups - Technical Library. Gelest.
- YouTube. Organic Chemistry - TBAF Deprotection Mechanism. (2020). YouTube.
- ResearchGate. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. ResearchGate.
- Homework.Study.com. What is the proposed mechanism for the removal of the trimethylsilyl-protecting group in an... Homework.Study.com.
- Gelest. Deprotection of Silyl Ethers - Technical Library. Gelest.
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- Organic Syntheses. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses.
- Kocienski, P. J. Protecting Groups. Thieme. (2004).
- Beilstein Journal of Organic Chemistry. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. (2018).
- Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
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- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
- ResearchGate. A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. ResearchGate.
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- ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
- Semantic Scholar. N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. (2022).
- Reddit. TMS deprotection of acid- and base-sensitive substrate. Reddit.
- ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. ResearchGate.
- ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. (2017). ResearchGate.
- Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Indian Academy of Sciences.
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Application Notes: Synthesis of High-Performance Triarylamine-Based Hole Transport Materials Using 4-Bromo-N,N-bis(trimethylsilyl)aniline
Introduction: The Strategic Advantage of 4-Bromo-N,N-bis(trimethylsilyl)aniline in OLED Synthesis
The development of efficient and durable Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular design of the materials used within their multilayer structures. Hole Transport Materials (HTMs) play a pivotal role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, directly impacting the device's overall performance and stability. Triarylamine derivatives have emerged as the dominant class of HTMs due to their excellent electrochemical stability and high hole mobility.
This compound stands out as a key building block in the synthesis of advanced triarylamine-based HTMs.[1][2] Its utility is rooted in a unique combination of features:
-
N-Protection: The two trimethylsilyl (TMS) groups on the aniline nitrogen serve as effective protecting groups.[3][4] This protection enhances the compound's stability and solubility in organic solvents, preventing unwanted side reactions at the nitrogen atom during subsequent chemical transformations.[4]
-
Reactive Bromine Handle: The bromine atom at the para-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][3] This allows for the precise and efficient formation of carbon-nitrogen (C-N) bonds, which is the cornerstone of triarylamine synthesis.[5]
-
Controlled Deprotection: The TMS groups can be readily removed under mild conditions after the desired molecular framework has been constructed, revealing the free aniline for further functionalization if required.[4]
This application note provides a detailed protocol for the synthesis of a representative triarylamine-based HTM using this compound, highlighting the practical advantages of this versatile precursor.
Core Synthesis: Buchwald-Hartwig Amination for Triarylamine Construction
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, making it ideal for the synthesis of the triarylamine core structure of HTMs.[1] The reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine.
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst.[6] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and reaction efficiency.
Representative Synthesis of a Triarylamine HTM
In this protocol, we describe the synthesis of N,N-diphenyl-4'-(trimethylsilyl)amino-biphenyl-4-amine , a representative triarylamine HTM, from this compound and diphenylamine. The subsequent in-situ desilylation during workup yields the final HTM.
Experimental Protocol: Synthesis of a Triarylamine HTM
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon (or Nitrogen) gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Coupling Partners: Add this compound (1.0 equiv) and diphenylamine (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Desilylation: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. This step will also effect the desilylation of the silylated amine.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure triarylamine HTM.
Visualization of the Synthetic Workflow
Caption: Buchwald-Hartwig amination and desilylation sequence.
Data and Properties of Triarylamine HTMs
The photophysical and electrochemical properties of triarylamine-based HTMs are critical to their performance in OLED devices. The following tables provide representative data for this class of materials, analogous to the product of the described synthesis.
Table 1: Photophysical Properties of Representative Triarylamine HTMs
| Property | Value Range | Significance in OLEDs |
| Absorption Max (λabs) | 300 - 400 nm | Should be transparent in the visible region to not interfere with light emission. |
| Emission Max (λem) | 400 - 550 nm | Determines the color of light emitted if the HTM is also emissive. [7] |
| Photoluminescence Quantum Yield (PLQY) | Varies | High PLQY is important for emissive layer materials. |
| Optical Band Gap (Eg) | 2.5 - 3.5 eV | Influences the energy levels and the material's transparency. [7] |
Data compiled from analogous compounds in the literature. [7][8] Table 2: Electrochemical Properties of Representative Triarylamine HTMs
| Property | Value Range | Significance in OLEDs |
| HOMO Level | -5.1 to -5.7 eV | Must align with the anode's work function for efficient hole injection. [8] |
| LUMO Level | -2.0 to -2.8 eV | Should be high enough to block electrons from leaking to the anode. [7] |
| Ionization Potential | 5.3 - 5.8 eV | Correlates with the HOMO level and stability against oxidation. [7] |
| Hole Mobility | 10-5 to 10-2 cm2V-1s-1 | High mobility is crucial for efficient charge transport and low device voltage. [8] |
Data compiled from analogous compounds in the literature. [7][8]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of triarylamine-based hole transport materials. The strategic use of N-silyl protection in combination with the reactive bromine functionality allows for the efficient construction of complex molecular architectures via palladium-catalyzed C-N bond formation. The protocol detailed in this application note provides a robust and reproducible method for synthesizing high-performance HTMs, which are critical components for the advancement of OLED technology. The ability to fine-tune the electronic and photophysical properties of these materials through judicious selection of coupling partners opens up a vast chemical space for the development of next-generation organic electronic devices.
References
- Sharma, B., Shaikh, A. M., & Kamble, R. (2014). Synthesis, photophysical, electrochemical and thermal investigation of Triarylamines based on 9H-Xanthen-9-one: Yellow-green fluorescent materials. Journal of Chemical Sciences, 126(6), 1-9.
- Al-Masri, M., El-Shafey, O., Shaban, M., & Aly, K. I. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Materials, 14(11), 3128.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: Key Reactions of this compound.
- Autech Industry Co., Ltd. (n.d.). This compound: A Key Intermediate for Advanced Organic Synthesis and OLED Materials.
- Yu, T., Au, V. K. M., Tsang, D. P. K., Chan, M. Y., & Yam, V. W. W. (2015). Synthesis, characterization, electrochemistry, and photophysical studies of triarylamine-containing zinc(II) diimine bis-thiolate complexes. Dalton Transactions, 44(43), 18983–18992.
- Ortiz, A., et al. (2020). Optical and electrochemical effects of triarylamine inclusion to alkoxy BODIPY-based derivatives. New Journal of Chemistry, 44(27), 11579-11588.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Fine Chemical Landscape: this compound.
- Autech Industry Co., Ltd. (n.d.). The Versatile Role of this compound in Modern Chemistry.
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10844-10854.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Uozumi, Y., et al. (2006). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (1), 59-61.
- PubChem. (n.d.). This compound.
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Application Notes & Protocols: Strategic Use of Intermediates in Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the journey from a simple starting material to a complex Active Pharmaceutical Ingredient (API) is paved with critical chemical compounds known as intermediates. These molecules are the foundational building blocks and pivotal precursors that dictate the efficiency, purity, and scalability of a synthetic route.[][2] This guide provides an in-depth exploration of key classes of pharmaceutical intermediates, moving beyond mere procedural lists to elucidate the underlying chemical principles and strategic considerations that govern their use. We will dissect the application of versatile heterocyclic scaffolds, the power of organometallic reagents in carbon-carbon bond formation, the elegance of modern cross-coupling reactions, and the strategic necessity of protecting groups. Each section is grounded in authoritative literature and presents detailed, field-proven protocols designed for reproducibility and immediate application by researchers, scientists, and drug development professionals.
The Central Role of Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical compounds formed during the multi-step synthesis of an API.[] They are distinct from raw materials and represent a more advanced stage of synthesis, specifically designed for conversion into the final drug substance.[] The strategic selection and synthesis of intermediates are paramount, as they directly influence the core structure, stereochemistry, purity, and impurity profile of the final API.[2][]
Intermediates can be broadly classified by their position and function in a synthetic pathway:
-
Starting Intermediates: Often commercially available, relatively simple structures that form the initial framework of the target molecule.[2]
-
Key (or Advanced) Intermediates: Core structures that define the main molecular skeleton, introduce critical functional groups, or establish essential stereochemistry.[2] Their synthesis is often a focal point of process optimization.
-
Final Intermediates: The immediate precursor to the API, typically undergoing only one or two final transformations.[2] Purity at this stage is critical.
Modern pharmaceutical synthesis leverages advanced techniques such as biocatalysis for creating chiral compounds, combinatorial chemistry for library generation, and peptide synthesis, all of which rely on a robust understanding of intermediate chemistry.[4] This guide will focus on exemplary intermediates that showcase fundamental synthetic strategies.
N-Boc-4-Piperidone: A Versatile Heterocyclic Building Block
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to confer favorable physicochemical properties and interact with biological targets. N-Boc-4-piperidone is a crucial intermediate that provides a stable, protected piperidine core, ready for further functionalization.[5][6] The tert-butyloxycarbonyl (Boc) group protects the nitrogen, preventing its unwanted reactivity while allowing for selective modifications at other positions.[6]
Protocol 1: Synthesis of N-Boc-4-Piperidone
This protocol describes a common two-step synthesis starting from 1-benzyl-3-piperidone, involving debenzylation via catalytic hydrogenation followed by Boc protection.[7]
Step A: Catalytic Hydrogenation (Debenzylation)
-
Setup: In a suitable hydrogenation vessel, dissolve 1-benzyl-3-piperidone (1.0 eq) in methanol (approx. 13.5 mL per gram of starting material).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.11 g per gram of starting material).
-
Hydrogenation: Seal the vessel and shake or stir under 55 psi of hydrogen gas (H₂) overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the crude piperidone intermediate as a solid. This intermediate is typically used immediately in the next step.[7]
Step B: Boc Protection
-
Dissolution: Dissolve the crude piperidone solid from the previous step in Tetrahydrofuran (THF) (approx. 35 mL per gram of the initial benzyl-piperidone).
-
Reaction: To the stirred solution, add saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 42 mL per gram) and di-tert-butyl dicarbonate ((Boc)₂O) (1.3 eq).[7]
-
Incubation: Stir the biphasic mixture vigorously for 48 hours at room temperature.
-
Extraction & Purification: Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with dilute HCl and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting residue can be purified by silica gel flash chromatography to yield pure N-Boc-4-piperidone.[7]
Application Example: Reductive Amination
N-Boc-4-piperidone is an excellent substrate for reductive amination, a powerful reaction to form C-N bonds and introduce diverse substituents. This is a key step in synthesizing many API precursors.[8]
Caption: Workflow for the synthesis and application of N-Boc-4-piperidone.
Grignard Reagents: Forging Critical Carbon-Carbon Bonds
The Grignard reaction, discovered by Victor Grignard, remains a cornerstone of organic synthesis and is extensively used in the pharmaceutical industry to construct the carbon skeletons of complex drug molecules.[9] Grignard reagents (organomagnesium halides) are potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds by reacting with electrophilic centers, most notably carbonyl carbons.[10] Their high reactivity necessitates strict anhydrous conditions.[10]
Protocol 2: Grignard Reagent Formation and Reaction
This protocol details the preparation of an arylmagnesium bromide and its subsequent reaction with an aldehyde.[11][12]
Step A: Formation of Phenylmagnesium Bromide
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with calcium chloride drying tubes.
-
Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine to activate the magnesium surface.[11]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of this solution to the magnesium.
-
Reaction: The reaction is initiated when the brown iodine color disappears and the ether begins to reflux gently. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue stirring until the magnesium is consumed. The resulting cloudy grey solution is the Grignard reagent, which should be used promptly.
Step B: Reaction with 4-Bromobenzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice bath.
-
Addition: Prepare a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at 0°C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching & Work-up: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) to quench the reaction and dissolve the magnesium salts.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude secondary alcohol product, which can be further purified by crystallization or chromatography.
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| Bromobenzene | 4-Bromobenzaldehyde | (4-Bromophenyl)(phenyl)methanol | ~85-95% |
| Ethyl Bromide | Acetone | 2-Methyl-2-butanol | ~80-90% |
| 3-Bromotoluene | Benzoyl Chloride | 3-Methylbenzophenone | ~75-85%[11] |
Table 1: Representative Grignard Reactions and Yields.
Caption: Simplified mechanism of Grignard reagent formation and reaction.
Boronic Acids: Intermediates for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[13][14] This palladium-catalyzed reaction forms a C-C bond between an organoboron species (most commonly a boronic acid or its ester) and an organohalide.[15][16] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[15]
Protocol 3: Typical Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl bromide with a phenylboronic acid.[16][17]
-
Setup: To a reaction vial or flask, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. A pre-formed complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%) is often used for its reliability.[15]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or acetonitrile and water is common.[13][16]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring, typically to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.[16]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Use of Protecting Groups: The Boc Example
In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[18][19] This is the role of a protecting group.[20] An ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[21] The tert-butyloxycarbonyl (Boc) group is a quintessential example, widely used for the protection of amines.[22] It is stable to a wide range of conditions but is readily cleaved under moderately acidic conditions, a strategy that is the cornerstone of one major approach to solid-phase peptide synthesis (SPPS).[23][24]
Protocol 4: Boc Protection and Deprotection of an Amino Acid
Step A: Boc Protection
-
Setup: Dissolve the amino acid (1.0 eq) in a mixed solvent system, such as dioxane/water or THF/water.[23]
-
Basification: Add a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amino group, enhancing its nucleophilicity.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the solution and stir at room temperature. The reaction is typically complete in a few hours.
-
Work-up: Acidify the aqueous solution to pH 2-3 with 1N HCl at 0°C. Extract the Boc-protected amino acid into an organic solvent like ethyl acetate.[23]
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.
Step B: Boc Deprotection (in SPPS)
-
Resin Swelling: Swell the peptide-resin (containing an N-terminal Boc-protected amino acid) in dichloromethane (DCM) for 20-30 minutes.[22]
-
Deprotection: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[23][24] Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove excess acid.[23]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Final Wash: Wash the resin again with DCM to remove excess base. The resin now has a free N-terminal amine and is ready for the next amino acid coupling step.[23]
| Step | Reagents | Key Purpose | Potential Side Reaction |
| Protection | (Boc)₂O, Base | Mask amine nucleophilicity | Double protection (if di-amine) |
| Deprotection | Trifluoroacetic Acid (TFA) | Expose amine for coupling | t-butylation of sensitive residues (e.g., Trp, Met)[25] |
Table 2: Summary of Boc Protection/Deprotection Strategy.
Conclusion
The efficient and robust synthesis of pharmaceuticals is critically dependent on the strategic use of well-designed intermediates. This guide has highlighted several classes of indispensable intermediates—heterocyclic scaffolds like N-Boc-4-piperidone, C-C bond-forming Grignard reagents, and boronic acids for modern cross-coupling—along with the overarching strategy of protecting groups. The provided protocols serve as a practical starting point for laboratory synthesis, but the underlying principle is universal: a deep understanding of the chemistry of intermediates is essential for innovation and success in drug development. By mastering the synthesis and application of these foundational molecules, scientists can assemble complex APIs with greater precision, efficiency, and control.
References
- Patel, R. N. (2001).
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
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Application Notes and Protocols for the Synthesis of Hydrophilic Porphyrin Dimers for Photodynamic Therapy
Introduction: Harnessing Light to Combat Disease
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality for various cancers and other diseases.[1][2][3] The core principle of PDT lies in the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[4] Upon activation by light, the photosensitizer transitions from its ground state to an excited singlet state, and subsequently to a longer-lived triplet state through intersystem crossing.[5][6] This excited triplet state can then initiate two types of photochemical reactions. In the Type I mechanism, it reacts directly with biomolecules to produce radical ions. In the more common Type II mechanism, it transfers its energy to ground-state molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂).[5][6]
Porphyrins and their derivatives are a prominent class of photosensitizers due to their strong absorption in the visible and near-infrared (NIR) regions, high quantum yields of singlet oxygen generation, and preferential accumulation in tumor tissues.[2][4][7] To enhance the efficacy of PDT, particularly for deep-seated tumors, researchers have focused on developing photosensitizers with strong absorption in the NIR region, where light penetration through tissue is maximal.[8][9] Porphyrin dimers, two porphyrin units covalently linked together, have emerged as exceptional candidates. They often exhibit red-shifted absorption spectra and significantly enhanced two-photon absorption (TPA) cross-sections compared to their monomeric counterparts, making them ideal for one-photon and two-photon excited PDT.[8][9][10][11]
A critical challenge in the development of porphyrin dimers for clinical applications is their inherent hydrophobicity, which leads to aggregation in aqueous environments and poor bioavailability. To overcome this, various strategies have been employed to enhance their water solubility, including the introduction of charged functional groups (anionic or cationic) or the attachment of hydrophilic polymers like polyethylene glycol (PEG).[8][10][11][12][13] This guide provides detailed protocols and insights into the synthesis, purification, and characterization of hydrophilic porphyrin dimers for photodynamic therapy.
Core Synthetic Strategies and Protocols
The synthesis of hydrophilic porphyrin dimers can be broadly divided into two key stages: the formation of the core porphyrin dimer and the subsequent introduction of hydrophilic moieties. The choice of synthetic route often depends on the desired linker between the porphyrin units and the nature of the hydrophilic groups.
Protocol 1: Synthesis of a Butadiyne-Linked Porphyrin Dimer via Sonogashira Coupling
This protocol details the synthesis of a conjugated zinc porphyrin dimer linked by a butadiyne bridge. The Sonogashira coupling is a reliable palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][10][11]
Experimental Workflow:
A schematic of the Sonogashira coupling workflow.
Materials:
-
Meso-brominated zinc porphyrin monomer
-
Trimethylsilylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Copper(II) acetate [Cu(OAc)₂]
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Synthesis of Meso-ethynyl Porphyrin Monomer:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the meso-brominated zinc porphyrin monomer (1 eq) in a mixture of anhydrous THF and Et₃N (2:1 v/v).
-
Add trimethylsilylacetylene (5 eq), CuI (0.2 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/hexane gradient to afford the meso-trimethylsilylethynyl porphyrin.
-
-
Desilylation:
-
Dissolve the purified meso-trimethylsilylethynyl porphyrin in THF.
-
Add a 1 M solution of TBAF in THF (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the terminal alkyne porphyrin monomer.
-
-
Oxidative Homocoupling:
-
Dissolve the terminal alkyne porphyrin monomer in a mixture of DCM and pyridine (5:1 v/v).
-
Add Cu(OAc)₂ (10 eq) and stir the mixture at room temperature for 24 hours.
-
Wash the reaction mixture with a saturated aqueous solution of EDTA to remove copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting butadiyne-linked porphyrin dimer by column chromatography on silica gel with a DCM/hexane gradient.
-
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of the product spot at each step.
-
¹H NMR Spectroscopy: Confirm the successful coupling by the disappearance of the signal corresponding to the meso-bromine and the appearance of the alkyne proton signal. Dimerization is confirmed by changes in the chemical shifts of the porphyrin protons due to the altered electronic environment.[14]
-
Mass Spectrometry: Verify the molecular weight of the final dimer.
Protocol 2: Introduction of Anionic Sulfonate Groups via Senge Arylation
This protocol describes the introduction of hydrophilic sulfonate groups to the porphyrin dimer. Senge arylation is a regioselective nucleophilic aromatic substitution that offers a high yield.[8][10][11]
Materials:
-
Butadiyne-linked porphyrin dimer
-
4-Bromobenzenesulfonic acid sodium salt
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the butadiyne-linked porphyrin dimer (1 eq) in anhydrous DMF.
-
Add 4-bromobenzenesulfonic acid sodium salt (10 eq) and potassium tert-butoxide (10 eq).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Acidify the solution with dilute HCl to precipitate the sulfonated porphyrin dimer.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the product by dialysis against deionized water to remove excess salts.
Self-Validation:
-
¹H NMR Spectroscopy: The appearance of new aromatic signals corresponding to the sulfonate-bearing phenyl groups confirms the substitution.
-
Solubility Test: The final product should exhibit good solubility in polar solvents like methanol and aqueous mixtures.[8][10][11]
Protocol 3: Introduction of Cationic Methylpyridinium Groups
This protocol outlines the quaternization of pyridyl-functionalized porphyrin dimers to introduce cationic charges, thereby enhancing water solubility.
Materials:
-
Pyridyl-functionalized porphyrin dimer
-
Methyl iodide (CH₃I)
-
DMF, anhydrous
Step-by-Step Procedure:
-
Dissolve the pyridyl-functionalized porphyrin dimer (1 eq) in anhydrous DMF.
-
Add an excess of methyl iodide (20 eq).
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.
Self-Validation:
-
¹H NMR Spectroscopy: A downfield shift of the pyridyl proton signals and the appearance of a new signal for the N-methyl group are indicative of successful quaternization.
-
Solubility Test: The resulting methylpyridinium-substituted dimer should be soluble in water.
Protocol 4: PEGylation of Porphyrin Dimers
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the porphyrin dimer, which improves water solubility, prolongs circulation time, and can enhance tumor accumulation.[12][13]
Materials:
-
Hydroxyl-functionalized porphyrin dimer
-
Methoxy-PEG-tosylate (mPEG-OTs)
-
Potassium carbonate (K₂CO₃)
-
DMF, anhydrous
Step-by-Step Procedure:
-
In a flame-dried flask, dissolve the hydroxyl-functionalized porphyrin dimer (1 eq) in anhydrous DMF.
-
Add mPEG-OTs (10 eq) and K₂CO₃ (20 eq).
-
Heat the mixture to 80 °C and stir under argon for 48 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess K₂CO₃ and unreacted PEG.
-
Dry the organic layer, concentrate, and purify the PEGylated porphyrin dimer by size-exclusion chromatography.
Self-Validation:
-
¹H NMR Spectroscopy: The appearance of characteristic broad signals for the ethylene glycol units of the PEG chains confirms successful conjugation.
-
MALDI-TOF Mass Spectrometry: The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG polymer attached to the dimer.[13]
Protocol 5: Porphyrin Dimer Synthesis via Click Chemistry
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for linking porphyrin units.[15][16][17]
Experimental Workflow:
A schematic of the click chemistry workflow for porphyrin dimerization.
Materials:
-
Azide-functionalized porphyrin monomer
-
Alkyne-functionalized porphyrin monomer
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF/water mixture
Step-by-Step Procedure:
-
Dissolve the azide-functionalized porphyrin (1 eq) and the alkyne-functionalized porphyrin (1 eq) in a DMF/water mixture (9:1 v/v).
-
Add sodium ascorbate (1 eq) followed by CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the triazole-linked porphyrin dimer by column chromatography on silica gel.
Self-Validation:
-
¹H NMR Spectroscopy: The disappearance of the azide and alkyne signals and the appearance of a new signal for the triazole proton confirm the successful cycloaddition.
-
FT-IR Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) is a key indicator of reaction completion.
Purification and Characterization
Thorough purification and characterization are paramount to ensure the quality and efficacy of the synthesized porphyrin dimers.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying porphyrins.[15][18] Silica gel is the standard stationary phase, and a gradient of solvents like hexane/DCM or DCM/methanol is typically used for elution. Automated flash chromatography systems can significantly improve the efficiency and reproducibility of the purification process.[18]
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase or normal-phase HPLC is employed.[19] A C8 or C18 column with a gradient of water/acetonitrile or methanol is often used for reversed-phase separation of hydrophilic porphyrins.
Characterization Methods
| Technique | Purpose | Expected Observations |
| UV-Vis Spectroscopy | To study the electronic absorption properties. | Porphyrin dimers often show a split Soret band and red-shifted Q-bands compared to the monomers, indicating electronic communication between the porphyrin units.[14] |
| ¹H NMR Spectroscopy | To confirm the chemical structure and purity. | The spectra should be consistent with the expected structure, showing characteristic signals for the porphyrin core, linker, and hydrophilic substituents.[14] |
| Mass Spectrometry (MALDI-TOF or ESI) | To determine the molecular weight. | The observed molecular ion peak should match the calculated molecular weight of the porphyrin dimer. |
| Fluorescence Spectroscopy | To measure the fluorescence quantum yield. | Hydrophilic porphyrin dimers often exhibit fluorescence in the near-infrared region.[20][21][22] |
| Singlet Oxygen Quantum Yield (ΦΔ) Measurement | To quantify the efficiency of singlet oxygen generation. | High singlet oxygen quantum yields (typically > 0.5) are desirable for effective PDT.[20][21][22] |
In Vitro Evaluation
Once synthesized and characterized, the hydrophilic porphyrin dimers must be evaluated for their biological activity.
Protocol: Cellular Uptake and Localization
-
Culture a relevant cancer cell line (e.g., SK-OV-3 for ovarian cancer) in appropriate media.[23]
-
Incubate the cells with the hydrophilic porphyrin dimer at a specific concentration (e.g., 10 µM) for various time points.
-
Wash the cells to remove the extracellular dimer.
-
Visualize the intracellular localization of the porphyrin dimer using confocal fluorescence microscopy, taking advantage of its intrinsic fluorescence.[20][23] Cationic dimers often show more efficient cellular uptake compared to anionic ones.[20][22][23]
Protocol: In Vitro Phototoxicity Assay
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of the porphyrin dimer in the dark.
-
After the incubation period, wash the cells and replace the medium.
-
Irradiate the cells with light of a suitable wavelength (e.g., 650-800 nm) and dose.[7] A control group should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for another 24-48 hours.
-
Assess cell viability using a standard method like the MTT assay. The phototoxicity is typically expressed as the IC₅₀ value (the concentration required to kill 50% of the cells).
Conclusion and Future Outlook
The synthesis of hydrophilic porphyrin dimers is a rapidly advancing field with significant potential to improve the efficacy of photodynamic therapy. The protocols and strategies outlined in this guide provide a framework for the rational design and development of these promising therapeutic agents. Future research will likely focus on the development of novel linkers to fine-tune the photophysical properties of the dimers, the exploration of new hydrophilic moieties to optimize their pharmacokinetic profiles, and the conjugation of these dimers to targeting ligands for enhanced tumor selectivity. These advancements will undoubtedly pave the way for the next generation of highly effective and targeted photodynamic therapy agents.
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Application Notes & Protocols: Synthesis of Poly(ferrocenylsilane)s via Silylated Intermediates
Introduction: The Significance of Poly(ferrocenylsilane)s
Poly(ferrocenylsilane)s (PFS) are a prominent class of organometallic polymers, distinguished by a backbone of alternating ferrocene and organosilane units.[1][2] The unique architecture of these polymers, which combines the redox activity and stability of the ferrocene moiety with the processability and versatile chemistry of polysilanes, has positioned them at the forefront of materials science research. The initial synthesis of high molecular weight, soluble PFS was achieved in the early 1990s through the ring-opening polymerization (ROP) of silicon-bridged[1]ferrocenophanes.[1][2] Since then, the field has rapidly evolved, with the development of various synthetic methodologies, including thermal, transition-metal-catalyzed, and living anionic ROP.[1][3][4] These advancements have enabled precise control over polymer architecture, leading to the creation of monodisperse homopolymers and complex block copolymers.[1][4]
The diverse properties of PFS have led to their exploration in a wide array of applications. They are utilized as high refractive index materials, redox-active gels, and precursors for magnetic nanostructured ceramics.[1][2] Furthermore, PFS block copolymers are capable of self-assembly into well-defined, iron-rich nanodomains, which have significant potential in nanolithography, nanotemplating, and nanocatalysis.[1][2] The ability of certain PFS block copolymers to undergo "living crystallization-driven self-assembly" in solution further expands their utility in constructing complex one- and two-dimensional nanostructures.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of poly(ferrocenylsilane)s, with a specific focus on the strategic use of silylated intermediates.
Strategic Overview: Why Silylated Intermediates?
The synthesis of poly(ferrocenylsilane)s predominantly relies on the ring-opening polymerization (ROP) of strained silicon-bridged[1]ferrocenophanes (sila[1]ferrocenophanes).[1] The key to this process is the inherent strain in the ferrocenophane monomer, where the cyclopentadienyl (Cp) rings are tilted. This strain is the driving force for the polymerization reaction. The use of silylated intermediates, specifically the synthesis of sila[1]ferrocenophanes, is the foundational step in producing high-quality PFS.
The general approach involves a two-step process:
-
Synthesis of the Silylated Intermediate (Sila[1]ferrocenophane Monomer): This involves the reaction of a doubly lithiated ferrocene derivative with a suitable dichlorosilane.
-
Ring-Opening Polymerization (ROP) of the Monomer: The strained sila[1]ferrocenophane is then subjected to conditions that induce ring-opening and subsequent polymerization.
The choice of substituents on the silicon atom of the dichlorosilane allows for the tuning of the final polymer's properties, such as solubility, crystallinity, and thermal stability.[1]
Experimental Protocols
Part 1: Synthesis of the Silylated Intermediate: Dimethylsila[1]ferrocenophane
This protocol details the synthesis of a common sila[1]ferrocenophane monomer, dimethylsila[1]ferrocenophane, a precursor to poly(ferrocenyldimethylsilane).
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Protocol:
-
Preparation of 1,1'-Dilithioferrocene-TMEDA Adduct:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous hexanes.
-
Add TMEDA to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours. An orange precipitate of the 1,1'-dilithioferrocene-TMEDA adduct will form.[5]
-
Isolate the orange solid by filtration under inert atmosphere and wash with anhydrous hexanes.
-
-
Synthesis of Dimethylsila[1]ferrocenophane:
-
Suspend the freshly prepared 1,1'-dilithioferrocene-TMEDA adduct in anhydrous THF in a separate Schlenk flask and cool to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add a solution of dichlorodimethylsilane in anhydrous THF to the stirred suspension.[6] The color of the reaction mixture will change from orange to red.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under vacuum.
-
Extract the red residue with hexanes and filter to remove lithium chloride.
-
Evaporate the hexanes to yield the crude dimethylsila[1]ferrocenophane as a red-orange solid.
-
The product can be further purified by sublimation or recrystallization from hexanes.
-
Causality and Experimental Insights:
-
The use of TMEDA is crucial as it chelates the lithium ions, increasing the nucleophilicity of the cyclopentadienyl anions and facilitating the double lithiation of ferrocene.
-
The reaction is performed at low temperatures to control the reactivity of the organolithium reagents and prevent side reactions.
-
Strict anhydrous and anaerobic conditions are essential to prevent quenching of the highly reactive organolithium intermediates.
Part 2: Ring-Opening Polymerization (ROP) of Dimethylsila[1]ferrocenophane
Several methods can be employed for the ROP of sila[1]ferrocenophanes. The choice of method influences the characteristics of the resulting polymer, such as molecular weight and polydispersity.
T-ROP is a straightforward method but generally offers less control over the polymer's molecular weight and distribution.[7]
Protocol:
-
Place the purified dimethylsila[1]ferrocenophane monomer in a polymerization tube.
-
Evacuate the tube and seal it under vacuum.
-
Heat the tube in an oven or oil bath at a temperature typically ranging from 150 to 250 °C.[5][6] The exact temperature and time will depend on the specific monomer and desired molecular weight.
-
After the designated time, cool the tube to room temperature.
-
Dissolve the resulting polymer in a suitable solvent like THF or toluene.
-
Precipitate the polymer by adding the solution to a non-solvent such as hexanes or methanol.
-
Collect the polymer by filtration and dry under vacuum.
Insights:
-
Higher temperatures and longer reaction times generally lead to higher molecular weight polymers, but also increase the likelihood of side reactions and broader polydispersity.[8]
-
The mechanism of thermal ROP is thought to involve the cleavage of the Si-Cp bond.[6][9]
Anionic ROP is a living polymerization technique that allows for excellent control over molecular weight, polydispersity, and polymer architecture, including the synthesis of block copolymers.[1][4][10]
Protocol:
-
In a glovebox or under a high-vacuum line, dissolve the highly purified dimethylsila[1]ferrocenophane monomer in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 20 °C).
-
Add a calculated amount of an anionic initiator, such as n-butyllithium (n-BuLi) or sec-butyllithium, via syringe.[4] The molar ratio of monomer to initiator will determine the target molecular weight.
-
The polymerization is typically very fast. Allow the reaction to proceed for a short period (minutes to an hour).
-
Terminate the polymerization by adding a quenching agent, such as degassed methanol or chlorotrimethylsilane.
-
Precipitate the polymer in a non-solvent (e.g., hexanes or methanol).
-
Isolate and dry the polymer as described for T-ROP.
Insights:
-
The purity of the monomer and solvent is paramount for a successful living anionic polymerization. Trace impurities can terminate the growing polymer chains, leading to a broad molecular weight distribution.
-
This method allows for the synthesis of well-defined block copolymers by sequential addition of different monomers.[4][10]
This method offers a milder alternative to thermal ROP and is more tolerant of functional groups than anionic ROP.[3]
Protocol:
-
Dissolve the dimethylsila[1]ferrocenophane monomer in a suitable solvent like toluene.
-
Add a small amount of a transition metal catalyst, such as Karstedt's catalyst (a platinum(0) complex) or other platinum or rhodium catalysts.[3]
-
Heat the reaction mixture at a moderate temperature (e.g., 60-100 °C) for several hours.
-
Work-up the polymer as described in the previous methods.
Insights:
-
This method can provide good control over molecular weight by the addition of a chain transfer agent like a hydrosilane.[3]
-
It allows for the polymerization of monomers that may be sensitive to the high temperatures of T-ROP or the highly basic conditions of A-ROP.[3]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for poly(ferrocenylsilane).
Characterization and Data Analysis
The synthesized poly(ferrocenylsilane)s should be thoroughly characterized to determine their molecular weight, polydispersity, thermal properties, and electrochemical behavior.
| Technique | Parameter Measured | Expected Results for Poly(ferrocenyldimethylsilane) |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ) | Mₙ can range from 10³ to >10⁶ g/mol depending on the polymerization method. Anionic ROP typically yields PDI < 1.3.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and purity | ¹H NMR will show broad peaks corresponding to the cyclopentadienyl protons and the methyl protons on the silicon atom.[11] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉), Melting temperature (Tₘ) | Poly(ferrocenyldimethylsilane) is a semi-crystalline polymer with a T₉ around 33 °C and a Tₘ around 120-145 °C.[7] |
| Thermogravimetric Analysis (TGA) | Thermal stability and ceramic yield | The polymer is generally stable up to ~350 °C under a nitrogen atmosphere. Pyrolysis at higher temperatures yields a magnetic ceramic.[8] |
| Cyclic Voltammetry (CV) | Redox behavior | Reversible oxidation waves corresponding to the Fe(II)/Fe(III) couple in the ferrocene units. The interaction between adjacent ferrocene units can lead to two distinct oxidation waves.[11] |
Applications in Research and Development
The unique properties of poly(ferrocenylsilane)s make them highly attractive for a variety of advanced applications:
-
Redox-Responsive Materials: The reversible electrochemistry of the ferrocene units allows for the development of smart materials that respond to electrical stimuli, such as redox-active gels for drug delivery or sensors.[1][2]
-
Precursors to Magnetic Ceramics: Pyrolysis of PFS yields ferromagnetic iron carbide/silicon carbide composites.[8] This provides a route to processable precursors for shaped magnetic materials.
-
Etch Resists in Nanolithography: The high silicon and iron content of PFS makes them effective etch barriers for plasma etching processes, enabling their use in the fabrication of nanoelectronic devices.[1]
-
Self-Assembled Nanostructures: Block copolymers containing PFS can self-assemble into various morphologies (e.g., micelles, cylinders, lamellae) in solution and in the solid state.[1][2] These ordered nanostructures can be used as templates for the fabrication of nanowires, catalysts, and data storage media.
-
Catalysis: PFS-based materials can serve as platforms for catalytic nanoparticles, leveraging the polymer matrix to stabilize and disperse the active catalytic sites.[12]
Conclusion
The synthesis of poly(ferrocenylsilane)s via silylated intermediates is a robust and versatile methodology that provides access to a fascinating class of organometallic polymers. By carefully selecting the synthetic route—be it thermal, anionic, or transition-metal-catalyzed ring-opening polymerization—researchers can tailor the properties of the resulting polymers to suit a wide range of cutting-edge applications. The detailed protocols and insights provided in this guide are intended to empower scientists and professionals to explore the full potential of these remarkable materials in their respective fields.
References
- Vancso, G. J., et al. (2016). Polyferrocenylsilanes: synthesis, properties, and applications. Chemical Society Reviews, 45(19), 5358-5407. [Link]
- Rulkens, R., et al. (1996). Anionic ring-opening oligomerization and polymerization of silicon-bridged[1]ferrocenophanes: Characterization of short-chain models for poly(ferrocenylsilane) high polymers. Journal of the American Chemical Society, 118(49), 12683-12695. [Link]
- Power-Billard, K. N., & Manners, I. (2000). Photolytic Living Anionic Ring-Opening Polymerization (ROP) of Silicon-Bridged[1]Ferrocenophanes via an Iron-Cyclopentadienyl Bond Cleavage Mechanism. Journal of the American Chemical Society, 122(36), 8763-8771. [Link]
- Ni, Y., et al. (1996). Transition Metal Catalyzed Ring-Opening Polymerization (ROP) of Silicon-Bridged[1]Ferrocenophanes: Facile Molecular Weight Control and the Remarkably Convenient Synthesis of Poly(ferrocenes) with Regioregular, Comb, Star, and Block Architectures. Journal of the American Chemical Society, 118(17), 4102-4114. [Link]
- Foucher, D. A., et al. (1993). Thermal ring-opening polymerization of hydrocarbon-bridged[13]ferrocenophanes: Synthesis and properties of poly(ferrocenylethylene)s and their charge-transfer polymer salts with tetracyanoethylene. Chemistry – A European Journal, 2(10), 1289-1296. [Link]
- Hahn, F., et al. (2017). Thermal Ring-Opening Polymerization of Planar-Chiral Sila[1]ferrocenophanes. Organometallics, 36(22), 4438-4447. [Link]
- Foucher, D. A., et al. (1994). Transition Metal-Based Polymers with Controlled Architectures: Well-Defined Poly(ferrocenylsilane) Homopolymers and Multiblock Copolymers via the Living Anionic Ring-Opening Polymerization of Silicon-Bridged[1]Ferrocenophanes. Journal of the American Chemical Society, 116(13), 6029-6030. [Link]
- Khozeimeh Sarbisheh, E., et al. (2016). Insight into the Thermal Ring-Opening Polymerization of Phospha[1]ferrocenophanes. Chemistry – A European Journal, 22(47), 16838-16849. [Link]
- Manners, I. (1999). Poly(ferrocenylsilanes): novel organometallic plastics.
- Ishii, Y., et al. (2024).[1]Ferrocenophane Bridged by a 9-Silafluorenylidene Moiety. Molecules, 29(5), 986. [Link]
- Gwyther, J., et al. (2016).
- Kobayashi, Y., et al. (2017). Thermal ring-opening polymerization of an unsymmetrical silicon-bridged[1]ferrocenophane in coordination nanochannels.
- Kobayashi, Y., et al. (2017). Thermal ring-opening polymerization of an unsymmetrical silicon-bridged[1]ferrocenophane in coordination nanochannels. RSC Publishing. [Link]
- Lee, S. H., et al. (2019). Synthesis of sila[1]ferrocenophane (2) bearing hypersilyl moiety via nucleophilic substitution reaction from dichlorosila[1]ferrocenophane (1).
- Rulkens, R., et al. (1998). Living Anionic Ring-Opening Polymerization of Silicon-Bridged[1]Ferrocenophanes: Synthesis and Characterization of Poly(ferrocenylsilane)-Polysiloxane Block Copolymers. Journal of the American Chemical Society, 120(27), 6679-6685. [Link]
- Power-Billard, K. N., & Manners, I. (2000). Photolytic Living Anionic Ring-Opening Polymerization (ROP) of Silicon-Bridged[1]Ferrocenophanes via an Iron-Cyclopent... OUCI. [Link]
- Braunschweig, H., et al. (2009). Synthesis and Structure of a Hypercoordinate Silicon-Bridged[1]Ferrocenophane. Request PDF. [Link]
- Gwyther, J., et al. (2016).
- Halmagyi, T., et al. (2022). Poly(ferrocenylsilane) Hydrogels as a Foundry for Metal Nanoparticle Synthesis by Direct Reduction of Electrolytes via a Catalytic Route.
- Rulkens, R., et al. (1994). Anionic ring-opening oligomerization and polymerization of silicon-bridged[1]ferrocenophanes: Characterization of short-chain m. American Chemical Society. [Link]
- Naga, N., et al. (2016). Synthesis and Properties of Poly(ferrocenylsilane)s Containing Si-Vinylene Units in the Main Chain. Semantic Scholar. [Link]
- Braunschweig, H., et al. (2019). New Reactivity at the Silicon Bridge in Sila[1]ferrocenophanes.
- Wang, L., et al. (2013). Preparation of polyferrocenylsilane via thermal ROP, synthesis of polyferrocenylsilane with methacrylate side chain and its photochemical cross-linking properties. Request PDF. [Link]
- Braunschweig, H., et al. (2002). Synthesis and structure of a hypercoordinate silicon-bridged[1]ferrocenophane. Angewandte Chemie International Edition, 41(12), 2157-2159. [Link]
- Bellas, V., & Rehahn, M. (2007). Polyferrocenylsilane-based polymer systems. Angewandte Chemie International Edition in English, 46(27), 5082-5104. [Link]
- Deriabin, K. V., et al. (2024). Anionic ring-opening polymerization of ferrocenylcyclosiloxanes: a comprehensive structural study. OUCI. [Link]
- Stauber, M., et al. (2021). Rings and Chains: Synthesis and Characterization of Polyferrocenylmethylene. OPUS - BSZ. [Link]
- Intertek. (n.d.).
- Zhang, J., et al. (2011). Study on Poly(ferrocenylsilane) Burning-rate Promoter.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Silylation Reactions
Welcome to the Technical Support Center for silylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their silylation experiments. As a senior application scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your work.
Silylation is a cornerstone technique in organic chemistry, primarily used to protect reactive functional groups like hydroxyls, amines, and carboxylic acids.[1][2][3] By converting these groups into more stable silyl derivatives, chemists can prevent unwanted side reactions during complex synthetic sequences.[1] However, the success of a silylation reaction is contingent on a number of critical parameters. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each experimental choice.
Troubleshooting Guide: A Question-and-Answer Approach
Low yields in silylation reactions can often be traced back to a few common culprits. Let's address these issues in a direct, problem-and-solution format.
Issue 1: The reaction is sluggish or fails to go to completion, resulting in a low yield of the desired silyl ether.
Possible Cause 1: Inactive or Insufficient Silylating Reagent
-
Why it happens: Silylating agents are highly sensitive to moisture.[4] Improper storage can lead to hydrolysis, rendering the reagent inactive before it has a chance to react with your substrate. Additionally, using an insufficient amount of the reagent will naturally lead to an incomplete reaction.[4]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware should be rigorously dried, either in an oven or by flame-drying under an inert atmosphere (e.g., Nitrogen or Argon).[4][5] Solvents must be anhydrous.[5][6]
-
Verify Reagent Activity: If you suspect your silylating agent has degraded, it's best to use a fresh bottle or a newly opened ampule.
-
Use a Molar Excess: A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the silylating agent is often recommended to drive the reaction to completion.[6][7] For particularly challenging substrates, a larger excess may be necessary.
-
Possible Cause 2: Steric Hindrance
-
Why it happens: The rate of silylation is heavily influenced by the steric bulk around the functional group you are trying to protect.[8] The general order of reactivity for alcohols is primary > secondary > tertiary.[5][9] Sterically hindered substrates require more forcing conditions or more reactive silylating agents.[4][8]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers.[5][7]
-
Extend Reaction Time: For sterically hindered substrates, longer reaction times are often required for complete conversion.[7] Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR).[5][7]
-
Choose a More Reactive Silylating Agent: If a less reactive agent like TBDMSCl is failing, consider a more potent one, such as a silyl triflate (e.g., TBSOTf).[5] Silyl triflates are significantly more electrophilic and can silylate even very hindered alcohols.
-
Possible Cause 3: Inadequate Catalyst or Base
-
Why it happens: Most silylation reactions, particularly those using silyl chlorides, require a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction forward.[1][2] The choice and amount of base are critical.
-
Solution:
-
Select the Appropriate Base: For common silyl chlorides like TMSCl and TBDMSCl, tertiary amines such as triethylamine (TEA) or pyridine are standard choices.[6][9] For more demanding reactions, a more nucleophilic catalyst like imidazole or 4-(dimethylamino)pyridine (DMAP) can be highly effective.[9][10] Imidazole, for instance, can form a more reactive silyl-imidazolium intermediate.[9]
-
Ensure Sufficient Base: A stoichiometric amount or a slight excess of the base relative to the silylating agent is typically required.[7]
-
Issue 2: The desired silyl ether is formed but is then lost during workup or purification.
Possible Cause: Hydrolysis of the Silyl Ether
-
Why it happens: Silyl ethers exhibit varying degrees of stability, but all are susceptible to cleavage under acidic or basic conditions.[1][4] The stability of a silyl ether is primarily determined by the steric bulk of the substituents on the silicon atom.[11] For example, a trimethylsilyl (TMS) ether is much more labile than a tert-butyldimethylsilyl (TBDMS) ether.[11][12] An aqueous workup or purification on standard silica gel, which is slightly acidic, can inadvertently cleave a sensitive silyl ether.[4]
-
Solution:
-
Neutral Workup: Perform the aqueous workup under neutral conditions. Avoid acidic or basic washes if your silyl ether is sensitive.
-
Careful Purification: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
-
Choose a More Robust Protecting Group: If hydrolysis remains a persistent issue, it may be necessary to switch to a more stable silyl protecting group. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.[11][12][13]
-
Issue 3: Formation of significant byproducts, leading to a complex mixture and low isolated yield.
Possible Cause: Side Reactions
-
Why it happens: The primary byproduct in many silylations is the corresponding siloxane, formed from the hydrolysis of the silylating agent.[5] This underscores the critical need for anhydrous conditions. Other functional groups in your starting material may also be reactive towards the silylating agent.
-
Solution:
-
Strictly Anhydrous Conditions: This cannot be overemphasized. Ensure all components of your reaction are free from moisture.[5]
-
Protect Other Reactive Groups: If your substrate contains multiple reactive functional groups, you may need to protect them selectively before proceeding with the desired silylation.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silylating agent for my specific application?
A1: The choice of silylating agent depends on a balance of factors including the reactivity of the substrate, the desired stability of the silyl ether, and the conditions of subsequent reaction steps.[1][14]
-
For highly reactive, unhindered alcohols where mild deprotection is desired: Trimethylsilyl (TMS) or triethylsilyl (TES) ethers are often suitable.[12][15]
-
For a good balance of stability and ease of removal: Tert-butyldimethylsilyl (TBDMS) ethers are a very common choice.[12][15]
-
For very high stability and protection of hindered alcohols: Triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) ethers are preferred.[12][15]
Q2: What is the best solvent for a silylation reaction?
A2: Aprotic solvents are strongly recommended to avoid unwanted side reactions with the solvent itself.[4][6] Common choices include:
-
Dimethylformamide (DMF): A polar aprotic solvent that is often excellent for silylations, particularly with imidazole as a catalyst.[4][10]
-
Dichloromethane (DCM): A less polar aprotic solvent, often used with bases like triethylamine.[9]
-
Acetonitrile (ACN) and Tetrahydrofuran (THF): Other common aprotic solvents that can be effective.[4][6]
Q3: Can I run a silylation reaction without a solvent?
A3: In some cases, particularly with liquid substrates and reagents like hexamethyldisilazane (HMDS), solvent-free reactions can be highly efficient and environmentally friendly.[16] Heating a neat mixture of the alcohol, HMDS, and a catalyst can lead to high yields in a short amount of time.[16]
Data Presentation: Comparison of Common Silylating Agents
The following table summarizes the properties of several common silylating agents to aid in your selection process.
| Silylating Agent | Common Abbreviation | Relative Reactivity | Relative Stability of Silyl Ether | Key Characteristics |
| Trimethylsilyl Chloride | TMSCl | High | Low | Good for protecting unhindered alcohols; easily cleaved.[8][12] |
| Triethylsilyl Chloride | TESCl | Moderate | Moderate | More stable than TMS ethers.[11][13] |
| tert-Butyldimethylsilyl Chloride | TBDMSCl or TBSCl | Moderate | High | A widely used protecting group offering a good balance of stability and ease of removal.[8][12] |
| Triisopropylsilyl Chloride | TIPSCl | Low | Very High | Highly sterically hindered, providing excellent stability and selectivity for primary alcohols.[2][5][8] |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | Low | Very High | Offers robust protection, even more stable than TBDMS ethers under many conditions.[11][12][17] |
Experimental Protocols
Standard Protocol for the TBDMS Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using TBDMSCl and imidazole in DMF.
Materials:
-
Primary alcohol (1.0 equivalent)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents)
-
Imidazole (2.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous DMF.[4]
-
Addition of Silylating Agent: To the stirred solution, add TBDMSCl (1.1 equivalents) portion-wise. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.[4]
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and imidazole hydrochloride.[4]
-
-
Purification:
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in silylation reactions.
Caption: A troubleshooting workflow for low-yield silylation reactions.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Zhang, Z., et al. (2021). Protection (and Deprotection)
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- BenchChem. (2025). The Reactivity of Common Silylating Agents: A Technical Guide for Researchers.
- Wikipedia. (n.d.). Silylation.
- Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
- BenchChem. (2025).
- Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry.
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Silylating Agents: Profiling 3-Cyanopropyldiisopropylchlorosilane.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wikipedia. (n.d.). Silyl ether.
- Fiveable. (n.d.). Silylation Definition - Organic Chemistry II Key Term.
- BenchChem. (2025).
- Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.
- ResearchGate. (n.d.). Protective Groups In Organic Synthesis | Request PDF.
- Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library.
- Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols - Technical Library.
- Gelest. (n.d.). General Silylation Procedures - Technical Library.
- Taylor & Francis. (n.d.). Silylation – Knowledge and References.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Gevorgyan, V., et al. (2000). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry.
- MilliporeSigma. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- ResearchGate. (n.d.).
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library.
- BenchChem. (2025). Optimizing Chlorotrimethylsilane reaction conditions: base and solvent selection.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Sigman, M. S., et al. (2025). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society.
- Semantic Scholar. (n.d.).
- ResearchGate. (2019).
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Macherey-Nagel. (n.d.).
- ResearchGate. (n.d.). (PDF)
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
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- 8. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
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- 13. Silyl ether - Wikipedia [en.wikipedia.org]
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- 15. Silylation of Alcohols Employed in Templating Protocols - Gelest [technical.gelest.com]
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- 17. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Technical Support Center: Silyl Group Stability in Aniline Reactions
A-GS-TSC-2026-01
As a Senior Application Scientist, I often field questions from researchers encountering unexpected deprotection of silyl groups during reactions with anilines. This guide is designed to provide a centralized resource for understanding and troubleshooting this common challenge. We will delve into the mechanisms of hydrolysis, compare the stability of various silyl groups, and offer validated protocols to ensure your N-H protection strategy is robust and reliable.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of silyl-protected anilines.
Q1: Why did the silyl group on my aniline cleave during an aqueous workup?
The N-Si bond in a silyl-protected aniline is susceptible to hydrolysis, a reaction where water cleaves the bond. This process can be catalyzed by either acid or base. Even seemingly neutral water can be sufficient to cause cleavage of more labile silyl groups, like trimethylsilyl (TMS). The lone pair of electrons on the aniline nitrogen can also participate in intramolecular catalysis, further weakening the N-Si bond compared to a silyl ether (O-Si bond).
Q2: I am performing a reaction that requires anhydrous conditions, yet I still observe desilylation. What could be the cause?
Even under nominally anhydrous conditions, several factors can introduce enough moisture or protic sources to cause hydrolysis:
-
Reagents and Solvents: Not rigorously dried solvents or reagents can be a source of water.
-
Atmospheric Moisture: Performing reactions in an open flask or under an inert atmosphere that is not completely dry can allow moisture in.
-
Acidic/Basic Reagents: Latent acidity or basicity in reagents (e.g., organolithium reagents containing residual lithium hydroxide) can catalyze hydrolysis with trace amounts of water.
-
Chromatography: Standard silica gel is acidic and can readily cleave many silyl groups during purification.[1]
Q3: Which silyl group offers the best stability for protecting anilines?
The stability of a silyl group is primarily governed by the steric bulk of the substituents on the silicon atom.[2] Larger, bulkier groups physically hinder the approach of water or other nucleophiles to the silicon-nitrogen bond, significantly increasing stability. The general order of stability is:
TMS < TES < TBDMS < TIPS < TBDPS [2]
-
TMS (Trimethylsilyl): Very labile, often does not survive aqueous workup or chromatography.[1][3]
-
TBDMS (tert-Butyldimethylsilyl): A good balance of stability and ease of removal. It is significantly more stable than TMS but can still be cleaved under moderately acidic or basic conditions.
-
TBDPS (tert-Butyldiphenylsilyl): Offers robust protection, showing high stability towards acidic conditions and resistance to many reagents that would cleave TBDMS or TIPS.[2]
Q4: Can I run a column on silica gel with my silyl-protected aniline?
This is a major failure point for many syntheses. Standard silica gel has a surface pH of ~4-5 due to surface silanol groups (Si-OH), which are acidic enough to hydrolyze silyl groups, especially less stable ones like TMS and TBDMS.[1] To mitigate this, you can:
-
Deactivate the Silica: Slurry the silica gel in the eluent containing 1-3% triethylamine or another amine base before packing the column. This neutralizes the acidic sites.[4]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a suitable alternative.
-
Choose a More Robust Silyl Group: A TBDPS-protected aniline is much more likely to survive silica gel chromatography unscathed.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental scenarios.
Scenario 1: N-TBDMS group is cleaved during a Suzuki cross-coupling reaction.
The Suzuki-Miyaura coupling typically uses a palladium catalyst and a base (e.g., K₂CO₃, Cs₂CO₃) in the presence of a boronic acid.[5] The basic conditions, often in aqueous or protic solvents, are the primary cause of N-TBDMS cleavage.
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents are dry.
-
Use a Non-Hydrolytic Base: Consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base known for lower hydrolytic activity if compatible with your system.
-
Change the Protecting Group: This is the most robust solution. Protecting the aniline with a TBDPS group will provide much greater stability under these conditions. While methods for coupling unprotected anilines exist, they may not be suitable for all substrates.[6]
-
Scenario 2: Attempting ortho-lithiation of an N-silylaniline leads to a complex mixture.
While N-silyl groups can act as ortho-directing groups, the strong basic conditions of lithiation (e.g., with n-BuLi or s-BuLi) can lead to side reactions if not perfectly controlled.
-
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Any trace of water will quench the organolithium reagent and can lead to base-catalyzed hydrolysis of the silyl group.
-
Control Temperature: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions and potential silyl group migration.
-
Consider an Alternative Directing Group: If issues persist, a non-silyl directing group like a pivaloyl or carbamate group might be more suitable for the specific transformation.
-
Part 3: Reference Data & Visual Guides
Table 1: Relative Stability of Common Silyl Protecting Groups
This table provides a comparative overview of the stability of different silyl groups under common reaction conditions. The stability is relative and can be influenced by the specific substrate and reaction environment.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Notes |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; cleaved by mild acid, base, and even alcohols or silica gel.[1] |
| Triethylsilyl | TES | ~64 | ~100 | More stable than TMS but still relatively easy to remove. |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000 | 20,000 | A versatile group, stable to many non-acidic reagents.[7] Cleaved by fluoride ions (TBAF). |
| Triisopropylsilyl | TIPS | 100,000 | 700,000 | Very bulky and sterically hindered, offering high stability to both acid and base.[2] |
| tert-Butyldiphenylsilyl | TBDPS | 100,000 | 5,000,000 | Extremely stable to acid due to steric bulk.[2] Also highly resistant to basic conditions. |
Relative stability values are adapted from literature and should be used as a general guide.[7]
Diagram 1: Silyl Group Selection Workflow
This flowchart provides a decision-making tool for selecting an appropriate silyl protecting group based on the planned synthetic route.
Caption: Decision workflow for silyl group selection.
Part 4: Key Experimental Protocols
These protocols provide detailed, validated methods for common procedures involving silyl-protected anilines.
Protocol 1: General Silylation of an Aniline with TBDMSCl
This protocol describes the protection of an aniline using tert-Butyldimethylsilyl chloride.
-
Reagent Preparation: Dissolve the aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add imidazole (2.5 eq). Imidazole acts as both a base and a catalyst.
-
Silylating Agent Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is fully consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using a deactivated silica gel (pre-treated with 1-2% Et₃N in the eluent) if necessary.
Protocol 2: Non-Hydrolytic (Anhydrous) Workup
This procedure is critical for isolating products with labile silyl groups without causing hydrolysis.
-
Reaction Quench: After the reaction is complete, cool the reaction mixture in an ice bath. Quench carefully by slow, portion-wise addition of a solid quenching agent, such as anhydrous sodium sulfate or finely ground ammonium chloride, while stirring under an inert atmosphere.
-
Filtration: Once the quench is complete, dilute the resulting slurry with a dry, non-polar solvent (e.g., anhydrous diethyl ether or hexanes).
-
Filter: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove inorganic salts. Wash the filter cake thoroughly with the dry solvent.
-
Concentration: Combine the filtrate and washings, and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: If purification is required, use a non-chromatographic method like distillation or recrystallization, or use chromatography on deactivated silica or alumina.
References
- BenchChem. (2025). A Comparative Guide to Silyl Ether Protecting Groups in Organic Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Guides.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center.
- Chen, J., et al. (n.d.). Nickel-Catalyzed Suzuki Coupling of Cycloalkyl Silyl Peroxides with Boronic Acids.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar.
- Reddit User Discussion. (2022).
- Kocienski, P. (n.d.). Protecting Groups. University of Leeds.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- University of Guelph. (n.d.). Alcohol Protecting Groups.
- RSC Publishing. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing Reaction Conditions for Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental challenges and achieve optimal results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your Buchwald-Hartwig amination experiments. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Q1: Why is my reaction showing low or no conversion of the starting material?
Low or no conversion is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction environment.
Possible Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to deactivation.
-
Inadequate Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Solvents and liquid reagents should be properly degassed.[1][2]
-
Impure Reagents: Water and other impurities in your amine, aryl halide, solvent, or base can deactivate the catalyst. Always use high-purity, dry reagents and solvents.[1][2]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. This process can sometimes be inefficient. Consider using commercially available, air-stable Pd(0) precatalysts (e.g., G3 or G4 Buchwald precatalysts) which rapidly generate the active catalyst upon exposure to a base.[3][4]
-
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5][6]
-
Steric Hindrance: For sterically demanding substrates (e.g., ortho-substituted aryl halides or bulky secondary amines), a ligand with appropriate bulk is necessary to promote the reaction. Bulky biaryl phosphine ligands are often effective.[5][7]
-
Electronic Effects: The electronic properties of the ligand influence the reactivity of the palladium center. A systematic screening of ligands with varying steric and electronic properties is often the most effective approach to identify the optimal choice for a new substrate combination.
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the palladium-amido complex.[8][9]
-
Insufficient Basicity: If the base is too weak, the deprotonation step can be slow or inefficient, stalling the catalytic cycle.
-
Base Incompatibility: Very strong bases, like sodium tert-butoxide (NaOtBu), can be incompatible with base-sensitive functional groups on your substrates, leading to side reactions or degradation.[2][3][10] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered.[2][3]
-
-
Challenging Substrates:
-
Aryl Chlorides: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[2][11] Reactions with aryl chlorides often require more electron-rich and bulky ligands, higher temperatures, and longer reaction times.[5][11]
-
Heterocyclic Substrates: The presence of heteroatoms (e.g., the nitrogen in pyridine) can lead to catalyst poisoning by coordinating to the palladium center.[1] For substrates like 2-halopyridines, specific, highly specialized ligands are often required to shield the palladium and prevent this inhibitory interaction.[1]
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Q2: My reaction is producing significant side products, such as hydrodehalogenation or biaryl formation. What can I do?
The formation of side products indicates that an undesired reaction pathway is competing with the desired C-N coupling.
Possible Causes & Solutions:
-
Hydrodehalogenation (HDH): This side reaction, where the aryl halide is reduced to the corresponding arene, can occur via β-hydride elimination from the palladium-amido intermediate.[5]
-
Ligand Choice: This is often influenced by the ligand. Some ligands are more prone to promoting β-hydride elimination. Screening different ligands can often mitigate this issue.
-
Amine Substrate: Primary amines are sometimes more prone to causing HDH than secondary amines.[5]
-
-
Homocoupling/Biaryl Formation: The formation of a biaryl product from the aryl halide can occur, especially at higher temperatures.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the desired amination.
-
Catalyst System: The choice of catalyst and ligand can influence the propensity for homocoupling.
-
-
Reaction with Solvent: Some solvents can participate in side reactions. For example, THF can sometimes undergo ring-opening.
Q3: The reaction works well on a small scale, but fails upon scale-up. Why is this happening?
Scale-up issues are common and often relate to mass and heat transfer limitations.
Possible Causes & Solutions:
-
Poor Mixing/Agitation: Many inorganic bases used in the Buchwald-Hartwig reaction are solids with poor solubility.[2][3] On a small scale, magnetic stirring may be sufficient. However, on a larger scale, inadequate agitation can lead to poor mixing of the base with the reactants, effectively stalling the reaction.
-
Mechanical Stirring: Use overhead mechanical stirring for larger scale reactions to ensure efficient mixing.
-
Base Particle Size: Grinding the inorganic base before use can increase its surface area and improve its dispersion in the reaction mixture.[3]
-
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient and uniform heating more challenging. Hot spots or uneven heating can lead to side reactions or catalyst decomposition.
-
Oil Bath/Heating Mantle: Ensure uniform heating by using a well-stirred oil bath or a properly sized heating mantle.
-
Temperature Monitoring: Monitor the internal reaction temperature, not just the temperature of the heating source.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source?
The choice of palladium source is a balance between convenience, cost, and efficiency.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are often cheaper but require in situ reduction to the active Pd(0) species. This can lead to variability and may require higher catalyst loadings.[3]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be air-sensitive.
-
Palladium Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are generally the preferred choice for modern Buchwald-Hartwig aminations.[3][4] They are air-stable, easy to handle, and efficiently generate the active L-Pd(0) species under the reaction conditions, often leading to more reproducible results and allowing for lower catalyst loadings.[3]
Q2: Which base should I start with for my reaction?
The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of your substrates.
| Base | pKa of Conjugate Acid | Common Applications & Notes |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong, commonly used base effective for a wide range of substrates. Not suitable for base-sensitive functional groups.[2][3] |
| LHMDS | ~26 | Another strong base, often used when NaOtBu is not effective. Can provide good proton tolerance.[10] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base, good for substrates with base-sensitive groups.[2][3] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A weaker base that has good solubility in some organic solvents, making it a good choice for optimization.[3] |
Q3: What is the best solvent for a Buchwald-Hartwig amination?
Aprotic, non-coordinating solvents are generally preferred. The choice can significantly impact reaction rate and yield.
| Solvent | Properties & Notes |
| Toluene | A very common and effective solvent with a good balance of solubility for many substrates and a relatively high boiling point.[2][10] |
| 1,4-Dioxane | Also frequently used, but it is considered a solvent of high concern from an environmental and safety perspective and should be avoided if possible.[12][13] |
| THF / 2-MeTHF | Ethereal solvents that are also commonly employed. 2-MeTHF is a greener alternative to THF. |
| tert-Butanol | Can be a good solvent, particularly for reactions involving alkoxide bases. |
| Avoid: | Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[2][3] |
Q4: How much catalyst and ligand should I use?
-
Catalyst Loading: Typically, catalyst loading ranges from 0.5 to 5 mol%. For initial screening, 1-2 mol% is a good starting point.[10] Highly active catalyst systems may allow for lower loadings, especially on larger scales.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium (L:Pd) ratio is typically between 1:1 and 2:1. For monodentate ligands, a 2:1 ratio is common. For the Buchwald biarylphosphine ligands, a ratio between 1.1:1 and 1.5:1 is often recommended.
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., G4-Pd precatalyst, 1-2 mol%), and the phosphine ligand (1.2-2.4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv). Then, add the amine (1.2 equiv) as a solid or liquid via syringe. Finally, add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Reaction Setup Workflow
Caption: A step-by-step workflow for setting up a Buchwald-Hartwig amination reaction.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Louris, J. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Name-Reaction.com.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017).
- Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
- Wuhu A-Tech. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
- Wuhu A-Tech. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
- Reddit. (2018).
- ResearchGate. (2025).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Achieving High Selectivity in the Silylation of Primary vs. Secondary Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for achieving high selectivity in the silylation of primary amines in the presence of secondary amines. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective silylation of a primary amine over a secondary amine?
The primary factor governing this selectivity is steric hindrance .[1][2] Primary amines (R-NH₂) are sterically less encumbered than secondary amines (R₂NH). Bulky silylating agents, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) groups, will react preferentially with the more accessible primary amine due to the lower energy transition state.[1] The increased steric bulk around the nitrogen atom in a secondary amine creates a significant energy barrier for the approach of a large silylating agent.[3]
Q2: Which silylating agent should I choose for the best selectivity?
For optimal selectivity, it is recommended to use a silylating agent with significant steric bulk. The general trend for selectivity is as follows:
TBDPSCl > TIPSCl > TBDMSCl > TESCl > TMSCl
-
TBDPSCl (tert-Butyldiphenylchlorosilane) is often the reagent of choice for high selectivity due to its two bulky phenyl groups and a tert-butyl group.[4]
-
TIPSCl (Triisopropylchlorosilane) also offers excellent selectivity due to its three bulky isopropyl groups.
-
TBDMSCl (tert-Butyldimethylchlorosilane) provides good selectivity and is a commonly used, cost-effective option.[1]
-
TESCl (Triethylchlorosilane) and TMSCl (Trimethylchlorosilane) offer lower selectivity and are more suitable when protecting a lone primary amine or when high selectivity is not critical.
Q3: How do reaction conditions affect the selectivity of amine silylation?
Reaction conditions play a crucial role in controlling the outcome of the silylation. This can be understood through the principles of kinetic vs. thermodynamic control .[5][6]
-
The kinetic product is the one that forms the fastest, which in this case is the silylation of the sterically less hindered primary amine.
-
The thermodynamic product , the more stable product, might be the disilylated primary amine or the silylated secondary amine if the reaction is left to proceed for an extended period or at higher temperatures, allowing for equilibrium to be reached.
To favor the kinetic product (silylation of the primary amine), it is advisable to use:
-
Low temperatures: This reduces the available energy for the system to overcome the higher activation energy barrier of the secondary amine silylation.
-
Shorter reaction times: Stopping the reaction once the primary amine has been consumed prevents the slower silylation of the secondary amine.
-
A suitable base: A non-nucleophilic base like imidazole or triethylamine is typically used to scavenge the HCl byproduct without competing with the amine nucleophile.[7]
Q4: My silylation reaction is not working. What are the common causes of failure?
Several factors can lead to a failed silylation reaction. Here are the most common culprits:
-
Moisture: Silylating agents are highly sensitive to moisture and will readily react with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.[8]
-
Inactive Reagent: The silylating agent may have degraded due to improper storage. It is best to use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.
-
Insufficient Base/Catalyst: An inadequate amount of base to neutralize the generated HCl can stall the reaction. Typically, 1.1 to 1.5 equivalents of base are used.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[9] Protic solvents will react with the silylating agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of the primary amine. | 1. Moisture in the reaction. 2. Inactive silylating agent. 3. Insufficient base. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Use a fresh bottle of the silylating agent. 3. Increase the amount of base to at least 1.1 equivalents relative to the silylating agent. |
| Poor selectivity; significant silylation of the secondary amine. | 1. Silylating agent is not bulky enough. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Switch to a more sterically hindered silylating agent (e.g., from TBDMSCl to TBDPSCl). 2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the primary amine is consumed. |
| Formation of disilylated primary amine. | 1. Excess of silylating agent and/or base. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the silylating agent. 2. Carefully monitor the reaction progress to avoid over-reaction. |
| Decomposition of the product during workup. | The N-Si bond is sensitive to acidic or strongly basic conditions, more so than the O-Si bond. | Use a mild workup, such as quenching with a saturated aqueous solution of NH₄Cl and extracting with a non-polar organic solvent. Avoid strongly acidic or basic aqueous solutions.[10] |
Experimental Protocols & Methodologies
Protocol 1: Highly Selective Silylation of a Primary Amine using TBDPSCl
This protocol is designed for the selective protection of a primary amine in the presence of a secondary amine using the sterically demanding tert-butyldiphenylchlorosilane.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
tert-Butyldiphenylchlorosilane (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Ethyl acetate
-
1.0 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask and standard glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
-
To the stirred solution, add TBDPSCl (1.2 equiv.) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting primary amine is consumed, quench the reaction by the slow addition of anhydrous methanol (2.5 equiv.).
-
Dilute the reaction mixture with ethyl acetate and wash with 1.0 M aqueous HCl to remove imidazole.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights & Visualizations
The selectivity of silylation is best understood by visualizing the transition state of the reaction.
Caption: Steric hindrance in the transition state favors silylation of primary amines.
As the diagram illustrates, the transition state for the silylation of a primary amine with a bulky silylating agent is significantly lower in energy compared to that of a secondary amine. The additional alkyl/aryl substituent on the secondary amine creates a severe steric clash with the bulky groups on the silicon atom, thus disfavoring this reaction pathway kinetically.
Logical Workflow for Optimizing Selectivity
Caption: Decision-making workflow for optimizing selective silylation.
References
- Karimi, B., & Golshani, B. (Year). Title of the article. Journal Name, Volume(Issue), pages.
- Reddit discussion on selective protection of alcohol over amine. (2023, February 8). r/Chempros. [Link]
- Omann, L., Pudasaini, B., Irran, E., et al. (Year). Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. Chemical Science. [Link]
- Chem-Station. (2014, March 8). Silyl Protective Groups.
- Weskamp, T., et al. (Year). Consecutive β,β′‐Selective C(sp3)−H Silylation of Tertiary Amines with Dihydrosilanes Catalyzed by B(C6F5)3.
- KAIST Repository. (Year). Thermodynamic: Versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. [Link]
- Arkles, B. (Year). Techniques for silylation.
- Martín, S. A., Abidli, I., & Sayari, A. (2025, November). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production.
- Palumbo, F., Rohrbach, S., Tuttle, T., & Murphy, J. A. (Year). N‐Silylation of Amines Mediated by Et3SiH/KOBu. Helvetica Chimica Acta. [Link]
- Chirik, P. J., et al. (Year). Kinetic and Thermodynamic Control of C(sp2)
- Patschinski, P., & Zipse, H. (Year). Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited. [Journal Name]. [Link]
- Organic Chemistry Portal. (Year). tert-Butyldimethylsilyl Ethers. [Link]
- Wang, L., et al. (Year). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
- Patschinski, P., & Zipse, H. (Year). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
- Gelest. (Year).
- GlycoPODv2. (2021, October 6). Introduction of tert-butyldiphenylsilyl (TBDPS) group. Glycoscience Protocols. [Link]
- Gebauer-Henke, E., et al. (Year). Effect of additives on the selectivity towards primary and secondary...
- LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
- Bartoszewicz, A., et al. (Year). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
- ResearchGate. (Year).
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
- ResearchGate. (Year). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
- National Institutes of Health. (Year).
- American Chemical Society. (2020, August 7). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society. [Link]
- American Chemical Society. (2024, June 4).
- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]
- American Chemical Society. (Year). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. [Link]
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
Sources
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic and Thermodynamic Control of C(sp2)–H Activation Enable Site-Selective Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-N,N-bis(trimethylsilyl)aniline
Welcome to the technical support center for the purification of crude 4-Bromo-N,N-bis(trimethylsilyl)aniline (CAS 5089-33-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile N-protected aryl reagent in their synthetic workflows.[1] We will address common challenges encountered during purification, provide detailed troubleshooting protocols, and explain the rationale behind our recommended procedures to ensure you achieve the highest possible purity for your downstream applications.
Section 1: Understanding the Chemistry of Purification
Effective purification begins with understanding the potential impurities in your crude product. This compound is typically synthesized by the silylation of 4-bromoaniline.[2][3] The success of the purification strategy hinges on the chemical and physical differences between the desired product and the likely contaminants.
Common Impurities & Their Origin:
-
4-Bromoaniline (Starting Material): The most common impurity, resulting from incomplete silylation. It is a solid at room temperature and significantly more polar than the desired product.
-
4-Bromo-N-(trimethylsilyl)aniline (Mono-silylated byproduct): Arises from an incomplete reaction. Its polarity is intermediate between the starting material and the final product.
-
Hydrolyzed Product (4-Bromoaniline): The N-Si bonds are susceptible to cleavage by moisture, especially under acidic conditions.[2][4][5] This can occur during aqueous workups or on acidic stationary phases like standard silica gel.
-
Silylating Agent & Byproducts: Residual silylating agents (e.g., trimethylsilyl chloride) and their byproducts (e.g., triethylamine hydrochloride, hexamethyldisiloxane) may be present.
-
Polymeric Aniline Byproducts: Aged or improperly stored aniline starting materials can contain colored polymeric impurities that may carry through the synthesis.[6]
The trimethylsilyl (TMS) groups serve as a protective moiety, enhancing the compound's stability and solubility in organic solvents for subsequent reactions like palladium-catalyzed cross-couplings.[4][7] However, this protection is reversible, a factor that is critical to consider during purification.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a direct question-and-answer format.
Q1: My crude product is a dark-colored oil/solid. How do I know which purification method to choose?
A1: The choice between distillation and chromatography depends on the nature of the impurities and the scale of your reaction. A logical workflow can guide your decision.
Q2: I ran a flash column on standard silica gel and my yield was very low. My TLC of the collected fractions shows a new, polar spot corresponding to 4-bromoaniline. What happened?
A2: You are likely observing on-column hydrolysis (desilylation).[5] Standard silica gel is slightly acidic, which can be sufficient to cleave the N-Si bonds, converting your product back into the more polar starting material.[5]
Troubleshooting Steps:
-
Confirm Instability: Perform a 2D-TLC analysis. Spot your crude product on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If the product is stable, the spot will remain on the diagonal. A new spot appearing below the diagonal indicates decomposition on the silica.[8]
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your eluent containing 1-2% triethylamine.[9] This neutralizes the acidic sites on the silica surface, preventing product degradation.
-
Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using neutral alumina or Florisil for chromatography.[10]
Q3: Can I use recrystallization to purify my product?
A3: It is generally not the preferred method. This compound is a liquid at room temperature with a melting point below ambient conditions. Recrystallization is used to purify solids.[11][12] While low-temperature crystallization could theoretically be attempted if the crude product solidifies upon cooling, vacuum distillation is a far more practical and effective technique for a liquid of this nature.
Q4: My product looks pure by ¹H NMR, but my subsequent palladium-catalyzed reaction is sluggish. What could be the issue?
A4: Trace impurities not easily detected by NMR can poison catalysts.
-
Residual Amine: Unreacted 4-bromoaniline or triethylamine can compete for coordination sites on the palladium catalyst, inhibiting your desired reaction. A second purification or an aqueous wash of the purified product may be necessary.
-
Halide Salts: Ammonium salts (e.g., triethylammonium chloride) can interfere with some catalytic cycles. Ensure these have been thoroughly removed. A simple filtration of a solution of your product through a short plug of Celite can often remove fine particulate salts.
Section 3: Detailed Purification Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Purity Purification by Vacuum Distillation
This is the most effective method for removing non-volatile salts and separating the product from less volatile (4-bromoaniline) and more volatile (solvents, silylating agent byproducts) impurities on a moderate to large scale.
Equipment:
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask (pre-weighed)
-
Vacuum source (pump) and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are clean and lightly greased to maintain a good vacuum.
-
Charging the Flask: Transfer the crude oil to the distillation flask. Add a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The crude material may bubble as volatile solvents are removed.
-
Heating: Once a stable vacuum is achieved (e.g., ~23 mmHg), begin gently heating the distillation flask with stirring.[13]
-
Collecting Fractions:
-
A forerun containing volatile impurities may distill first.
-
The product will begin to distill as the vapor temperature approaches its boiling point at the given pressure. Collect the fraction that distills at a stable temperature. For this compound, the boiling point is reported as 156-158 °C at 23 mmHg.[13]
-
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of dark, viscous material remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected distillate.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for smaller scales or when distillation is not feasible, and for separating compounds with very similar boiling points.
Procedure:
-
Solvent System Selection: Using TLC, determine an appropriate eluent system that gives good separation between the product (typically Rf ≈ 0.4-0.6) and its major impurities. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane.
-
Column Packing (Deactivated Silica):
-
Prepare your chosen eluent (e.g., 98:2 Hexane:EtOAc) and add 1-2% triethylamine by volume.
-
Prepare a slurry of silica gel in this eluent and pack your column as usual.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.
-
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State (RT) | Polarity |
| This compound | 316.38[14] | 156-158 / 23 mmHg | Liquid | Low |
| 4-Bromoaniline | 172.03 | 226 / 760 mmHg | Solid | High |
| 4-Bromo-N-(trimethylsilyl)aniline | 244.21 | N/A | Liquid/Solid | Medium |
| Hexamethyldisiloxane (HMDSO) | 162.38 | 101 / 760 mmHg | Liquid | Very Low |
Table 1: Physical Properties of Target Compound and Common Impurities.
References
- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.
- Mastering Organic Synthesis: Key Reactions of this compound. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(15), 4987.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Leela, C. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. IUCrData, 8(2).
- Texium. (2020). Vacuum Distillation of Aniline.
- Scribd. (n.d.). Recrystallization.
- ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
Sources
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. texiumchem.com [texiumchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. silicycle.com [silicycle.com]
- 10. Purification [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. This compound | 5089-33-8 [chemicalbook.com]
- 14. scbt.com [scbt.com]
Catalyst selection for efficient Suzuki coupling with brominated anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated aniline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these often-tricky couplings. Anilines, being electron-rich and containing a coordinating nitrogen atom, present unique obstacles compared to simpler aryl halides. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: My reaction shows low or no conversion to the desired product.
Q1: I've set up my reaction with a standard catalyst like Pd(PPh₃)₄ and see only starting material. What's going wrong?
A1: This is a very common issue. The primary cause is often a slow or stalled oxidative addition step, which is frequently the rate-determining step for electron-rich aryl halides like bromoanilines.[1] The electron-donating amine group increases the electron density at the carbon-bromine bond, making it less reactive towards the Pd(0) catalyst.[1]
Potential Causes & Recommended Solutions:
-
Ineffective Catalyst System: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient to activate the C-Br bond in anilines.[1]
-
Suboptimal Base or Solvent: The base is critical for the transmetalation step, and the solvent affects the solubility and stability of all components.[1]
-
Solution: For challenging couplings, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium or potassium carbonate.[1] Aprotic polar solvents such as dioxane, 2-MeTHF, or toluene, often with a small amount of water, are standard.[1][4]
-
-
Boronic Acid Decomposition: Your boronic acid or ester coupling partner may be degrading via protodeboronation before it can participate in the catalytic cycle.[1]
-
Solution: Ensure your solvents are reasonably dry, as excess water can promote this side reaction.[1] While some water is often beneficial, anhydrous conditions may be necessary in severe cases. Using potassium trifluoroborate salts instead of boronic acids can also increase stability.
-
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose the root cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Problem: I'm observing a significant amount of the dehalogenated aniline byproduct.
Q2: My main byproduct is aniline (Ar-H) instead of my desired biaryl (Ar-Ar'). What causes this and how can I stop it?
A2: This side reaction, known as hydrodehalogenation or simply dehalogenation, is a common plague in Suzuki couplings of electron-rich or heteroaromatic halides.[5][6] It occurs when the aryl-palladium intermediate (Ar-Pd-Br) reacts with a palladium-hydride species (Pd-H) instead of the organoboron reagent.[5]
Mechanism and Causes:
The problematic Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace water.[2][5] Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to produce the undesired Ar-H byproduct and regenerate the Pd(0) catalyst, creating a parasitic cycle.
Recommended Solutions:
-
Optimize the Ligand: The ligand's structure is critical. A bulky ligand can accelerate the final reductive elimination step to form the desired C-C bond, making it kinetically favored over the dehalogenation pathway.[2]
-
Action: Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos) which are often effective at promoting the desired coupling over dehalogenation.[5]
-
-
Protect the Amine: For N-H containing substrates like anilines or pyrroles, deprotonation by the base can increase the ring's electron density and susceptibility to side reactions.[5][6]
-
Control the Boron Reagent: A slow transmetalation step allows more time for the competing dehalogenation to occur.
-
Action: Using a more active and stable boron reagent, such as a boronic ester or trifluoroborate salt, can accelerate the forward reaction and minimize the side product.[5]
-
-
Re-evaluate the Halide: While you are starting with a bromoaniline, it's important to know that the tendency for dehalogenation generally follows the order I > Br > Cl.[5][7] If you have the option, switching to the corresponding chloroaniline (though it will require a more active catalyst) may reduce dehalogenation.[7][8]
Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions regarding catalyst and reagent selection.
Q3: How do I select the optimal palladium catalyst and ligand for my specific bromoaniline?
A3: Catalyst selection is the most critical parameter for success. The choice depends on the electronic and steric properties of your aniline substrate.
-
For Electron-Rich or Unsubstituted Bromoanilines: The challenge is the slow oxidative addition. You need a catalyst system that is both highly active and promotes this step.
-
Ligand Class: Bulky, electron-rich monodentate phosphines are the gold standard. The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky dialkylphosphines are excellent choices.[9][10] N-heterocyclic carbenes (NHCs) are also very effective.[11][12]
-
Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are generally superior to generating Pd(0) from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][13] They offer better stability, controlled activation, and often lead to lower catalyst loadings.
-
-
For Sterically Hindered ortho-Bromoanilines: These are particularly challenging substrates. In addition to electronic effects, the steric bulk near the reaction center impedes the catalyst.
The table below summarizes general recommendations.
| Substrate Type | Recommended Ligand Class | Specific Ligand Examples | Precatalyst Generation | Key Considerations |
| para- or meta-Bromoaniline | Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Palladacycle (G3, G4) | Focus on accelerating oxidative addition.[9] |
| ortho-Bromoaniline (unprotected) | Di-adamantylalkylphosphine | CataCXium® A | Palladacycle (G3) | Steric hindrance is the primary challenge.[4][15] |
| Electron-Poor Bromoaniline | Buchwald or NHC Ligands | XPhos, IPr | Palladacycle or Pd(0) source | Oxidative addition is easier; focus on preventing side reactions. |
Q4: What is the role of the base and how do I choose the correct one?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][16] It activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): A strong, effective, and widely used base for difficult couplings.[1] It often requires a small amount of water to be effective.[3]
-
Cesium Carbonate (Cs₂CO₃): Often provides excellent results and can be used in drier conditions, though it is more expensive.[1]
-
Potassium Carbonate (K₂CO₃): A milder base, often sufficient for more reactive coupling partners.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for activating the boronic acid in these systems but can be useful in specific applications.[17]
-
-
Selection Strategy: Start with K₃PO₄ in a solvent system like dioxane/water. If the reaction is sluggish or fails, switching to Cs₂CO₃ is a logical next step. Avoid overly strong bases like hydroxides if your substrate has base-sensitive functional groups or if protodeboronation is a concern.[1]
Catalytic Cycle and Common Side Reactions
This diagram illustrates the main Suzuki-Miyaura cycle and where dehalogenation and catalyst deactivation can interfere.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Removing Silyl Byproducts
Welcome to the technical support center for navigating one of the most common yet persistent challenges in synthetic chemistry: the removal of silyl byproducts. Silyl ethers are indispensable as protecting groups for hydroxyl functionalities due to their ease of installation and tunable stability.[1][2] However, their successful removal is often followed by the tedious task of separating the desired product from silicon-containing impurities, primarily silanols (R₃SiOH) and their condensation products, siloxanes (R₃Si-O-SiR₃).[3]
This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. It moves from immediate troubleshooting to broader frequently asked questions, supported by detailed protocols and reference data.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses specific experimental hurdles in a Q&A format.
Q1: I've run my deprotection, and now my TLC plate shows a persistent, non-polar spot near the solvent front that doesn't stain well with UV. What is it and how do I visualize it?
A: This is a classic signature of silyl byproducts, particularly siloxanes (e.g., (t-BuMe₂Si)₂O), which are formed from the condensation of silanols (t-BuMe₂SiOH). These compounds are often UV-inactive.
-
Causality: Siloxanes are significantly less polar than their parent silanols and will typically have a high Rf value in standard normal-phase solvent systems (e.g., ethyl acetate/hexanes). Their lack of a chromophore makes them invisible under a UV lamp.[4]
-
Solution - Visualization: Use an oxidative stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective. Dip the TLC plate in the stain and gently heat it with a heat gun. Silyl byproducts, though relatively inert, will appear as yellow or white spots against a purple or brown background.[5] Other general stains like p-anisaldehyde can also be effective.[6][7]
Q2: My target molecule is highly polar and water-soluble. After deprotection with TBAF, I'm losing most of my product during the aqueous workup. How can I remove the tetrabutylammonium salts and silyl byproducts without this loss?
A: This is a frequent and critical issue. Aqueous workups are detrimental for polar compounds, which can be lost to the aqueous layer along with the impurities you're trying to remove.[3] The key is to avoid a biphasic aqueous/organic extraction altogether.
-
Expert Insight: The tetrabutylammonium (TBA⁺) cation is the primary water-soluble impurity to remove. A highly effective strategy is to use a cation-exchange resin to sequester the TBA⁺ cation.
-
Recommended Protocol: Use a strong acid cation-exchange resin like DOWEX® 50WX8. This method captures the TBA⁺ cation on the solid phase, allowing you to simply filter it away from your dissolved product. A detailed protocol is provided in the "Key Methodologies" section below.[3] This avoids any partitioning in a separatory funnel, maximizing the yield of your polar product.
Q3: My silyl byproducts are co-eluting with my desired non-polar product during flash column chromatography. What are my options?
A: Co-elution of non-polar products with non-polar silyl byproducts is a significant purification challenge.[8][9] Here is a hierarchy of techniques to try:
-
Optimize Chromatography:
-
Change Solvent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Switching the non-polar component to dichloromethane or toluene can alter the selectivity of the separation.[10]
-
Run a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient (e.g., 0% to 5% ethyl acetate in hexanes over many column volumes). This can often resolve closely eluting spots.[10]
-
-
Chemically Modify the Byproducts: If chromatography fails, you can sometimes convert the problematic byproducts into a more easily separable form. A common trick for removing residual silanols is to add a small amount of a fluoride source (like TBAF) to the crude mixture and stir for a short period before chromatography. This can help convert any remaining silanols to the more polar silyl fluorides or other species that may separate more easily.
-
Use a Scavenger Resin: For specific byproducts, scavenger resins can be employed. These are solid-supported reagents that react with and bind to certain functional groups. While less common for general silanols, they can be effective for removing specific silylating agents or related impurities.[11][12][13]
Q4: I tried a standard aqueous workup, but a stubborn emulsion formed at the interface. How can I break it?
A: Emulsions are often caused by silanols acting as surfactants. Breaking them is crucial for an efficient separation.
-
Solution Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.
-
Filter through Celite®: If brine fails, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion layer.
-
Change the Solvent: Sometimes, changing the organic solvent (e.g., from ethyl acetate to dichloromethane) can resolve the issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for removing silyl byproducts?
A: There are four primary strategies, and the best choice depends on the properties of your desired product and the scale of your reaction.
-
Aqueous Workup: Involves washing the organic reaction mixture with water or acidic/basic solutions to remove water-soluble byproducts. Best for non-polar products where the byproducts can be hydrolyzed to more polar, water-soluble silanols.[14]
-
Chromatography: Flash column chromatography is the most common method, separating compounds based on polarity. It is highly versatile but can be solvent-intensive.[3][10]
-
Distillation: Effective if there is a significant difference in boiling points between your product and the silyl byproducts. This is most useful for volatile byproducts from smaller silyl groups like TMS.[15]
-
Specialized Techniques: Includes the use of ion-exchange resins to capture charged reagents (like TBA⁺) or scavenger resins to covalently bind and remove specific impurities.[3][11]
Q2: How can I choose the best removal technique for my specific reaction?
A: This decision process can be streamlined by considering the properties of your product and the byproducts. The following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting a purification method.
Q3: Can I minimize the formation of these byproducts from the start?
A: Yes, prevention is always better than cure.
-
Stoichiometry: Use the silylating agent as close to stoichiometrically as possible. Excess reagent will be hydrolyzed during workup, increasing the byproduct load.
-
Anhydrous Conditions: Ensure your reaction is perfectly dry. Water will hydrolyze both the silylating agent and the protected product, leading to byproduct formation.
-
Careful Quenching: When quenching the reaction, do so at a low temperature (e.g., 0 °C). A slow, controlled quench can sometimes prevent the rapid formation of large amounts of silanols that are prone to condensation.
Key Methodologies & Protocols
Protocol 1: Standard Aqueous Workup for TBAF Deprotection
This protocol is suitable for non-polar to moderately polar products that are not water-soluble.
-
Quench Reaction: Once the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Collect the organic layer.
-
Wash: Wash the combined organic layers sequentially with water and then with brine. This helps remove the bulk of the TBAF and other water-soluble byproducts.[3]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify: The resulting crude product can then be purified by flash column chromatography.
Protocol 2: TBA⁺ Removal from Polar Products using Ion-Exchange Resin
This is the preferred method for polar, water-soluble products where an aqueous workup would lead to significant product loss.[3]
-
Prepare Resin: To the crude reaction mixture (post-TBAF deprotection), add powdered calcium carbonate (CaCO₃, ~5 equivalents relative to TBAF) to neutralize any acidic species.
-
Add Resin: Add DOWEX® 50WX8 resin (approx. 1.5 g per mmol of TBAF used).
-
Stir: Add methanol (MeOH) to the suspension and stir vigorously at room temperature for 1-2 hours. The resin will sequester the TBA⁺ cations.
-
Filter: Filter the mixture through a pad of Celite® in a fritted funnel to remove the resin and CaCO₃.
-
Rinse and Concentrate: Wash the filter cake thoroughly with methanol to ensure complete recovery of your product. Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude material is now largely free of tetrabutylammonium salts and ready for final purification by chromatography if needed.[3]
Reference Data
The physical properties of silyl byproducts are critical for choosing a purification strategy. More volatile byproducts can often be removed under high vacuum, while polarity dictates chromatographic behavior.
| Silyl Protecting Group | Common Byproducts | Formula | Approx. Boiling Point (°C) | Polarity | Comments |
| TMS (Trimethylsilyl) | Trimethylsilanol, Hexamethyldisiloxane | Me₃SiOH, (Me₃Si)₂O | 99-100 | Low | Highly volatile, often removable under high vacuum or during solvent evaporation.[15] |
| TES (Triethylsilyl) | Triethylsilanol, Hexaethyldisiloxane | Et₃SiOH, (Et₃Si)₂O | 154-156 | Low | Moderately volatile. May require dedicated distillation for complete removal. |
| TBDMS/TBS (tert-Butyldimethylsilyl) | tert-Butyldimethylsilanol | t-BuMe₂SiOH | 140-142 | Low-Medium | Not very volatile. Almost always requires chromatographic removal. |
| TIPS (Triisopropylsilyl) | Triisopropylsilanol | (i-Pr)₃SiOH | 190-192 | Low-Medium | Non-volatile. Requires chromatography for removal. |
| TBDPS (tert-Butyldiphenylsilyl) | tert-Butyldiphenylsilanol | t-BuPh₂SiOH | >300 | Medium | Non-volatile and more polar than alkylsilanols due to phenyl groups. Removed by chromatography. |
References
- Silyl Groups - Technical Library. Gelest.
- Deprotection of Silyl Ethers - Technical Library. Gelest.
- Silyl ether - Wikipedia.
- 16: Silylethers - Chemistry LibreTexts.
- How to removal of excess silyl ether reagent from reaction mixture? ResearchGate.
- Silyl protecting groups - Wikipedia.
- Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
- Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry.
- Hydroxyl Protecting Groups.
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. National Institutes of Health.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.
- How to remove non-polar impurity from the compound? ResearchGate.
- Scavenger resin - Wikipedia.
- strategies in organic synthesis. Wipf Group - University of Pittsburgh.
- Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech.
- 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.
- TLC Visualization Methods. AGA Analytical.
- 4.7: Reaction Work-Ups - Chemistry LibreTexts.
- Organic Reaction Workup Formulas for Specific Reagents.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-N,N-bis(trimethylsilyl)aniline
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-N,N-bis(trimethylsilyl)aniline, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with related compounds, detailed experimental protocols, and insights into the structural information derived from NMR spectroscopy.
Introduction: The Synthetic Utility of Silyl-Protected Anilines
This compound (CAS No. 5089-33-8) is a key intermediate in synthetic organic chemistry.[1] Its structure combines two critical features: a bromine atom on the aromatic ring, which serves as a reactive handle for cross-coupling reactions, and two trimethylsilyl (TMS) groups protecting the aniline nitrogen.[2] This N-protection is crucial as it prevents the nitrogen's lone pair from interfering with reactions at the bromine site and enhances the compound's solubility in organic solvents.[2][3] The ability to introduce this moiety and later deprotect the amine under mild conditions makes it an invaluable tool for constructing complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][3]
A thorough understanding of its spectral characteristics is paramount for verifying its purity and structure. This guide provides a definitive analysis of its ¹H and ¹³C NMR spectra, comparing it with its precursors, 4-bromoaniline and the non-brominated analog, N,N-bis(trimethylsilyl)aniline.
Experimental Protocol: NMR Data Acquisition
The reliability of NMR data hinges on a meticulously executed experimental procedure. The following protocol outlines a standard method for acquiring high-quality ¹H and ¹³C NMR spectra for silylated aniline compounds.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4 cm).
2. Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR:
-
Acquire the spectrum at a standard probe temperature (e.g., 25 °C).
-
Use a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual CHCl₃ peak at 7.26 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
-
The following diagram illustrates the general workflow for NMR analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show two main regions of interest: the aliphatic region for the TMS protons and the aromatic region for the phenyl protons.
-
Trimethylsilyl (TMS) Protons: The eighteen protons of the two equivalent TMS groups are expected to give rise to a single, sharp singlet. Due to the electronegativity of the nitrogen and the overall electronic environment, this peak typically appears far upfield, around δ 0.1-0.3 ppm .
-
Aromatic Protons: The para-substituted benzene ring gives a characteristic AA'BB' system. Due to the plane of symmetry, the protons ortho to the N(TMS)₂ group (H₂ and H₆) are chemically equivalent, as are the protons meta to it (H₃ and H₅).
-
H-meta (H₃, H₅): These protons are ortho to the bromine atom. The electron-donating N(TMS)₂ group shields the aromatic ring, while the electron-withdrawing bromine atom deshields it. The protons ortho to the bromine (meta to the silylamine) will appear as a doublet.
-
H-ortho (H₂, H₆): These protons are meta to the bromine atom and will also appear as a doublet due to coupling with their meta neighbors.
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
-
TMS Carbons: A single resonance is expected for the six equivalent methyl carbons of the two TMS groups, appearing upfield around δ 2-3 ppm . [4]* Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry.
-
C-ipso (C₁): The carbon directly attached to the nitrogen atom.
-
C-ortho (C₂, C₆): The two carbons ortho to the silylamine group.
-
C-meta (C₃, C₅): The two carbons meta to the silylamine group.
-
C-para (C₄): The carbon bearing the bromine atom. Its chemical shift is significantly influenced by the heavy atom effect of bromine.
-
Comparative Spectral Data
To fully appreciate the spectral features of this compound, it is instructive to compare its data with that of 4-bromoaniline (the unprotected precursor) and N,N-bis(trimethylsilyl)aniline (the non-brominated analog). The presence of the bulky, electron-donating N(TMS)₂ group and the electronegative bromine atom significantly influences the chemical shifts.
| Compound | Nucleus | TMS Signal (δ ppm) | Aromatic Signals (δ ppm) |
| This compound | ¹H | ~0.2 (s, 18H) | Aromatic region will show two doublets for the AA'BB' system. |
| ¹³C | ~2.3 | Four signals expected: C-ipso (~150 ppm), C-ortho, C-meta, and C-para (brominated carbon, ~110-115 ppm). [4] | |
| N,N-bis(trimethylsilyl)aniline | ¹H | 0.09 (s, 18H) | 7.15 (m, 2H), 6.80 (m, 3H) |
| ¹³C | 2.0 | 149.3 (C-ipso), 128.8 (C-meta), 120.3 (C-para), 119.2 (C-ortho) | |
| 4-Bromoaniline | ¹H | N/A | ~7.23 (d, 2H), ~6.55 (d, 2H), ~3.65 (br s, 2H, -NH₂) |
| ¹³C | N/A | ~145.6 (C-ipso), ~132.1 (C-meta), ~116.8 (C-ortho), ~110.2 (C-para) |
Note: Data for 4-Bromoaniline and predicted values for the target compound are based on typical values found in spectral databases and literature. Precise shifts can vary with solvent and concentration.
Analysis of Comparative Data:
-
Effect of Silylation: Comparing 4-bromoaniline to its silylated counterpart, the most obvious change is the appearance of the large TMS signal in both ¹H and ¹³C spectra. In the ¹H spectrum, the broad -NH₂ signal is replaced by the sharp TMS singlet. In the aromatic region, silylation generally causes a slight downfield shift of the ortho and para carbons due to complex electronic and steric effects.
-
Effect of Bromination: Comparing N,N-bis(trimethylsilyl)aniline with its 4-bromo derivative, the primary effect of the bromine is on the aromatic signals. In the ¹³C spectrum, the C-para (C₄) signal is shifted significantly upfield due to the heavy atom shielding effect of bromine, and its intensity is often reduced. The chemical shifts of the other aromatic carbons (C-ipso, C-ortho, C-meta) are also adjusted due to the inductive electron-withdrawing effect of the bromine atom.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its structure. The characteristic upfield singlet for the eighteen TMS protons, combined with the distinct AA'BB' pattern in the aromatic region, serves as a reliable fingerprint for this compound. Comparative analysis with related aniline derivatives highlights the predictable electronic and steric influences of the N-bis(trimethylsilyl) and bromo substituents on the NMR chemical shifts. This guide provides the foundational knowledge required for researchers to confidently identify this reagent, assess its purity, and employ it effectively in their synthetic endeavors.
References
- Phillips, S. H., et al. (2006). Synthesis of Aromatic Polyhedral Oligomeric Silsesquioxane (POSS) Dianilines for Use in High-Temperature Polyimides.
- Zhang, Y., et al. (2024). Cluster Formation of Self-Assembled Triarylbismuthanes and Charge Transport Characterizations of Gold–Triarylbismuthane–Gold Junctions.
- Glass, T. E. (2003). Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. VTechWorks. [Link]
- Hartwig, J. F., et al. (2001). Synthesis of oligoarylamines, and uses and reagents related thereto.
- Pozo-Gonzalo, C., et al. (2019). New Triphenylamine-Based Oligomeric Schiff Bases Containing Tetraphenylsilane Moieties in the Backbone. MDPI. [Link]
- Bieler, N., et al. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Long, T. E., et al. (2007). Matrix-Assisted Laser Desorption/Ionization Time-of-flight Mass Spectrometry Characterization of Primary Amine End-functionalized Polymers. Macromolecules, 40(9), 3459-3466. [Link]
- Pattillo, C. C., & Moore, J. S. (n.d.). Supporting Information A Tetrahedral Molecular Cage with a Responsive Vertex. The Royal Society of Chemistry. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatile Role of this compound in Modern Chemistry.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Silylated Aniline Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Aniline Derivatives
Aniline and its derivatives are foundational chemical structures in modern industry, serving as critical intermediates in the manufacturing of pharmaceuticals, dyes, polymers, and agrochemicals.[1] However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their detection and quantification.[1][2] Direct analysis of these aromatic amines, particularly by gas chromatography-mass spectrometry (GC-MS), is often hindered by their polarity and the presence of active hydrogen atoms on the amine group. These characteristics can lead to poor chromatographic peak shape, thermal degradation, and unpredictable fragmentation in the mass spectrometer.
To overcome these challenges, chemical derivatization is a crucial sample preparation step. Silylation, the process of replacing an active hydrogen with a trimethylsilyl (TMS) group, is one of the most powerful and widely used techniques.[3][4] This guide provides an in-depth comparison of common silylation reagents, detailed experimental protocols, and expert insights into the mass spectrometric behavior of silylated aniline derivatives, empowering researchers to develop reliable and high-performance analytical methods.
The "Why": Principles of Silylation for Aniline Analysis
Silylation is a nucleophilic substitution reaction where the lone pair of electrons on the aniline's nitrogen atom attacks the silicon atom of the silylating reagent.[5] This displaces a leaving group and forms a stable, less polar N-silyl derivative. The primary goals and benefits of this transformation for GC-MS analysis are:
-
Increased Volatility: The replacement of the polar N-H bond with a nonpolar N-Si(CH₃)₃ bond significantly reduces intermolecular hydrogen bonding. This lowers the boiling point of the analyte, making it sufficiently volatile for gas-phase separation in a GC system.[6][7]
-
Enhanced Thermal Stability: Silylation protects the amine functional group, preventing thermal decomposition in the hot GC injector and column, which is a common issue with underivatized primary amines.[8][9]
-
Improved Chromatography: By reducing polarity, silylation minimizes undesirable interactions between the analyte and active sites on the GC column and liner. This results in sharper, more symmetrical chromatographic peaks, leading to better resolution and more accurate quantification.[10]
-
Predictable Mass Spectral Fragmentation: The TMS group directs fragmentation in the mass spectrometer, often producing characteristic ions that are invaluable for structural elucidation and confident compound identification.[11][12]
Choosing Your Reagent: A Comparative Guide
The choice of silylating agent is critical and depends on the analyte's structure, the sample matrix, and the desired reactivity.[13] The most common reagents for derivatizing amines are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
| Feature | BSTFA (+/- 1% TMCS) | MSTFA | Expert Insight & Causality |
| Reactivity | High, versatile donor.[14] | Very high, often considered more reactive for non-hindered amines.[8][14] | MSTFA is a stronger TMS donor, making it faster and more effective for many applications. However, BSTFA's reactivity can be significantly boosted with a catalyst. |
| Catalyst Use | Often used with 1% Trimethylchlorosilane (TMCS) to increase reactivity, especially for hindered groups.[13][14][15] | Can be used with catalysts, but often potent enough on its own. | TMCS acts as a catalyst by providing a more reactive intermediate and scavenging by-products, driving the reaction to completion. This is crucial for difficult-to-derivatize or sterically hindered anilines. |
| By-products | Mono- and bis-trimethylsilyl-trifluoroacetamide. | N-methyltrifluoroacetamide.[8][14] | MSTFA's by-product is significantly more volatile.[8][14] This is a major advantage as it elutes very early in the chromatogram, preventing potential interference with analytes of interest. |
| Derivative Stability | TMS-amines are susceptible to hydrolysis. Samples must be anhydrous and analyzed promptly.[10][14] | TMS-amines are similarly sensitive to moisture.[14] | The Si-N bond is labile in the presence of water. Meticulous sample drying and the use of anhydrous solvents are non-negotiable for reproducible results.[6][16] |
| Best For | General-purpose derivatization, particularly when a catalyst is needed for challenging analytes like sterically hindered anilines.[17] | Applications where by-product interference is a concern and for a broad range of amines and other polar metabolites.[6][8] | For complex matrices or when target analytes elute near reagent by-products, MSTFA is the superior choice due to its cleaner baseline. |
The "How": Experimental Workflow & Protocols
A robust and reproducible workflow is the foundation of a successful analysis. The following sections detail a validated protocol and illustrate the logical flow of the process.
Experimental Workflow Diagram
The overall process, from sample receipt to data interpretation, follows a logical sequence designed to ensure data integrity.
Caption: Workflow for the GC-MS analysis of aniline derivatives via silylation.
Detailed Silylation Protocol (Using MSTFA)
This protocol provides a reliable starting point for the derivatization of aniline derivatives in a dried extract.
Materials:
-
Dried sample extract in a 2 mL autosampler vial.
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Anhydrous pyridine or acetonitrile (as reaction solvent).
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water will consume the reagent and hydrolyze the derivatives, leading to poor yield and reproducibility.[6][16] This is the most critical step for success.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample vial. Pyridine acts as a good solvent and a weak base that can help catalyze the reaction.
-
Reagent Addition: Add 50 µL of MSTFA to the vial.[13] This provides a significant molar excess of the reagent to drive the reaction to completion.
-
Reaction: Tightly cap the vial immediately to prevent the ingress of atmospheric moisture. Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block set to 70°C for 30 minutes.[5] Heating accelerates the reaction rate, which is particularly important for less reactive or sterically hindered anilines.
-
Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Do not delay analysis, as the TMS derivatives have limited stability.[14]
Decoding the Spectra: Mass Spectrometry & Fragmentation
Under Electron Ionization (EI), silylated anilines produce characteristic and interpretable mass spectra. The TMS group provides a clear signature that aids in identification.
Characteristic Fragmentation Pathways
The fragmentation of a TMS-derivatized aniline is typically dominated by cleavages related to the silyl group.
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- 17. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Silylation: A Comparative Guide to 4-Bromo-N,N-bis(trimethylsilyl)aniline and 4-bromoaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of starting material can be the determining factor in the success and efficiency of a multi-step reaction sequence. Halogenated anilines are foundational building blocks, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 4-bromoaniline serves as a common and versatile precursor. However, its unprotected primary amine functionality often introduces complexities in reactions targeting the aryl bromide. This guide provides an in-depth technical comparison between 4-bromoaniline and its N-protected counterpart, 4-Bromo-N,N-bis(trimethylsilyl)aniline, in the context of palladium-catalyzed cross-coupling reactions. We will explore the fundamental differences in their reactivity, supported by experimental data and mechanistic insights, to provide a clear rationale for reagent selection in complex synthetic endeavors.
The Challenge of the Free Amine: Why Protect 4-Bromoaniline?
The primary amino group of 4-bromoaniline, while a key functional handle, is also a source of significant reactivity that can interfere with desired transformations at the C-Br bond. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. This inherent reactivity can lead to several undesirable side reactions in a synthetic sequence:
-
Competing Nucleophilicity: The amine can act as a nucleophile, competing with other reagents in the reaction mixture.
-
Basicity and Catalyst Inhibition: The basic nature of the aniline can lead to unwanted acid-base reactions and can potentially coordinate to and inhibit the palladium catalyst.
-
Altered Directing Effects: In reactions like electrophilic aromatic substitution, protonation of the amino group under acidic conditions converts it from an ortho-, para-director to a meta-director.
-
Over-reaction and Polymerization: The reactive N-H bonds can lead to multiple additions or polymerization, particularly in reactions designed to form C-N bonds.
To circumvent these issues, a common strategy is the use of a protecting group for the aniline nitrogen.[2] The ideal protecting group should be easily installed, stable to the reaction conditions of the subsequent steps, and readily removed under mild conditions to regenerate the free amine.[3] The N,N-bis(trimethylsilyl) group in this compound serves this purpose effectively.[4][5]
Physicochemical Properties: A Tale of Two Anilines
The introduction of two bulky, non-polar trimethylsilyl (TMS) groups significantly alters the physical properties of the parent 4-bromoaniline, which in turn influences its behavior in reaction media.
| Property | 4-bromoaniline | This compound |
| CAS Number | 106-40-1 | 5089-33-8 |
| Molecular Formula | C₆H₆BrN | C₁₂H₂₂BrNSi₂ |
| Molecular Weight | 172.02 g/mol | 316.38 g/mol |
| Appearance | Tan to brown crystalline solid | Transparent liquid |
| Boiling Point | 226 °C | 156-158 °C at 23 mmHg |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Soluble in a wide range of organic solvents.[6] |
The most notable difference is the physical state at room temperature. The increased molecular weight and the presence of the flexible silyl groups disrupt the crystal lattice packing that is present in 4-bromoaniline, resulting in a liquid state for the silylated compound. This, along with the non-polar nature of the TMS groups, generally imparts greater solubility in common organic solvents used for cross-coupling reactions, such as toluene, THF, and dioxane.[7] This enhanced solubility can be crucial for achieving homogeneous reaction conditions and improving reaction rates.
Comparative Performance in Cross-Coupling Reactions
The primary utility of both 4-bromoaniline and its silylated derivative lies in their application as substrates in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is the reactive site.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While direct comparative studies are scarce, the performance of 4-bromoaniline has been documented. In a study utilizing a palladium-poly(acrylic acid) hybrid catalyst, the Suzuki coupling of 4-bromoaniline with phenylboronic acid resulted in a 62% yield after 10 hours at 70°C.[8] Kinetic studies from the same research indicated that the presence of the electron-donating amino group on the aryl bromide led to a slower reaction rate compared to aryl bromides bearing electron-withdrawing groups.[8]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 4-Bromoaniline
This protocol is a generalized procedure based on literature precedents and may require optimization for specific substrates.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., aqueous DMF)
Procedure:
-
To a reaction flask, add 4-bromoaniline, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 4-bromoaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. Here, the unprotected 4-bromoaniline presents a significant challenge as it can act as both the aryl halide substrate and the amine coupling partner, leading to self-coupling and oligomerization. Therefore, the use of a protected aniline is almost always necessary when the desired product is a diaryl- or alkylaryl-amine derived from 4-bromoaniline.
This compound is an excellent substrate for these reactions.[4] The TMS groups effectively block the reactivity of the aniline nitrogen, allowing for clean coupling at the C-Br position. Following the C-N bond formation, the TMS groups can be readily cleaved under mild acidic conditions or with a fluoride source to yield the desired secondary aniline.[4]
A notable application is the synthesis of triarylamines, which are common structural motifs in organic electronic materials like those used in OLEDs.[7] In these syntheses, this compound can be coupled with a diarylamine under Buchwald-Hartwig conditions. The subsequent deprotection of the silyl groups reveals the triphenylamine core.
Experimental Protocol: Generalized Buchwald-Hartwig Amination using a Silylated Aniline
This protocol is a generalized procedure and should be adapted for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the solvent, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by chromatography.
-
If deprotection is desired, treat the purified product with a mild acid (e.g., HCl in methanol) or a fluoride source (e.g., TBAF in THF).
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Mechanistic Considerations: The Role of the N,N-bis(trimethylsilyl) Group
The N,N-bis(trimethylsilyl) group influences the cross-coupling reaction in several ways beyond simply acting as a passive protecting group:
-
Electronic Effects: The N,N-bis(trimethylsilyl)amino group is a strong electron-donating group. This increases the electron density on the aromatic ring, which could potentially slow down the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions compared to an aryl bromide with an electron-withdrawing group.[8] However, this effect is often outweighed by the benefits of protection.
-
Steric Effects: The bulky TMS groups provide significant steric hindrance around the nitrogen atom. This effectively prevents the nitrogen from coordinating to the palladium catalyst, thereby ensuring that the catalytic cycle proceeds at the C-Br bond. This steric shielding is a key advantage over smaller protecting groups.
-
Enhanced Stability and Solubility: As previously mentioned, the silyl groups render the molecule more stable and soluble in organic solvents, which can lead to more efficient and reproducible reactions.[7]
Conclusion: A Strategic Choice for Complex Syntheses
While 4-bromoaniline is a readily available and cost-effective starting material, its utility in multi-step syntheses is often hampered by the high reactivity of the unprotected amino group. This compound emerges as a superior alternative when control and selectivity are paramount. The N,N-bis(trimethylsilyl) group serves as a robust and reliable protecting group that not only prevents undesirable side reactions but also enhances the solubility and stability of the substrate. Although the silylation adds an extra step to the overall synthesis, the increased yields, cleaner reaction profiles, and broader applicability in complex cross-coupling reactions often justify its use. For researchers and drug development professionals, the strategic decision to employ this compound can be a critical step towards the successful and efficient synthesis of complex target molecules.
References
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
- A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene. (2025). BenchChem.
- Mastering Organic Synthesis: Key Reactions of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 97%. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
- This compound | 5089-33-8. (n.d.). BenchChem.
- This compound | 5089-33-8. (2025). ChemicalBook.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Protection of Aniline Deriv
- Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. (2001). Organic Letters.
- How do protective groups aid in multi-step syntheses? (n.d.). TutorChase.
- Exploring the Fine Chemical Landscape: this compound. (n.d.). BOC Sciences.
- Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.).
- The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- The Versatile Role of this compound in Modern Chemistry. (n.d.). MuseChem.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (n.d.).
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (n.d.).
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.).
- Synthesis, Characterization, Crystal Structures, and Catalytic C–C Coupling and Hydrosilylation Reactions of Palladium(…. (n.d.). OUCI.
- This compound. (2024). ChemBK.
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Hole Transport Layer Efficacy in OLEDs
For researchers and professionals in organic electronics, the selection of a Hole Transport Layer (HTL) is a critical decision point that dictates the ultimate efficiency, stability, and operational lifetime of an Organic Light-Emitting Diode (OLED). The HTL is not merely a passive conduit for positive charge carriers; it is an active interface that governs the fundamental processes of charge injection, transport, and recombination balance. This guide provides an in-depth comparison of common HTL precursors, grounded in experimental data, to elucidate the causal relationships between material properties and device performance.
The Foundational Role of the Hole Transport Layer
An OLED's performance is a complex interplay between its constituent layers. The HTL, positioned between the transparent anode (typically Indium Tin Oxide, or ITO) and the Emissive Layer (EML), serves three primary functions:
-
Facilitating Hole Injection: It lowers the energy barrier for holes to be injected from the anode into the organic stack.
-
Efficient Hole Transport: It must possess high hole mobility to ensure a steady supply of positive charges to the EML.
-
Electron Blocking: A sufficiently deep Highest Occupied Molecular Orbital (HOMO) and high Lowest Unoccupied Molecular Orbital (LUMO) level prevents electrons from the EML from "leaking" through to the anode, which would otherwise reduce recombination efficiency.
The choice of HTL directly impacts key performance metrics, including turn-on voltage, current efficiency (measured in cd/A), power efficiency (lm/W), External Quantum Efficiency (EQE, %), and, crucially, the operational lifetime.
Key Performance Parameters and Structure-Property Relationships
The efficacy of an HTL is determined by a set of measurable physical properties. Understanding these is key to interpreting performance data.
-
Hole Mobility (μh): This measures the velocity of holes through the material under an electric field (units: cm²/Vs). Higher mobility generally leads to lower device operating voltage and can improve current efficiency by better balancing the charge carrier flux in the EML.
-
Energy Levels (HOMO/LUMO): The HOMO level should be well-aligned with the work function of the anode (e.g., ITO, ~4.7-5.1 eV) to minimize the energy barrier for hole injection. A large energy gap between the HTL's LUMO and the EML's LUMO is essential for effective electron blocking.
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is a prerequisite for morphological stability. HTLs with low Tg can crystallize or deform under the heat generated during device operation, leading to short circuits and catastrophic failure.
-
Film Morphology: The uniformity and smoothness of the HTL film are critical. A rough or non-uniform layer can lead to inconsistent electric fields and create pathways for current leakage, forming non-emissive "dark spots" that grow over time and degrade the device.[1]
Comparative Analysis of HTL Precursor Classes
We will now compare three major classes of HTL materials: conductive polymers, small molecules, and inorganic metal oxides, using representative examples and experimental data.
Conductive Polymers: The Case of PEDOT:PSS
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is arguably the most widely used solution-processable HTL. Its primary advantage lies in its ability to be deposited from an aqueous dispersion via simple techniques like spin-coating, which planarizes the often-rough ITO surface.
Advantages:
-
Excellent Processability: Easily deposited by spin-coating, inkjet printing, or slot-die coating, making it suitable for large-area and low-cost fabrication.[2]
-
Surface Planarization: Forms a smooth, uniform film that improves the interface with subsequent organic layers.
-
Good Conductivity: Provides efficient hole injection from the anode.
Disadvantages & Performance Causality: The primary drawback of PEDOT:PSS is its inherent instability, which significantly curtails device lifetime. This stems from two core issues:
-
Acidity: The PSS component is strongly acidic (pH ~1.5-2.5). This acidic nature can etch the ITO anode, leading to the diffusion of indium ions into the organic stack, which act as luminescence quenchers and degrade performance over time.
-
Hygroscopic Nature: PEDOT:PSS readily absorbs ambient moisture. Water acts as a catalyst for degradation reactions within the OLED and can lead to delamination of the layers.[3]
These factors make PEDOT:PSS a frequent point of failure in long-term stability tests. For example, studies on organic solar cells (which share similar interfacial challenges) have shown that devices using molybdenum oxide (MoOx) HTLs have a T80 lifetime (time to 80% of initial performance) exceeding 600 hours in air, whereas equivalent PEDOT:PSS devices fail in under 70 hours.[4][5] In another study, simply increasing the thickness of the PEDOT:PSS layer from 55 nm to 220 nm in a blue OLED increased its lifetime from 482 minutes to 529 minutes by increasing series resistance, which better balanced charge injection.[6]
Small Molecules: The Workhorses of Vacuum Deposition
Small molecule HTLs are typically deposited via vacuum thermal evaporation, a process that allows for the creation of highly pure, multi-layered structures with precise thickness control.[7] N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are two of the most established benchmark materials in this class.
Advantages:
-
High Purity: Sublimation during thermal evaporation ensures very pure thin films, minimizing trap states caused by impurities.
-
Excellent Performance: Can achieve very high efficiencies and good operational stability.
-
Well-Defined Interfaces: Allows for the creation of sharp, distinct layers in a multi-layer device stack.
Performance Comparison: NPB vs. TAPC
The choice between even well-established materials like NPB and TAPC involves critical performance trade-offs. TAPC generally offers superior performance due to its significantly higher hole mobility and better thermal stability.
| Material Property | NPB | TAPC | Causality & Field Insight |
| Hole Mobility (μh) | ~8.8 x 10⁻⁴ cm²/Vs | ~1.0 x 10⁻² cm²/Vs | TAPC's hole mobility is over an order of magnitude higher than NPB's. This more efficient charge transport reduces charge accumulation at the anode interface, leading to a lower turn-on voltage and higher current efficiency as it promotes better charge balance in the EML. |
| HOMO Level | -5.4 eV | -5.5 eV | Both materials have HOMO levels that are reasonably well-matched to ITO, allowing for efficient hole injection. |
| Glass Transition Temp. (Tg) | 96 °C | 145 °C | TAPC's significantly higher Tg provides superior morphological stability. Under operational heat, NPB is more prone to crystallization, which can create electrical shorts and lead to premature device failure. TAPC-based devices are thus more robust for applications requiring higher brightness or operating temperatures. |
Quantitative Device Performance Comparison
The following data summarizes the performance of blue fluorescent OLEDs with the structure: ITO / HTL / mCP:BCzVBi / TPBi / LiF / Al. The only variable is the HTL, allowing for a direct comparison.
| HTL Material | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Eff. (%) |
| NPB | ~7600 | ~2.75 - 5.5 | Not widely reported | Not widely reported |
| TAPC | ~6220 | ~21.1 - 55.74 | ~18.58 - 29.28 | ~10.6 - 21.59 |
Data compiled from multiple sources representing typical performance. Absolute values are highly dependent on the specific device architecture and emissive system.[7]
The data clearly demonstrates the superiority of TAPC in achieving higher efficiencies, a direct consequence of its superior material properties. Studies have also shown that modifying the HTL can significantly improve lifetime; one study reported a 2.7-fold increase in the lifetime of a green OLED by using a mixed HTL compared to a conventional NPB-only HTL.[8]
Inorganic Metal Oxides: The Stability Champions
Transition metal oxides like Molybdenum Oxide (MoOx) and Nickel Oxide (NiOx) have emerged as highly promising HTL materials, particularly when operational stability is the primary concern. They can be deposited by both thermal evaporation and solution-based methods.
Advantages:
-
Exceptional Stability: Being inorganic, they are not susceptible to the same chemical degradation pathways as organic materials and are robust against moisture and oxygen.
-
High Work Function: Their deep work functions (~5.1-5.3 eV for MoOx) create an excellent energy level alignment with ITO for hole injection.
-
Optical Transparency: They are highly transparent across the visible spectrum.
Disadvantages & Performance Causality: While incredibly stable, their charge transport properties are not always as high as the best organic small molecules, and their processing can sometimes be more complex. However, their stability advantage is often overwhelming. As previously mentioned, MoOx-based devices can have lifetimes an order of magnitude longer than those using PEDOT:PSS.[4][5] This makes them ideal for applications where longevity is paramount, such as solid-state lighting and rugged displays.
Experimental Protocols for Device Fabrication & Characterization
To ensure reproducibility and provide a self-validating framework, detailed experimental protocols are essential. Below are representative workflows for fabricating both a solution-processed/hybrid OLED and a fully vacuum-deposited OLED.
Protocol 1: Hybrid Solution-Processed OLED Fabrication
This protocol uses a spin-coated HTL (PEDOT:PSS) followed by vacuum-evaporated subsequent layers. This is a common method for academic research and prototyping.
Workflow Visualization
Caption: Workflow for hybrid solution-processed OLED fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in baths of detergent (e.g., Hellmanex III), deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the cleaned ITO surface with UV-Ozone for 15 minutes to remove organic residues and increase the ITO work function, which aids hole injection.
-
HTL Deposition (in N₂ Glovebox):
-
Filter an aqueous PEDOT:PSS solution (e.g., AI 4083) through a 0.45 µm PES syringe filter.
-
Deposit the solution onto the ITO substrate and spin-coat at 4000 rpm for 40 seconds to achieve a film thickness of approximately 40 nm.
-
Transfer the substrate to a hotplate inside the glovebox and anneal at 150°C for 15 minutes to remove residual water.
-
-
Transfer to Evaporator: Without breaking the inert atmosphere, transfer the substrates into an interconnected high-vacuum thermal evaporator.
-
Organic & Cathode Deposition:
-
Deposit the Emissive Layer (EML), Electron Transport Layer (ETL), Electron Injection Layer (EIL), and metal cathode sequentially through shadow masks.
-
Typical materials and deposition rates: EML (e.g., CBP:Ir(ppy)₃) at ~1 Å/s, ETL (e.g., TPBi) at ~1 Å/s, EIL (e.g., LiF) at 0.1 Å/s, and Cathode (Al) at ~2 Å/s.
-
-
Encapsulation: Remove the completed devices from the vacuum system inside the glovebox. Encapsulate them using a glass coverslip and UV-curable epoxy to protect the device from ambient oxygen and moisture.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode/spectrometer. Perform lifetime testing by applying a constant current and monitoring the luminance decay over time.
Protocol 2: Fully Vacuum-Deposited OLED Fabrication
This protocol uses thermal evaporation for all organic layers, which is standard for manufacturing and for fabricating devices with small molecule HTLs like NPB or TAPC.
Workflow Visualization
Caption: Workflow for fully vacuum-deposited OLED fabrication.
Step-by-Step Methodology:
-
Substrate Cleaning & Treatment: Follow steps 1 and 2 from Protocol 1.
-
Vacuum Chamber Setup: Load the cleaned substrates and a series of shadow masks into the high-vacuum thermal evaporator. Load the HTL, EML, ETL, EIL, and cathode materials into separate thermal evaporation sources (e.g., tungsten boats or crucibles).
-
Pump Down: Evacuate the chamber to a base pressure below 10⁻⁶ Torr. Causality: This is crucial to prevent impurities from being incorporated into the films and to ensure a long mean free path for evaporated molecules, leading to uniform deposition.
-
Layer-by-Layer Deposition:
-
Deposit the HTL (e.g., TAPC) to a thickness of 40 nm at a rate of ~1 Å/s.
-
Sequentially deposit the EML, ETL, EIL, and Cathode to their desired thicknesses, monitoring thickness and rate in real-time with a quartz crystal microbalance. The shadow masks are changed in-situ between layers to define the device's active area.
-
-
Encapsulation & Characterization: Follow steps 6 and 7 from Protocol 1.
Conclusion and Future Outlook
The selection of a hole transport layer is a multi-faceted decision that requires a trade-off between device efficiency, operational lifetime, and fabrication cost.
-
PEDOT:PSS remains a viable option for low-cost, solution-processed applications where extreme longevity is not the primary requirement.
-
Small molecules like TAPC offer a significant performance advantage over older standards like NPB, delivering superior efficiency and thermal stability, making them the material of choice for high-performance, vacuum-deposited displays.
-
Inorganic metal oxides like MoOx represent the frontier for applications demanding maximum stability and operational lifetime, even if it comes at the cost of slightly lower peak efficiencies compared to the best small molecules.
The continuous development of novel HTL materials aims to combine the best of these worlds: the stability of inorganics with the high charge mobility and processability of organics. For researchers in the field, a deep understanding of the structure-property relationships outlined in this guide is essential for making informed material selections and for designing the next generation of efficient and durable OLEDs.
References
- Sasikumar, M., & Ramamurthy, P. (2018). Small molecular hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs): structural diversity and classification.
- Lee, S., et al. (2008). Effect of hole blocking layer on lifetime of organic light-emitting diodes. Applied Physics Letters. [Link]
- Kondakov, D. Y. (2015). The Blue Problem: OLED Stability and Degradation Mechanisms. Chemical Society Reviews. [Link]
- Rani, A., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Micromachines. [Link]
- Liu, Y., et al. (2023). Solution-processed Molybdenum Oxide Hole Transport Layer Stabilizes Organic Solar Cells. Chinese Journal of Polymer Science. [Link]
- Schlogl, S., et al. (2017). Steering the Properties of MoOx Hole Transporting Layers in OPVs and OLEDs: Interface Morphology vs. Electronic Structure.
- Schmid, M., et al. (2020). Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. [Link]
- Lin, C-L., et al. (2023).
- ResearchGate. (2022). Influence of the hole-transport layer on the initial behavior and lifetime of inverted organic photovoltaics. [Link]
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A Head-to-Head Battle of Titans: Yield Analysis of Suzuki vs. Stille Coupling for the Synthesis of Aniline Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Substituted anilines, in particular, are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of synthetic methodology for accessing these vital building blocks can significantly impact yield, functional group tolerance, and overall synthetic efficiency. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides a detailed, data-driven comparison of these two stalwart reactions for the synthesis of aniline derivatives, offering insights to aid researchers in making informed decisions for their specific synthetic challenges.
The Catalytic Contenders: A Mechanistic Overview
At the heart of both the Suzuki and Stille couplings lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the nature of the organometallic nucleophile and the reaction conditions impart distinct characteristics to each transformation.
The Suzuki-Miyaura Coupling: A Tale of Boron and Base
The Suzuki-Miyaura coupling employs organoboron compounds, typically boronic acids or their esters, as the nucleophilic partner.[2] A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium center.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The low toxicity of boron reagents and their byproducts is a significant advantage of the Suzuki coupling.[2]
The Stille Coupling: The Power and Pitfalls of Organotins
The Stille coupling utilizes organotin compounds (stannanes) as the nucleophile.[3] A notable advantage of this reaction is that it often proceeds under neutral or mildly basic conditions, as the transmetalation step does not typically require activation by a base.[4] This can be beneficial when working with base-sensitive functional groups.
Caption: Catalytic cycle of the Stille coupling.
However, the high toxicity of organotin reagents and the often-difficult removal of tin-containing byproducts from the reaction mixture are significant drawbacks.[5]
Yield Analysis: A Data-Driven Comparison
The choice between Suzuki and Stille coupling often hinges on the specific substrates and the desired outcome. The following tables summarize quantitative yield data for the synthesis of aniline derivatives using both methods.
Suzuki Coupling of Aniline Derivatives: Representative Yields
The Suzuki coupling has been successfully applied to a variety of aniline derivatives, particularly haloanilines. The electronic and steric properties of the aniline substrate can influence reaction efficiency.
| Aniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL in Water | 86 | [1] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL in Water | 96 | [1] |
| 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL in Water | 91 | [1] |
| 2-Bromo-3-fluoroaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 91 | [6] |
| 2-Bromo-4-chloroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 97 | [6] |
Stille Coupling of Aniline Derivatives: Representative Yields
The Stille coupling of aniline derivatives often involves the use of pre-formed anilinostannanes. This approach has demonstrated high efficiency in coupling with various aryl halides and triflates.
| Aniline Derivative (Stannane) | Coupling Partner | Catalyst System | Additives | Solvent | Yield (%) | Reference |
| o-(Tributylstannyl)aniline | N-Hexyl bromomaleimide | Pd₂(dba)₃·CHCl₃ / AsPh₃ | - | Toluene | 94 | [1] |
| o-(Tributylstannyl)aniline | 4-Iodoacetophenone | Pd(PPh₃)₄ | CuI, CsF | DMF | 95 | [1] |
| o-(Tributylstannyl)aniline | 4-Bromoacetophenone | Pd(PPh₃)₄ | CuI, CsF | DMF | 65 | [1] |
| o-(Tributylstannyl)aniline | Phenyl triflate | Pd(PPh₃)₄ | CuI, CsF | DMF | 80 | [1] |
Head-to-Head Comparison: Making the Right Choice
| Feature | Suzuki Coupling | Stille Coupling | Senior Scientist's Insight |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) | Boronic acids are generally preferred due to their lower toxicity and the ease of removal of boron byproducts.[4] |
| Toxicity | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents and byproducts.[4] | For applications in drug development, minimizing exposure to toxic reagents is a critical consideration, giving a significant advantage to the Suzuki coupling. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation under certain conditions. | Organostannanes are generally stable to air and moisture.[4] | The stability of stannanes can be an advantage in multi-step syntheses where the organometallic partner needs to be robust. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[7] | Excellent, tolerates a wide range of functional groups.[8] | For substrates with base-sensitive functionalities (e.g., esters, certain protecting groups), the milder, often base-free conditions of the Stille coupling can provide higher yields and fewer side products.[9] |
| Reaction Conditions | Typically requires a base for activation.[2] | Often proceeds under neutral or mildly basic conditions.[4] | The necessity of a base in Suzuki coupling can sometimes lead to undesired side reactions with aniline derivatives, such as self-coupling or decomposition. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture.[4] | Purification can be a significant bottleneck in a synthetic sequence. The ease of byproduct removal in Suzuki reactions is a major practical advantage. |
Experimental Protocols: From Theory to Practice
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for the Suzuki and Stille couplings of aniline derivatives.
Representative Suzuki Coupling Protocol
This protocol is adapted from a micellar Suzuki cross-coupling reaction.
Reaction: 4-Bromoaniline with 2-Thienylboronic acid
Materials:
-
4-Bromoaniline (1.0 eq)
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
To a reaction vessel, add the 4-bromoaniline, 2-thienylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% Kolliphor EL solution in water to the vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is adapted from the coupling of an o-anilinostannane with an aryl halide.[1]
Reaction: o-(Tributylstannyl)aniline with 4-Iodoacetophenone
Materials:
-
o-(Tributylstannyl)aniline (1.1 eq)
-
4-Iodoacetophenone (1.0 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium fluoride (CsF) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄, CuI, and CsF.
-
Add the 4-iodoacetophenone and o-(tributylstannyl)aniline to the tube.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: A Strategic Choice for Aniline Synthesis
Both the Suzuki-Miyaura and Stille couplings are formidable methods for the synthesis of aniline derivatives. The Suzuki coupling, with its low toxicity and ease of byproduct removal, is often the first choice for many applications, especially in the context of green chemistry and pharmaceutical development. However, the Stille coupling's exceptional functional group tolerance and ability to proceed under neutral conditions make it an invaluable tool for complex syntheses where base-sensitive functionalities are present. Ultimately, the optimal choice depends on a careful consideration of the specific aniline derivative, the nature of the coupling partners, and the overall synthetic strategy. This guide provides the foundational data and insights to empower researchers to navigate this choice with confidence and precision.
References
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., ... & Penoni, A. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
- Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., ... & Penoni, A. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
- Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., ... & Penoni, A. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
- Dr Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- PubMed. (n.d.).
- Royal Society of Chemistry. (2024).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- National Institutes of Health. (2023). Stille vs.
- Royal Society of Chemistry. (2017).
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- ResearchGate. (n.d.). Stille vs.
- ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
Sources
- 1. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic characterization of poly(imido-amides) synthesized from the compound
An In-Depth Comparative Guide to the Spectroscopic Characterization of Poly(imido-amides)
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential spectroscopic and thermal analysis techniques for characterizing poly(imido-amides) (PIAs). We move beyond mere procedural descriptions to offer a comparative analysis grounded in the principles of polymer science, explaining the causality behind experimental choices and the interpretation of results. This document is designed to serve as a practical, field-proven resource for validating the synthesis and understanding the structure-property relationships of these high-performance polymers.
Introduction: The Unique Challenge of Poly(imido-amide) Characterization
Poly(imido-amides) are a class of high-performance polymers that strategically combine the desirable properties of both polyamides and polyimides. They typically exhibit the excellent thermal stability and mechanical strength characteristic of polyimides, along with the enhanced solubility and processability afforded by amide linkages. This hybrid structure, however, necessitates a multi-faceted analytical approach to confirm the successful incorporation of both imide and amide functionalities into the polymer backbone.
The primary goal of spectroscopic characterization is to provide unambiguous evidence of the polymer's chemical structure. This involves:
-
Confirming the presence of characteristic imide and amide functional groups.
-
Verifying the disappearance of precursor functional groups (e.g., carboxylic acids from diacid monomers).
-
Elucidating the arrangement of monomeric units within the polymer chain.
-
Correlating the chemical structure with macroscopic properties such as thermal stability and optical transparency.
This guide will compare and detail the application of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, supplemented by essential thermal analysis methods (Thermogravimetric Analysis and Differential Scanning Calorimetry), to achieve a holistic understanding of newly synthesized PIAs.
The Overall Analytical Workflow
A robust characterization of a new poly(imido-amide) follows a logical progression of techniques, each providing a unique piece of the structural puzzle. The workflow ensures that the material's identity, purity, and key performance characteristics are thoroughly validated.
Caption: Overall workflow for PIA synthesis and characterization.
Fourier Transform Infrared (FTIR) Spectroscopy: The First Line of Evidence
FTIR is the quickest and most direct method to confirm the presence of the defining functional groups in the PIA backbone. Its utility lies in identifying the characteristic vibrational frequencies of the imide and amide moieties.
Causality Behind Experimental Choice: The imide group contains two carbonyls, whose symmetric and asymmetric stretching vibrations give rise to two distinct and sharp absorption bands—a definitive signature. The amide group has its own characteristic N-H and C=O stretching bands. Comparing the product spectrum to that of the monomers immediately validates the success of the polymerization. For instance, the disappearance of the broad O-H stretch from the carboxylic acid groups of the diacid monomer is a key indicator of high conversion.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is preferred over traditional KBr pellets or cast films for its minimal sample preparation and excellent reproducibility.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol or ethanol-soaked wipe and running a background scan. The background spectrum should be a flat line.
-
Sample Application: Place a small amount (a few milligrams) of the dried, solid PIA powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor signal intensity.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[2]
-
Data Processing: Perform an ATR correction if required by the instrument software and baseline correct the spectrum for analysis.
Data Interpretation and Comparison
The key to interpreting the FTIR spectrum of a PIA is to locate the "fingerprint" absorptions for both the imide and amide groups.
Caption: Key functional groups in PIAs and their FTIR peak regions.
Table 1: Comparison of Characteristic FTIR Absorption Bands (cm⁻¹) for PIAs and Related Polymers
| Functional Group | Vibration Mode | Poly(imido-amide) (PIA) | Polyimide (PI)[3][4] | Polyamide (PA)[5] |
| Imide | C=O Asymmetric Stretch | 1778 - 1769 [1][6] | Present | Absent |
| C=O Symmetric Stretch | 1724 - 1715 [1][6] | Present | Absent | |
| C-N Stretch | ~1374 [1] | Present | Absent | |
| Amide | N-H Stretch | ~3401 - 3282 [1] | Absent | Present |
| C=O Stretch (Amide I) | ~1677 - 1662 [1] | Absent | Present | |
| Carboxylic Acid (Precursor) | O-H Stretch (Broad) | Absent | Absent | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
While FTIR confirms the presence of functional groups, NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous elucidation of the polymer's structure, connectivity, and purity.
Causality Behind Experimental Choice: The chemical shifts of protons in an NMR spectrum are highly sensitive to their local electronic environment. The proton of the amide N-H group, for example, appears far downfield (at a high ppm value) due to the deshielding effects of the adjacent carbonyl group and its participation in hydrogen bonding. This signal is distinct from the aromatic protons of the polymer backbone.[7] By integrating the areas of different proton signals, one can confirm the ratio of monomer units in the final polymer, validating the feed stoichiometry.
Experimental Protocol: ¹H NMR
-
Solvent Selection: Choose a suitable deuterated solvent in which the PIA is fully soluble. Common choices for high-performance polymers include dimethyl sulfoxide-d₆ (DMSO-d₆) or N,N-dimethylacetamide-d₉ (DMAc-d₉).[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PIA sample into an NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Dissolution: Cap the tube and gently agitate or sonicate until the polymer is completely dissolved. This may require gentle heating. Incomplete dissolution is a major cause of broad peaks and poor spectral resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). The number of scans will depend on the sample concentration, but 16 to 64 scans are typical.[7] Use the residual proton signal of the solvent as an internal reference (e.g., DMSO-d₆ at ~2.50 ppm).[7]
Data Interpretation and Comparison
A representative ¹H NMR spectrum of a PIA will show distinct regions corresponding to the different types of protons.
Table 2: Typical ¹H NMR Chemical Shift Ranges (ppm) for Poly(imido-amides) in DMSO-d₆
| Proton Type | Chemical Shift (δ, ppm) | Rationale for Shift |
| Amide N-H | 10.1 - 10.7 [7] | Highly deshielded proton, often broadened due to hydrogen bonding and quadrupole effects from the ¹⁴N nucleus. |
| Aromatic H (Ar-H) | 7.1 - 8.6 [7] | Wide range depending on the specific electronic environment (electron-withdrawing vs. donating substituents). |
| Aliphatic H (e.g., from flexible linkers) | 1.5 - 4.0 | Protons on alkyl chains, with those closer to imide or amide groups appearing further downfield. |
The absence of a broad signal above 12 ppm is crucial, as this indicates the complete consumption of the carboxylic acid (-COOH) protons from the diimide-diacid monomer.[8]
UV-Visible (UV-Vis) Spectroscopy: Assessing Optical Properties
UV-Vis spectroscopy is used to evaluate the optical properties of the PIAs, which is particularly important for applications requiring optical transparency, such as films and coatings.
Causality Behind Experimental Choice: The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions (typically π-π*) within the aromatic and conjugated systems of the polymer backbone.[9] The position of the absorption edge (λ_onset) can be used to estimate the optical band gap, a key parameter for materials in electronic applications. Wholly aromatic PIAs tend to be colored (yellow to brown) and absorb in the near-UV region, while PIAs incorporating aliphatic segments are often colorless and more transparent.[10]
Experimental Protocol: Thin Film Analysis
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1-0.5 mg/mL) of the PIA in a suitable solvent (e.g., NMP, DMAc).
-
Film Casting: Cast the solution onto a quartz slide and allow the solvent to evaporate slowly in a dust-free environment, often with gentle heating.
-
Analysis: Place the quartz slide with the transparent polymer film in the sample holder of the UV-Vis spectrophotometer. Use a clean, empty quartz slide as the reference.
-
Data Acquisition: Scan the absorbance from approximately 800 nm down to 200 nm.
Data Interpretation and Comparison
The key parameters derived from the UV-Vis spectrum are the maximum absorption wavelength (λ_max) and the absorption cutoff wavelength (λ_onset).
-
λ_max: Indicates the energy of the most probable electronic transition. Highly conjugated backbones will shift λ_max to longer wavelengths.[9]
-
λ_onset: Represents the minimum energy required to excite an electron. It is used to calculate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).
Comparison: A PIA designed for optical clarity (e.g., for flexible display substrates) would be compared against a standard polyimide like Kapton®. The PIA would ideally show a lower λ_onset (a "blue shift"), indicating a larger band gap and less color. In contrast, a PIA intended for an electronic application might be designed with specific chromophores to have a smaller band gap.
Thermal Analysis: Quantifying Performance Under Stress
Thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is indispensable for characterizing high-performance polymers like PIAs. These techniques provide quantitative data on thermal stability and phase transitions.
Causality Behind Experimental Choice: TGA measures weight loss as a function of temperature, directly indicating the polymer's decomposition temperature (Td), a critical measure of its thermal stability.[11] DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of the glass transition temperature (Tg), the point at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11][12] A high Tg is a hallmark of high-performance polymers.
Experimental Protocols
-
TGA Protocol:
-
Place 5-10 mg of the dried PIA sample into a TGA pan (platinum or alumina).
-
Heat the sample from room temperature to ~800-900 °C at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[11][13]
-
Record the weight loss versus temperature. Td is often reported as the temperature at which 5% or 10% weight loss occurs.
-
-
DSC Protocol:
-
Seal 3-8 mg of the dried PIA sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle. For example: heat from room temperature to a temperature above the expected Tg (e.g., 400 °C) at 20 °C/min to erase the polymer's thermal history.[11]
-
Cool the sample back down to room temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second scan.[14]
-
Data Interpretation and Comparison
Table 3: Comparison of Thermal Properties for Representative High-Performance Polymers
| Property | Measurement | Poly(imido-amide) (PIA) | Polyimide (PI)[12] | Aromatic Polyamide (Aramid) |
| Glass Transition Temp. (Tg) | Midpoint of transition in DSC curve | 281 - 377 °C [15] | 300 - 400+ °C | 270 - 375 °C |
| Decomposition Temp. (Td at 5% weight loss) | Temperature from TGA curve | > 400 °C [14] | > 500 °C | > 450 °C |
| Char Yield at 700°C (in N₂) | Residual weight from TGA | 33 - 56% [16] | > 50% | > 40% |
The data clearly positions PIAs as high-performance materials, with thermal properties that are generally intermediate between, or competitive with, traditional polyimides and aramids. The specific values are highly dependent on the chemical structure of the monomers used.[17]
Conclusion: A Synergistic Approach to Validation
The comprehensive characterization of a poly(imido-amide) is not achieved through a single technique but by the synergistic interpretation of data from a suite of analytical methods. FTIR provides the initial, rapid confirmation of success. NMR delivers the definitive, unambiguous structural proof. UV-Vis spectroscopy qualifies the material for optical applications, and thermal analysis quantifies its performance limits. By employing this multi-technique workflow, researchers can confidently validate their synthesis, understand the fundamental structure-property relationships, and objectively compare their novel materials against established alternatives.
References
- ResearchGate. (n.d.). Thin-film FTIR spectra of poly(amide-imide)s 4c and 4d.
- RSC Publishing. (2015). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.
- ResearchGate. (n.d.). 1H-NMR spectra of Poly(amide-imide)s PAI-1.
- ResearchGate. (n.d.). ¹H-NMR spectra of poly(amide imide)s (5a–5d).
- ResearchGate. (n.d.). FT-IR Spectrum of Poly(amide-imide)s PAI-2.
- ResearchGate. (n.d.). Normalized UV-vis absorption spectra of all polyimides of their solid...
- Chinese Journal of Applied Chemistry. (2014). Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy.
- ResearchGate. (n.d.). FTIR spectra of poly(amide imide)s (5a–5d).
- ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.
- OSTI.gov. (2014). Characterization of polyimide via FTIR analysis.
- ResearchGate. (n.d.). TGA curves of poly(amide-imide) 4f with a heating rate of 20 C/min.
- ResearchGate. (n.d.). (PDF) Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain.
- National Institutes of Health (NIH). (2018). 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene.
- ResearchGate. (n.d.). (PDF) Synthesis and characterization of some poly(amide-imide)s by direct polycondensation.
- RSC Publishing. (2018). Poly-amidoamine structures characterization: amide resonance structure of imidic acid (HO–C[[double bond, length as m-dash]]N) and tertiary ammonium.
- ResearchGate. (n.d.). UV-visible spectra of poly(ether-amide)s.
- Scribd. (n.d.). DSC TGA Polyimide.
- ResearchGate. (n.d.). The DSC curves of poly(amide imide)s (5a–5d) on the second heating scan...
- ResearchGate. (n.d.). Poly-Amidoamine Structures Characterization: Amide Resonance Structure Imidic Acid (HO-C=N) and Tertiary Ammonium | Request PDF.
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalysts for C-N Bond Formation
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational and often critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a catalytic system for this transformation can profoundly impact reaction efficiency, substrate scope, cost, and overall synthetic strategy. This guide provides an in-depth, comparative analysis of the four primary classes of catalysts employed for C-N bond formation: palladium, copper, nickel, and photoredox systems. Drawing from field-proven insights and experimental data, we will explore the mechanistic underpinnings, practical considerations, and representative applications of each, enabling you to make informed decisions for your synthetic challenges.
The Enduring Workhorse: Palladium-Catalyzed C-N Cross-Coupling
Palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination, has long been the gold standard for the formation of arylamines.[1][2] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in medicinal chemistry.[3] The continual evolution of sophisticated phosphine ligands has expanded the reaction's utility to include a wide range of amines and (pseudo)aryl halides.[2]
The Catalytic Cycle: A Well-Understood Pathway
The mechanism of the Buchwald-Hartwig amination is a well-elucidated, three-stage catalytic cycle.[4][5] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, which is generated in situ from a palladium precursor and a phosphine ligand. The resulting Pd(II) intermediate then undergoes association with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[1]
Performance and Practical Considerations
The primary advantage of palladium catalysis lies in its exceptional reliability and broad scope. However, the high cost of palladium and its associated phosphine ligands can be a significant drawback, particularly for large-scale synthesis.[6] While many modern palladium precatalysts are air- and moisture-stable, simplifying reaction setup, the complete removal of palladium residues from the final product is a critical concern in pharmaceutical applications due to its toxicity.[6][7][8]
| Parameter | Palladium Catalysis (Buchwald-Hartwig) |
| Catalyst Loading | Typically 0.5 - 5 mol% |
| Reaction Temperature | 80 - 130 °C |
| Reaction Time | 2 - 24 hours |
| Aryl Halide Reactivity | I > Br > OTf > Cl |
| Amine Scope | Primary & secondary alkyl/aryl amines, amides, carbamates |
| Functional Group Tolerance | Excellent; tolerates esters, ketones, nitriles, etc. |
| Key Advantages | Broad scope, high yields, well-understood mechanism |
| Key Disadvantages | High cost, potential for toxic metal contamination |
Representative Experimental Protocol: Synthesis of N-Aryl Morpholine
The following protocol for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalyst system is a representative example of this methodology.[9]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry, nitrogen-flushed two-necked flask, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
-
Heat the reaction mixture to reflux and stir for 6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
The Economical Alternative: Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, has experienced a resurgence as a more cost-effective and sustainable alternative to palladium-based systems.[6][10] The development of new ligand systems has significantly improved the reaction conditions, often allowing for lower temperatures and broader substrate scope than the classical Ullmann reaction.[10]
The Catalytic Cycle: A Mechanistically Diverse System
The mechanism of copper-catalyzed N-arylation is more varied and less universally agreed upon than its palladium counterpart. A commonly proposed cycle involves the formation of a copper(I)-amido complex, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this high-valent species yields the C-N coupled product and regenerates the active Cu(I) catalyst.
Performance and Practical Considerations
The primary driver for the adoption of copper catalysis is its significantly lower cost compared to palladium. Copper is more earth-abundant and its common ligands, such as 1,10-phenanthroline, are generally less expensive than the specialized phosphines used in palladium catalysis. However, copper-catalyzed reactions often require higher catalyst loadings and temperatures, and may have a more limited substrate scope, particularly with less reactive aryl chlorides.
| Parameter | Copper Catalysis (Ullmann Condensation) |
| Catalyst Loading | 5 - 20 mol% |
| Reaction Temperature | 100 - 200 °C |
| Reaction Time | 12 - 48 hours |
| Aryl Halide Reactivity | I > Br >> Cl |
| Amine Scope | Anilines, N-heterocycles, amides; less general for alkylamines |
| Functional Group Tolerance | Good; can be sensitive to strongly coordinating groups |
| Key Advantages | Low cost, low toxicity |
| Key Disadvantages | Harsher conditions, often slower, less general scope |
Representative Experimental Protocol: N-Arylation of Indole
The following protocol for the copper-catalyzed N-arylation of indole with iodobenzene is a representative example of a modern Ullmann-type reaction.
Materials:
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Indole
-
Iodobenzene
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add CuI (19 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add indole (117 mg, 1.0 mmol, 1.0 equiv.), iodobenzene (0.11 mL, 1.0 mmol, 1.0 equiv.), and DMF (2 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
The Rising Star: Nickel-Catalyzed C-N Cross-Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N bond formation.[11] Being a more earth-abundant and less expensive metal, nickel offers significant economic advantages. Furthermore, nickel catalysts often exhibit unique reactivity, enabling the coupling of challenging substrates such as aryl chlorides and fluorides.[12]
The Catalytic Cycle: A Mechanistically Flexible System
The mechanism of nickel-catalyzed amination can proceed through various pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles.[13] In the commonly proposed Ni(0)/Ni(II) cycle, a Ni(0) species undergoes oxidative addition to the aryl halide. The resulting Ni(II) complex then coordinates with the amine, and after deprotonation, reductive elimination furnishes the arylamine product and regenerates the Ni(0) catalyst.[11]
Performance and Practical Considerations
Nickel catalysis offers a compelling combination of lower cost and unique reactivity. It is particularly advantageous for the amination of less reactive aryl chlorides, which can be challenging for palladium-based systems.[14] However, nickel catalysts can be more sensitive to air and moisture, often requiring stricter anaerobic reaction conditions. The functional group tolerance of nickel catalysts is generally good but can be different from that of palladium systems.[15][16]
| Parameter | Nickel Catalysis |
| Catalyst Loading | 1 - 10 mol% |
| Reaction Temperature | 25 - 110 °C |
| Reaction Time | 1 - 24 hours |
| Aryl Halide Reactivity | Cl ≈ Br > I |
| Amine Scope | Broad; effective for primary and secondary alkyl/aryl amines |
| Functional Group Tolerance | Good; tolerates a wide range of functional groups |
| Key Advantages | Low cost, high reactivity with aryl chlorides |
| Key Disadvantages | Potential air/moisture sensitivity, different selectivity |
Representative Experimental Protocol: Amination of 1-Chloronaphthalene
This protocol describes the nickel-catalyzed amination of 1-chloronaphthalene with morpholine, showcasing the use of an air-stable Ni(II) precatalyst.[17]
Materials:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
1-Chloronaphthalene
-
Morpholine
-
Toluene (anhydrous, degassed)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%), IPr·HCl (42.5 mg, 0.1 mmol, 10 mol%), and NaOt-Bu (135 mg, 1.4 mmol, 1.4 equiv.) to a reaction vial.
-
Add toluene (2 mL), followed by 1-chloronaphthalene (0.14 mL, 1.0 mmol, 1.0 equiv.) and morpholine (0.105 mL, 1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired product.
The Green Frontier: Photoredox Catalysis for C-N Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and green alternative for C-N bond formation, offering mild reaction conditions and unique mechanistic pathways.[18] These reactions are typically initiated by a photocatalyst, such as a ruthenium or iridium complex, which, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.[19]
General Mechanistic Principles
Photoredox-mediated C-N bond formation can proceed through various mechanisms. In a common pathway, the excited photocatalyst oxidizes the amine to form a nitrogen-centered radical cation. This intermediate can then undergo deprotonation to yield a neutral nitrogen-centered radical, which can add to an aryl partner. Alternatively, the excited photocatalyst can reduce an aryl halide to generate an aryl radical, which is then trapped by the amine.[18]
Performance and Practical Considerations
The main advantage of photoredox catalysis is the exceptionally mild reaction conditions, often proceeding at room temperature. This allows for excellent functional group tolerance, including those sensitive to the high temperatures required for traditional cross-coupling reactions. However, the substrate scope can be more limited, and reactions may require longer times to reach completion. The cost of ruthenium and iridium photocatalysts can also be a consideration.
| Parameter | Photoredox Catalysis |
| Catalyst Loading | 0.5 - 5 mol% |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 48 hours |
| Substrate Scope | Varies with mechanism; often electron-rich arenes and amines |
| Functional Group Tolerance | Excellent; tolerates sensitive functional groups |
| Key Advantages | Mild conditions, high functional group tolerance, green approach |
| Key Disadvantages | Can have a narrower substrate scope, may require longer reaction times |
Representative Experimental Protocol: Amination of an Aryl Bromide
The following is a general protocol for a photoredox-catalyzed C-N coupling reaction using a ruthenium-based photocatalyst.
Materials:
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
Aryl bromide
-
Amine
-
A base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Acetonitrile (degassed)
Procedure:
-
To a reaction tube, add [Ru(bpy)₃]Cl₂·6H₂O (3.7 mg, 0.005 mmol, 1 mol%), the aryl bromide (0.5 mmol, 1.0 equiv.), the amine (0.6 mmol, 1.2 equiv.), and DIPEA (0.17 mL, 1.0 mmol, 2.0 equiv.).
-
Add acetonitrile (5 mL) and degas the solution by sparging with argon for 15 minutes.
-
Seal the tube and place it approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Comparative Analysis and Future Outlook
The choice of catalyst for C-N bond formation is a multifaceted decision that depends on the specific synthetic challenge at hand.
Summary of Catalyst Performance:
| Feature | Palladium | Copper | Nickel | Photoredox |
| Cost | High | Low | Low | Moderate-High |
| Generality | Excellent | Good | Very Good | Moderate |
| Reactivity with Ar-Cl | Moderate-Good | Poor | Excellent | Varies |
| Reaction Conditions | High Temp. | High Temp. | Mild-Moderate Temp. | Room Temp. |
| Functional Group Tolerance | Excellent | Good | Good | Excellent |
| Toxicity Concerns | High | Low | Moderate | Low (catalyst) |
Palladium catalysis remains the most versatile and reliable method for a broad range of substrates. For cost-sensitive applications and when dealing with aryl iodides or bromides, copper catalysis presents an attractive, economical alternative. Nickel catalysis is rapidly gaining prominence, particularly for its exceptional ability to activate challenging aryl chlorides under relatively mild conditions. Photoredox catalysis offers a paradigm shift towards greener and milder synthetic methods, with unparalleled functional group tolerance, making it ideal for late-stage functionalization of complex molecules.
The future of C-N bond formation will likely involve the continued development of more active and robust catalysts for all four systems. We can anticipate the emergence of even more sophisticated ligands for palladium, more efficient and general copper and nickel catalysts that operate under milder conditions, and novel, inexpensive organic photocatalysts. The integration of these catalytic strategies, for instance, in dual catalytic systems, will undoubtedly open new avenues for C-N bond construction with unprecedented efficiency and selectivity.
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- Substrate scope of the copper-catalyzed C-H imidation of...
- Recoverable Reusable Polyisobutylene (PIB)-Bound Ruthenium Bipyridine (Ru(PIB-bpy)3Cl2)
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- Direct Aryl C−H Amination with Primary Amines Using Organic Photoredox C
- Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Aryl
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- Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions.
- Pd(η3-1-PhC3H4)(η5-C5H5)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N,N-bis(trimethylsilyl)aniline
Introduction: 4-Bromo-N,N-bis(trimethylsilyl)aniline (CAS No. 5089-33-8) is a versatile N-protected aryl reagent crucial in the synthesis of advanced materials like organic light-emitting diode (OLED) components and pharmaceutical intermediates.[1][2] The trimethylsilyl groups serve a protective function, enhancing the compound's stability and utility in sensitive reactions.[2][3] However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring laboratory safety and environmental compliance. Adherence to these protocols is not merely a suggestion but a cornerstone of responsible chemical stewardship.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks is the first step in safe chemical handling. This compound is classified with specific hazards that dictate the required protective measures.[4] The toxicological properties of this compound have not been exhaustively investigated, which demands a cautious and proactive safety posture.[5]
According to the Globally Harmonized System (GHS), this chemical presents the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is direct: failure to use proper PPE can result in skin and eye irritation, or respiratory discomfort upon inhalation.[4][5]
Safety Data at a Glance
| Property | Information |
| CAS Number | 5089-33-8[4] |
| Molecular Formula | C₁₂H₂₂BrNSi₂[5] |
| Physical Form | Liquid |
| GHS Signal Word | Warning |
| Primary Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335)[4] |
| Storage Class | 10 - Combustible liquids |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Mandatory Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield. This is non-negotiable to prevent contact that causes serious eye irritation.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact with the outer surface of the glove.[5] Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[5]
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation.[5] For situations where a fume hood is not available or for nuisance exposures, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2) is required.[5]
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[6] Ensure footwear is closed-toe.
Part 2: Spill Management and Cleanup Protocol
Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination. The following protocol provides a self-validating system for handling small-scale laboratory spills.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity. If not already working in one, ensure the area is well-ventilated or move to a fume hood.[5]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.
-
Contain the Spill: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[5]
-
Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[7][8]
-
Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container for chemical waste.[5][9] The container must be clearly labeled for disposal.
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, paper towels) in the same labeled waste container.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, are now considered hazardous waste and must be disposed of as such.[5]
Part 3: Core Disposal Procedures
The proper disposal of this compound is governed by its chemical composition. As a halogenated organosilicon compound, it requires specific waste segregation to ensure it is handled correctly by waste management services.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing different waste streams containing this chemical.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Waste Segregation and Containment Protocol
-
Identify the Waste Stream: Determine if the waste is unused product, contaminated solids (e.g., absorbent from a spill), or contaminated labware (e.g., gloves, pipette tips).
-
Segregate as Halogenated Waste: This is the most critical step. Due to the bromine atom in its structure, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6]
-
Causality: Halogenated wastes require special incineration conditions to prevent the formation of acidic gases (like hydrogen bromide) and other pollutants. Mixing them with non-halogenated waste streams complicates the disposal process and violates regulatory standards.
-
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. For unused liquid, its original container is often suitable. Solid waste should be placed in a designated solid waste drum or pail.
-
Label the Container: All hazardous waste containers must be clearly labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., Irritant, Combustible)
-
The accumulation start date
-
-
Store for Disposal: Keep the sealed container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.
Part 4: Final Disposal via Professional Services
The ultimate and only acceptable method for the disposal of this compound is through a licensed professional waste disposal company.
-
Mandatory Procedure: The recommended and standard industry practice for this type of chemical is high-temperature incineration in a facility equipped with an afterburner and a scrubber .[5]
-
Authoritative Grounding: This requirement is based on guidelines from Safety Data Sheets and is aligned with the U.S. Environmental Protection Agency's (EPA) regulations for the disposal of hazardous wastes, which prioritize methods that destroy the hazardous constituents.[5][10] The scrubber is essential for neutralizing the acidic halogenated byproducts generated during combustion.
Never dispose of this chemical down the drain or in regular trash. [5][6] Such actions are a serious breach of safety and environmental regulations.
References
- Capot Chemical. (2025). MSDS of this compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.
- The Versatile Role of this compound in Modern Chemistry. (n.d.).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Handling Laboratory Waste. (n.d.).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Waste handling in the organic chemistry lab. (n.d.).
- U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions.
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Navigating the Safe Handling of 4-Bromo-N,N-bis(trimethylsilyl)aniline: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and complex organic synthesis, 4-Bromo-N,N-bis(trimethylsilyl)aniline (CAS No. 5089-33-8) is a valuable intermediate. Its unique structure, featuring a reactive aryl bromide and protective N-silyl groups, allows for precise chemical modifications. However, its utility in synthesis is matched by the critical need for meticulous handling to ensure laboratory safety. This guide provides an in-depth, experience-driven framework for the safe use, management, and disposal of this reagent, moving beyond a simple checklist to explain the rationale behind each procedural step.
Immediate Safety and Hazard Assessment
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] While comprehensive toxicological data for this specific compound is not fully established, the primary hazards are clear.[3] The trimethylsilyl groups are labile and can hydrolyze upon contact with moisture, reverting the compound to 4-bromoaniline and generating hexamethyldisiloxane (HMDSO).[4] This potential for hydrolysis is a cornerstone of its handling protocols, as it introduces the hazards associated with its parent amine.
Table 1: Hazard Profile of this compound and its Hydrolysis Products
| Compound | CAS Number | Key Hazards |
| This compound | 5089-33-8 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2] |
| 4-Bromoaniline (Hydrolysis Product) | 106-40-1 | Toxic in contact with skin, Harmful if swallowed or inhaled, Causes skin and serious eye irritation, May cause organ damage through prolonged or repeated exposure, Suspected of causing genetic defects, Harmful to aquatic life.[5][6][7] |
| Hexamethyldisiloxane (HMDSO) (Hydrolysis Product) | 107-46-0 | Highly flammable liquid and vapor, Causes mild skin and eye irritation.[8][9] |
The causality is clear: improper handling not only exposes the user to the immediate irritant effects of the silylated compound but also to the more severe systemic and chronic hazards of 4-bromoaniline upon its unintended formation.[2][5]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the first line of defense. The choice of each component is dictated by the chemical's properties and potential routes of exposure.
Eye and Face Protection
Given that the compound is a liquid and can cause serious eye irritation, the use of chemical safety goggles is mandatory.[1] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles. Standard safety glasses do not provide an adequate seal against splashes and vapors.
Skin Protection
Table 2: Recommended Glove Materials
| Glove Material | Recommendation | Rationale |
| Nitrile (minimum 5-mil) | Incidental splash protection only. | Provides a basic barrier, but breakthrough can occur. Gloves must be changed immediately upon contact.[11] |
| Butyl Rubber or Viton™ | Extended use or handling large quantities. | These materials generally offer superior resistance to a wide range of organic chemicals, including aromatic amines.[12] |
| Double Gloving | Recommended for all handling procedures. | An outer nitrile or butyl rubber glove over an inner nitrile glove provides an additional layer of protection and allows for safe removal of the contaminated outer glove. |
Lab Coat: A standard, buttoned lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the scale of the operation. The compound itself can cause respiratory irritation, and its hydrolysis product, HMDSO, is volatile.[1][13]
-
In a Certified Fume Hood: For handling small quantities, a fume hood provides adequate ventilation. However, as a precaution against minor vapor release when opening containers, a NIOSH-approved N95 or P1 particulate respirator is recommended.[3]
-
Outside of a Fume Hood or with Large Quantities: Work outside of a certified chemical fume hood is strongly discouraged. If unavoidable, or when handling larger volumes where vapor concentrations may be higher, a higher level of protection is necessary. An air-purifying respirator with organic vapor/acid gas cartridges (type OV/AG/P99 or ABEK-P2) is required to protect against the aniline moiety and potential acidic byproducts.[3]
Operational and Handling Plan
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidental release.
Storage and Handling Environment
-
Inert Atmosphere: This compound is hygroscopic and reacts with moisture.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Ventilation: All manipulations, including weighing and transferring, must be conducted in a certified chemical fume hood to control vapor exposure.
-
Ignition Sources: While the compound itself has a high flash point (113 °C), its hydrolysis product, HMDSO, is highly flammable (flash point: -3 °C).[5][8] Therefore, all ignition sources should be excluded from the handling area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Inerting: If the container has been opened previously, briefly purge the headspace with an inert gas before sealing.
-
Transfer: Use clean, dry glassware and syringes for transfers. If transferring via syringe, ensure the syringe is purged with inert gas before drawing up the liquid.
-
Reaction Quenching: Reactions involving this reagent should be carefully quenched, considering the reactivity of any unreacted silylated aniline.
-
Decontamination: All glassware and equipment that have been in contact with the chemical should be decontaminated. Rinse with an organic solvent (such as acetone or ethyl acetate) in the fume hood. Then, wash thoroughly with soap and water.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with acetone or ethyl acetate, followed by a thorough wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Waste Categorization: All waste containing this compound or its containers must be treated as hazardous waste. Due to the bromine atom, it should be segregated as halogenated organic waste .
-
Liquid Waste: Collect unused material and solvent rinses in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible wastes.
-
Solid Waste: Contaminated items such as gloves, bench paper, and spill absorbents should be collected in a separate, sealed, and labeled container for solid hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal company, likely via incineration in a facility equipped with afterburners and scrubbers.[3] Do not pour this chemical down the drain.[3]
By understanding the chemical nature of this compound and the "why" behind each safety recommendation, researchers can confidently utilize this versatile reagent while maintaining the highest standards of laboratory safety.
References
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- Techekspert. (2023, December 14). Mastering Organic Synthesis: Key Reactions of this compound.
- Gelest, Inc. (2014, November 4). HEXAMETHYLDISILOXANE, 99.9%.
- Sdfine. HEXAMETHYLDISILOXANE GHS Safety Data Sheet.
- Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No.
- Capot Chemical. MSDS of this compound.
- R&R Magazine. (2015, August 5). Taking Cleaning & Disinfecting Even Further with 21st Century Organosilane Technology.
- PubChem. 3-Chloro-N,N-bis(trimethylsilyl)aniline.
- Hubei Aokete Chemical Co., Ltd. The Versatile Role of this compound in Modern Chemistry.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Utah State University Office of Research. Glove Chemical Compatibility Guide.
- CP Lab Safety. Glove Compatibility.
- University of California, Berkeley. Chemical Resistance of Gloves.pdf.
- Gloves By Web. Gloves Chemical Resistance Chart.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Environmental Health and Safety, University of South Carolina. OSHA Glove Selection Chart.
- PubChem. This compound.
- ResearchGate. (2023, May 11). (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
- Water Corporation. Laboratory chemical waste.
- UCSD Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
- MDPI. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
- Wayne State University. Laboratory Equipment Decontamination Procedures.
- WellBefore. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
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- University of Miami. sop bio-005 decontamination reusable labware, work-surfaces and equipment_tcm18-269370.
- University of Nevada, Reno. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety.
- UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
- PubChem. N-phenyl-N,2-bis(trimethylsilyl)aniline.
- PubMed Central. (2023, November 13). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex.
- CORE. N-Silylation of amines and amino acid esters under neutral conditions employing TMS-Cl in the presence of zinc dust.
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- ResearchGate. Toxicological and Environmental Aspects of Anilines | Request PDF.
- PubMed. Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins.
- PubMed. (2020, March 5). New insights into aniline toxicity: Aniline exposure triggers envelope stress and extracellular polymeric substance formation in Rubrivivax benzoatilyticus JA2.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
